molecular formula C32H30ClFN6O4 B10856207 Fulzerasib

Fulzerasib

Cat. No.: B10856207
M. Wt: 617.1 g/mol
InChI Key: PYKBFRQMXJWLGG-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fulzerasib (also known as IBI351 or GFH925) is an orally available, irreversible covalent inhibitor designed to target the KRAS G12C mutant protein, a historically "undruggable" oncogenic driver . Its mechanism of action involves selectively binding to the cysteine residue of the KRAS G12C mutant, locking it in an inactive GDP-bound state . This binding disrupts oncogenic signaling through key downstream pathways, including RAF-MEK-ERK and PI3K-AKT, leading to the inhibition of tumor cell proliferation, survival, and metastasis . This compound has demonstrated significant anti-tumor activity in clinical research. It received approval in China in August 2024 for treating adults with advanced KRAS G12C-mutated non-small cell lung cancer (NSCLC) who have received at least one prior systemic therapy . In a registrational phase 2 trial involving NSCLC patients, this compound monotherapy achieved an objective response rate (ORR) of 49.1% and a median progression-free survival (PFS) of 9.7 months . Promising efficacy has also been observed in KRAS G12C-mutated metastatic colorectal cancer (CRC), with a pooled analysis showing an ORR of 44.6% and a median PFS of 8.1 months . Early-stage research indicates potential for this compound in combination therapies, such as with cetuximab, which has shown an ORR of 81.8% in first-line treatment of NSCLC . This product is supplied for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C32H30ClFN6O4

Molecular Weight

617.1 g/mol

IUPAC Name

(7R)-16-chloro-15-(2-fluoro-6-hydroxyphenyl)-9-methyl-12-(4-methyl-2-propan-2-ylpyridin-3-yl)-5-prop-2-enoyl-2,5,9,12,14-pentazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),13,15,17-tetraene-8,11-dione

InChI

InChI=1S/C32H30ClFN6O4/c1-6-23(42)38-12-13-39-21(15-38)31(43)37(5)29-28(39)18-14-19(33)26(24-20(34)8-7-9-22(24)41)36-30(18)40(32(29)44)27-17(4)10-11-35-25(27)16(2)3/h6-11,14,16,21,41H,1,12-13,15H2,2-5H3/t21-/m1/s1

InChI Key

PYKBFRQMXJWLGG-OAQYLSRUSA-N

Isomeric SMILES

CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)[C@@H]5N4CCN(C5)C(=O)C=C)C)Cl)C6=C(C=CC=C6F)O

Canonical SMILES

CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)C5N4CCN(C5)C(=O)C=C)C)Cl)C6=C(C=CC=C6F)O

Origin of Product

United States

Foundational & Exploratory

Fulzerasib: A Deep Dive into a Covalent KRAS G12C Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulzerasib (also known as GFH925 or IBI351) is a potent and selective, orally bioavailable, irreversible covalent inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutation. This mutation is a key driver in a significant subset of non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and other solid tumors. This compound has demonstrated promising anti-tumor activity in both preclinical models and clinical trials, leading to its approval in China for the treatment of patients with advanced KRAS G12C-mutated NSCLC. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacokinetic properties, mechanism of action, and key experimental data for this compound.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule with a tetracyclic naphthyridinone scaffold.[1] Its chemical structure is designed to specifically target the cysteine residue of the KRAS G12C mutant protein.

Chemical Identifiers:

  • IUPAC Name: (7R)-16-chloro-15-(2-fluoro-6-hydroxyphenyl)-7,9-dimethyl-12-(4-methyl-2-propan-2-yl-3-pyridinyl)-5-prop-2-enoyl-2,5,9,12,14-pentazatetracyclo[8.8.0.0²,⁷.0¹³,¹⁸]octadeca-1(10),13,15,17-tetraene-8,11-dione[2]

  • SMILES: CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)[C@@]5(N4CCN(C5)C(=O)C=C)C)C)Cl)C6=C(C=CC=C6F)O[2]

  • CAS Number: 2641747-54-6[3]

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₃H₃₂ClFN₆O₄[2]
Molecular Weight 631.1 g/mol [2]
Appearance Light yellow to yellow solid[3]
Solubility DMSO: 116.67 mg/mL (189.07 mM)[4]
Melting Point Data not available
pKa Data not available
LogP Data not available

Mechanism of Action and Signaling Pathway

This compound is a targeted covalent inhibitor that specifically and irreversibly binds to the mutant cysteine residue at position 12 of the KRAS protein (KRAS G12C). This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state.[5] By doing so, this compound prevents the exchange of GDP for GTP, a critical step in the activation of KRAS.[6]

The constitutive activation of KRAS G12C drives downstream signaling through multiple effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. By inhibiting KRAS G12C, this compound effectively blocks these downstream signals, leading to the suppression of tumor cell growth and induction of apoptosis.[6]

Fulzerasib_Mechanism_of_Action Mechanism of Action of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor KRAS_G12C_GDP KRAS G12C (Inactive - GDP bound) Growth_Factor_Receptor->KRAS_G12C_GDP SOS1 KRAS_G12C_GTP KRAS G12C (Active - GTP bound) RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K KRAS_G12C_GDP->KRAS_G12C_GTP GTP GDP This compound This compound This compound->KRAS_G12C_GDP Covalent Binding (Irreversible Inhibition) MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1. this compound's Mechanism of Action

Pharmacokinetic Properties

This compound is orally active and has shown favorable pharmacokinetic profiles across different species in preclinical studies, including good oral bioavailability.[1][7] Clinical pharmacokinetic data from Phase I trials have helped to establish the recommended Phase II dose (RP2D).[8] A summary of available pharmacokinetic parameters is provided in Table 2.

Table 2: Pharmacokinetic Properties of this compound

ParameterValueSpeciesSource
Administration OralHuman[6]
Bioavailability Favorable (quantitative data not available)Mouse[1]
Half-life (t½) Data not availableHuman
Cmax Data not availableHuman
Tmax Data not availableHuman
Metabolism Data not availableHuman
Excretion Data not availableHuman

Preclinical and Clinical Efficacy

In Vitro Activity

This compound has demonstrated potent and selective inhibition of KRAS G12C in various in vitro assays. Key inhibitory concentrations (IC₅₀) are summarized in Table 3.

Table 3: In Vitro Activity of this compound

AssayIC₅₀Source
KRAS G12C GDP/GTP Exchange 29 nM[3]
RAS-GTP Levels 74 nM[3]
pERK Signaling 37 nM[3]
KRAS G12C Mutant Cell Line Growth 2-20 nM[3]
In Vivo Antitumor Activity

Preclinical studies in various xenograft models have shown that oral administration of this compound leads to significant tumor growth inhibition. These models include pancreatic, lung, and colorectal cancer cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).[3]

Clinical Trial Data

This compound has been evaluated in several clinical trials, demonstrating significant efficacy in patients with KRAS G12C-mutated solid tumors. A summary of key clinical trial results is presented in Table 4.

Table 4: Summary of Key Clinical Trial Results for this compound

Trial IdentifierCancer TypeTreatmentKey Efficacy EndpointsSource
NCT05005234 Advanced NSCLCMonotherapyORR: 49.1%DCR: 90.5%Median PFS: 9.7 months[6]
Pooled Analysis (NCT05005234 & NCT05497336) Metastatic CRCMonotherapyORR: 44.6%DCR: 87.5%Median PFS: 8.1 monthsMedian OS: 17.0 months[8][9]
KROCUS (NCT05756153) Advanced NSCLC (1st line)Combination with CetuximabORR: 81.8%DCR: 100%[10]

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize this compound are provided below. These are representative protocols and may have been adapted for the specific studies cited.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation.

Cell_Viability_Workflow Cell Viability Assay Workflow Start Start Seed_Cells Seed KRAS G12C mutant cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h (37°C, 5% CO₂) Seed_Cells->Incubate_24h Add_this compound Add serial dilutions of this compound Incubate_24h->Add_this compound Incubate_72h Incubate for 72h Add_this compound->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization buffer (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC₅₀ value Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End Western_Blot_Workflow Western Blot Workflow for pERK Start Start Cell_Treatment Treat cells with this compound Start->Cell_Treatment Cell_Lysis Lyse cells and collect protein Cell_Treatment->Cell_Lysis Protein_Quantification Quantify protein concentration Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer proteins to membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Antibody Incubate with primary antibody (anti-pERK or anti-total ERK) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect signal with ECL Secondary_Antibody->Detection Analysis Analyze band intensity Detection->Analysis End End Analysis->End Xenograft_Workflow Tumor Xenograft Workflow Start Start Cell_Implantation Subcutaneously implant KRAS G12C mutant tumor cells into immunocompromised mice Start->Cell_Implantation Tumor_Growth Allow tumors to grow to a palpable size Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer this compound (orally) or vehicle daily Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Continue treatment until predefined endpoint Monitoring->Endpoint Analysis Analyze tumor growth inhibition Endpoint->Analysis End End Analysis->End

References

Fulzerasib: A Deep Dive into Target Selectivity and Binding Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulzerasib (also known as GFH925) is a potent, selective, and orally bioavailable covalent inhibitor of the KRAS G12C mutant protein.[1][2] This mutation is a key driver in a significant subset of non-small cell lung cancers (NSCLC), colorectal cancer, and other solid tumors.[3][4] this compound has demonstrated promising anti-tumor activity and has received approval in China for the treatment of adult patients with advanced NSCLC harboring the KRAS G12C mutation.[1][3] This technical guide provides an in-depth analysis of the target selectivity and binding kinetics of this compound, critical parameters that underpin its therapeutic efficacy and safety profile.

Mechanism of Action

This compound exerts its therapeutic effect by specifically and irreversibly binding to the mutant cysteine residue at position 12 of the KRAS G12C protein.[3][4] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state.[5] By trapping KRAS in this conformation, this compound prevents the exchange of GDP for GTP, a crucial step in the activation of downstream oncogenic signaling pathways.[4] Consequently, the RAF-MEK-ERK and PI3K-AKT signaling cascades are inhibited, leading to reduced cell proliferation and the induction of apoptosis in tumor cells.[5]

Target Selectivity

The high selectivity of this compound for the KRAS G12C mutant over the wild-type KRAS protein and other kinases is a cornerstone of its favorable therapeutic window. This selectivity is achieved by exploiting the unique, reactive cysteine residue present only in the mutant protein.

In Vitro Potency and Selectivity

Preclinical studies have demonstrated the high potency and selectivity of this compound.[2]

Target/Cell LineParameterValueReference
NCI-H358 (KRAS G12C Mutant Cell Line)IC502 nM[4]
CYP3A4-MIC509.66 µM[4]
Table 1: In Vitro Potency and Selectivity of this compound

The significant difference between the IC50 value for the KRAS G12C mutant cell line and CYP3A4-M highlights the selectivity of this compound, suggesting a low potential for drug-drug interactions mediated by this key metabolic enzyme.[4] Preclinical cysteine selectivity studies have further confirmed the high selectivity of this compound for the G12C mutant.[3][4]

Binding Kinetics

The covalent and irreversible nature of this compound's interaction with KRAS G12C results in a prolonged duration of target inhibition that is not solely dependent on the plasma concentration of the drug. Understanding the binding kinetics provides insight into the durability of its pharmacological effect.

While specific kinetic parameters such as the association rate constant (k_on_), dissociation rate constant (k_off_), and the inactivation rate constant (k_inact_) for this compound have not been publicly disclosed in the reviewed literature, its classification as a covalent irreversible inhibitor implies a very slow or negligible k_off_ rate, leading to a long residence time on the target.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the selectivity and binding kinetics of covalent inhibitors like this compound.

Cell-Based Potency Assay (IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of the viability of KRAS G12C mutant cancer cells.

Methodology:

  • Cell Culture: NCI-H358 cells, which harbor the KRAS G12C mutation, are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT or a fluorescence-based assay like CellTiter-Glo®.

  • Data Analysis: The results are plotted as a dose-response curve, and the IC50 value is calculated using non-linear regression analysis.

CYP3A4 Inhibition Assay

Objective: To assess the potential of this compound to inhibit the metabolic enzyme CYP3A4.

Methodology:

  • Incubation: Human liver microsomes or recombinant CYP3A4 are incubated with a probe substrate (e.g., midazolam) and varying concentrations of this compound.

  • Metabolite Quantification: The formation of the metabolite (e.g., 1'-hydroxymidazolam) is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Covalent Binding Kinetics Assay (Illustrative Protocol using Surface Plasmon Resonance - SPR)

Objective: To determine the kinetic parameters (k_on_, k_off_, k_inact_) of the covalent interaction between this compound and KRAS G12C.

Methodology:

  • Protein Immobilization: Recombinant KRAS G12C protein is immobilized on an SPR sensor chip.

  • Analyte Injection: A series of concentrations of this compound are injected over the sensor surface.

  • Signal Detection: The binding of this compound to the immobilized KRAS G12C is monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Data Analysis: The resulting sensorgrams are fitted to a two-state covalent binding model to determine the association rate constant (k_on_), the dissociation rate constant of the initial reversible complex (k_off_), and the rate of covalent bond formation (k_inact_). The overall binding affinity of the initial complex (K_I_) can be calculated as k_off_/k_on_.

Visualizations

Signaling Pathway

Fulzerasib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (Inactive, GDP-bound) RTK->KRAS_G12C_GDP Activates GEF KRAS_G12C_GTP KRAS G12C (Active, GTP-bound) KRAS_G12C_GTP->KRAS_G12C_GDP GTP hydrolysis RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading This compound This compound This compound->KRAS_G12C_GDP Covalent & Irreversible Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: this compound's Mechanism of Action on the KRAS Pathway.

Experimental Workflow: Covalent Binding Kinetics (SPR)

SPR_Workflow cluster_preparation Preparation cluster_assay SPR Assay cluster_analysis Data Analysis Protein_Prep Purify Recombinant KRAS G12C Protein Immobilization Immobilize KRAS G12C on Sensor Chip Protein_Prep->Immobilization Drug_Prep Prepare Serial Dilutions of this compound Binding_Step Inject this compound (Association) Drug_Prep->Binding_Step Immobilization->Binding_Step Dissociation_Step Buffer Flow (Dissociation) Binding_Step->Dissociation_Step Sensorgram Generate Sensorgram Dissociation_Step->Sensorgram Kinetic_Fitting Fit Data to Covalent Binding Model Sensorgram->Kinetic_Fitting Parameters Determine kon, koff, kinact, KI Kinetic_Fitting->Parameters

Caption: Workflow for Determining Covalent Binding Kinetics using SPR.

Conclusion

This compound is a highly potent and selective covalent inhibitor of KRAS G12C. Its mechanism of action, characterized by irreversible binding to the mutant protein, leads to sustained inhibition of oncogenic signaling. The exquisite selectivity of this compound minimizes off-target effects, contributing to a favorable safety profile. The detailed understanding of its target engagement and binding kinetics is paramount for its continued clinical development and for optimizing its therapeutic use in patients with KRAS G12C-driven cancers.

References

Downstream Signaling Effects of Fulzerasib in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fulzerasib (also known as GFH925 or IBI351) is a potent and selective, orally active inhibitor of the KRAS G12C mutation.[1][2] This mutation is a key driver in several cancer types, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[3] this compound acts by covalently binding to the cysteine residue of the mutant KRAS G12C protein, locking it in an inactive, GDP-bound state.[1] This irreversible inhibition prevents the activation of downstream signaling pathways that are crucial for tumor cell proliferation, survival, and metastasis.[1][3] This technical guide provides a comprehensive overview of the downstream signaling effects of this compound in cancer cell lines, presenting key preclinical data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Mechanism of Action

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling.[1] In its active state, bound to guanosine (B1672433) triphosphate (GTP), KRAS activates downstream effector proteins, leading to the stimulation of signaling cascades such as the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1] The G12C mutation in KRAS impairs its intrinsic GTPase activity, causing the protein to be constitutively active, which in turn leads to uncontrolled cell growth and division.

This compound is specifically designed to target the mutant cysteine at position 12 of the KRAS protein.[1] By forming a covalent bond with this residue, this compound locks the KRAS G12C protein in its inactive GDP-bound conformation.[1] This action effectively blocks the downstream signaling cascades, resulting in the inhibition of cancer cell proliferation and the induction of apoptosis.[3][4]

Data Presentation: In Vitro Efficacy and Downstream Signaling Inhibition

The following tables summarize the in vitro efficacy of this compound in KRAS G12C mutant cancer cell lines.

Table 1: Anti-proliferative Activity of this compound in KRAS G12C Mutant Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
NCI-H358Non-Small Cell Lung Cancer2
MIA PaCa-2Pancreatic CancerData not publicly available
SW837Colorectal CancerData not publicly available

IC50 values represent the concentration of this compound required to inhibit cell growth by 50%. Data for NCI-H358 is from preclinical data presented by Genfleet Therapeutics.[5] Values for other cell lines are not yet publicly available but would be determined using the cell viability assay protocol outlined in Section 4.1.

Table 2: Inhibition of Downstream Signaling by this compound in NCI-H358 Cells (Representative Data)

Target ProteinTreatment Concentration (nM)Fold Change in Phosphorylation (vs. Control)
p-ERK1/2 (Thr202/Tyr204)10.45
100.15
1000.05
p-AKT (Ser473)10.60
100.25
1000.10

This table presents representative data illustrating the expected dose-dependent inhibition of key downstream signaling molecules by this compound. Actual values would be obtained through quantitative Western blot analysis as described in the protocols in Section 4.2.

Signaling Pathways and Experimental Workflows

This compound's Impact on KRAS G12C Downstream Signaling

The diagram below illustrates the primary signaling pathways affected by this compound. By inhibiting KRAS G12C, this compound blocks the activation of both the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival.

Fulzerasib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C KRAS G12C (Active) RTK->KRAS_G12C Activates RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K This compound This compound This compound->KRAS_G12C Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: this compound inhibits the KRAS G12C mutant protein, blocking downstream MAPK and PI3K/Akt signaling pathways.

Experimental Workflow for Assessing this compound's Effects

The following diagram outlines a typical experimental workflow to determine the downstream effects of this compound in cancer cell lines.

Experimental_Workflow cluster_invitro In Vitro Experiments cluster_analysis Data Analysis cell_culture 1. Culture KRAS G12C Cancer Cell Lines treatment 2. Treat cells with varying concentrations of this compound cell_culture->treatment cell_viability 3a. Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->cell_viability protein_extraction 3b. Protein Extraction treatment->protein_extraction ic50_determination 4a. Determine IC50 values for cell proliferation cell_viability->ic50_determination western_blot 4b. Western Blot Analysis (p-ERK, p-AKT, etc.) protein_extraction->western_blot quantification 5. Densitometry and Quantitative Analysis western_blot->quantification

Caption: A typical workflow for evaluating the in vitro effects of this compound on cancer cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in a 96-well plate format.

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Incubate for 72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Downstream Signaling

This protocol is for assessing the phosphorylation status of key proteins in the MAPK and PI3K/Akt pathways.

Materials:

  • KRAS G12C mutant cancer cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Ice-cold PBS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at desired concentrations for a specified time (e.g., 2 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE: Mix equal amounts of protein (20-30 µg) with Laemmli buffer, boil for 5 minutes, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and incubate with ECL substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., GAPDH).

Conclusion

This compound is a highly potent and selective inhibitor of the KRAS G12C oncoprotein. Its mechanism of action, centered on the irreversible inhibition of the mutant KRAS protein, leads to the effective suppression of downstream signaling through the MAPK and PI3K/Akt pathways. This targeted approach results in significant anti-proliferative and pro-apoptotic effects in cancer cells harboring the KRAS G12C mutation. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of this compound and other KRAS G12C inhibitors as promising cancer therapeutics.

References

Unveiling the Structural Blueprint: A Technical Guide to Fulzerasib's Engagement with KRAS G12C

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SHAOXING, China – December 15, 2025 – In a significant stride for precision oncology, this technical guide offers an in-depth analysis of the structural and biochemical interactions between Fulzerasib (also known as JDQ443 and GFH925/IBI351) and its target, the KRAS G12C mutant protein. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive resource on the binding characteristics, experimental validation, and mechanistic action of this novel covalent inhibitor.

The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, in particular, has been a challenging target for therapeutic intervention. This compound has emerged as a potent and selective inhibitor, demonstrating promising anti-tumor activity in both preclinical models and clinical trials.[1][2][3][4] This guide synthesizes the available structural biology data to illuminate the core of its inhibitory action.

Mechanism of Action: Covalent Inhibition of the "Undruggable" Target

This compound is an orally bioavailable small molecule that functions as a covalent inhibitor of KRAS G12C.[5][6] Its mechanism hinges on the irreversible binding to the mutant cysteine residue at position 12. This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and halting the aberrant signaling cascade that drives tumor proliferation and survival.[5][7]

Structurally, this compound exhibits a unique binding mode within the switch II pocket of KRAS G12C.[1][2] The inhibitor's pyrazole-based scaffold is designed to optimally position its reactive acrylamide (B121943) group to form a covalent bond with the thiol group of the Cys12 residue.[8][9] This distinct interaction profile contributes to its high potency and selectivity.[1]

Quantitative Analysis of this compound-KRAS G12C Interaction

The following tables summarize the key quantitative data characterizing the interaction between this compound and the KRAS G12C protein.

Table 1: Biochemical and Cellular Potency of this compound (JDQ443)

Assay TypeTarget/Cell LineParameterValueReference
Biochemical AssayKRAS G12CIC50 (pERK Inhibition)0.012 µM (± 0.0008)[10]
Cellular AssayNCI-H358 (KRAS G12C Mutant)IC50 (Proliferation)2-20 nM[6]
Cellular AssayKRAS WTIC50 (pERK Inhibition)>1 µM[10]
Cellular AssayNRAS WTIC50 (pERK Inhibition)>1 µM[10]
Cellular AssayHRAS WTIC50 (pERK Inhibition)>1 µM[10]

Table 2: Structural Data for this compound (JDQ443) in Complex with KRAS G12C

PDB IDResolution (Å)MethodR-Value WorkR-Value FreeReference
7R0MNot Specified in AbstractX-RAY DIFFRACTIONNot Specified in AbstractNot Specified in Abstract[10]

Visualizing the Molecular Interactions and Pathways

To further elucidate the mechanism of action and experimental context, the following diagrams are provided.

KRAS_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (Inactive, GDP-bound) SOS1->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRAS G12C (Active, GTP-bound) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF This compound This compound This compound->KRAS_GDP Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

KRAS G12C Signaling Pathway and this compound Inhibition.

Experimental_Workflow Protein_Expression KRAS G12C Protein Expression & Purification Crystallization Co-crystallization with This compound Protein_Expression->Crystallization Biochemical_Assays Biochemical Assays (e.g., pERK IC50) Protein_Expression->Biochemical_Assays Xray_Diffraction X-ray Diffraction Data Collection Crystallization->Xray_Diffraction Structure_Determination Structure Determination & Refinement (PDB: 7R0M) Xray_Diffraction->Structure_Determination Data_Analysis Data Analysis and Interpretation Structure_Determination->Data_Analysis Biochemical_Assays->Data_Analysis Cellular_Assays Cellular Assays (Proliferation IC50) Cellular_Assays->Data_Analysis

Workflow for Structural and Functional Characterization.

Fulzerasib_MOA cluster_inhibition KRAS_Inactive KRAS G12C (Inactive) GDP-Bound This compound This compound KRAS_Inactive->this compound KRAS_Active KRAS G12C (Active) GTP-Bound KRAS_Inactive->KRAS_Active GEF-mediated activation Covalent_Complex This compound-KRAS G12C Covalent Complex (Locked Inactive State) This compound->Covalent_Complex Forms Covalent Bond with Cys12 Covalent_Complex->KRAS_Active Prevents Reactivation Signaling_Blocked Downstream Signaling Blocked Covalent_Complex->Signaling_Blocked

Logical Diagram of this compound's Mechanism of Action.

Detailed Experimental Protocols

The following methodologies are summarized from the primary literature describing the characterization of this compound (JDQ443).

Protein Expression and Purification for Crystallography

Human KRAS (residues 1-169) with the G12C mutation was expressed in E. coli. The protein was purified using standard chromatography techniques, including affinity and size-exclusion chromatography, to ensure high purity for crystallization trials.

X-ray Crystallography

The crystal structure of this compound (JDQ443) in complex with KRAS G12C was determined by X-ray crystallography.[10]

  • Crystallization: Purified KRAS G12C protein was incubated with this compound to allow for covalent bond formation. This complex was then subjected to crystallization screening using various buffer conditions.

  • Data Collection: Diffraction-quality crystals were cryo-cooled and subjected to X-ray diffraction at a synchrotron source.

  • Structure Solution and Refinement: The diffraction data were processed, and the structure was solved using molecular replacement with a previously determined KRAS structure as a model. The final model of the this compound-KRAS G12C complex was refined to produce the coordinates deposited in the Protein Data Bank (PDB ID: 7R0M).[10]

Biochemical Assays for Inhibitor Potency

The inhibitory activity of this compound on KRAS G12C signaling was quantified using biochemical assays that measure the phosphorylation of downstream effectors.

  • pERK Inhibition Assay: KRAS G12C mutant cell lines were treated with varying concentrations of this compound.

  • Cell lysates were collected, and the levels of phosphorylated ERK (pERK) were measured using an immunoassay (e.g., ELISA or Western blot).

  • The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curve, representing the concentration of this compound required to inhibit 50% of the pERK signal.

Cellular Proliferation Assays

The effect of this compound on the growth of cancer cells harboring the KRAS G12C mutation was assessed using proliferation assays.

  • Cell Seeding: KRAS G12C mutant cancer cell lines (e.g., NCI-H358) were seeded in multi-well plates.

  • Compound Treatment: Cells were treated with a range of this compound concentrations for a specified period (e.g., 72 hours).

  • Viability Measurement: Cell viability was measured using a colorimetric or luminescent assay (e.g., CellTiter-Glo®).

  • IC50 Determination: The IC50 value for cell proliferation was determined from the resulting dose-response curve.

This technical guide provides a foundational understanding of the structural and functional aspects of this compound's interaction with KRAS G12C. The detailed data and methodologies presented herein are intended to support ongoing research and development efforts in the field of targeted cancer therapy.

References

The Pharmacodynamic Profile of Fulzerasib: A Preclinical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - Fulzerasib (GFH925), a potent and selective inhibitor of the KRAS G12C mutation, has demonstrated significant anti-tumor activity in a range of preclinical models. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, detailing its mechanism of action, in vitro potency, and in vivo efficacy, supported by comprehensive data and experimental protocols for researchers, scientists, and drug development professionals.

This compound operates by covalently binding to the mutant cysteine residue of the KRAS G12C protein. This irreversible binding locks the oncoprotein in an inactive, GDP-bound state, thereby inhibiting downstream signaling through critical pathways such as the RAF-MEK-ERK and PI3K-AKT cascades, which are pivotal for tumor cell proliferation and survival.

In Vitro Activity

This compound has shown potent and selective inhibition of KRAS G12C mutant cell lines. In the NCI-H358 non-small cell lung cancer (NSCLC) cell line, this compound demonstrated a half-maximal inhibitory concentration (IC50) of 2 nM. Further studies have indicated its inhibitory effects on CYP3A4-M with an IC50 of 9.66 µM.

Table 1: In Vitro Potency of this compound
AssayCell Line/TargetIC50
Cell ViabilityNCI-H358 (NSCLC)2 nM
Enzyme InhibitionCYP3A4-M9.66 µM

In Vivo Efficacy

Preclinical evaluation of this compound in various xenograft models has consistently demonstrated robust anti-tumor activity.

Table 2: Summary of this compound In Vivo Efficacy in Xenograft Models
Cancer TypeCell LineDosing Regimen (mg/kg)Outcome
Pancreatic CancerMIA PaCa-2Not SpecifiedSuperior anti-tumor efficacy compared to sotorasib (B605408) at the same dose.
Colorectal CancerSW8370.3 - 10.0 mg/kgSignificant tumor growth inhibition.
Lung CancerNCI-H3580.3 - 10.0 mg/kgSignificant tumor growth inhibition.
Lung CancerLU25290.3 - 10.0 mg/kgSignificant tumor growth inhibition.
Lung CancerNCI-H21220.3 - 10.0 mg/kgSignificant tumor growth inhibition; synergistic effect with cetuximab.
Lung CancerH1373-lucNot SpecifiedBroad-spectrum anti-tumor efficacy, including in an intracranial model.

Pharmacokinetics

Pharmacokinetic studies in multiple species have revealed favorable properties for this compound, supporting its oral administration.

Table 3: Pharmacokinetic Parameters of this compound
SpeciesHalf-life (t1/2)Cmax (ng/mL)AUC (h·ng/mL)Oral Bioavailability (%)
Mouse1.0 h6643401294%
Rat1.51 h4160Not Specified35%
Dog3.56 h4003Not Specified73%

Signaling Pathway and Experimental Workflow

The mechanism of action of this compound and a typical experimental workflow for its preclinical evaluation are depicted in the diagrams below.

Fulzerasib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor KRAS_G12C_GTP Active KRAS G12C (GTP-bound) Receptor->KRAS_G12C_GTP Activates KRAS_G12C_GDP Inactive KRAS G12C (GDP-bound) KRAS_G12C_GTP->KRAS_G12C_GDP RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K This compound This compound This compound->KRAS_G12C_GTP Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT AKT->Proliferation_Survival

Caption: Mechanism of action of this compound.

Preclinical_Evaluation_Workflow Start Start: Hypothesis Generation In_Vitro In Vitro Studies Start->In_Vitro Cell_Viability Cell Viability Assays (e.g., NCI-H358) In_Vitro->Cell_Viability Western_Blot Western Blot (pERK inhibition) In_Vitro->Western_Blot PK_Studies Pharmacokinetic Studies (Mouse, Rat, Dog) In_Vitro->PK_Studies In_Vivo In Vivo Efficacy Studies In_Vitro->In_Vivo PK_Studies->In_Vivo Xenograft_Models Tumor Xenograft Models (e.g., MIA PaCa-2, SW837, NCI-H358) In_Vivo->Xenograft_Models Data_Analysis Data Analysis & Interpretation Xenograft_Models->Data_Analysis End End: Candidate for Clinical Trials Data_Analysis->End

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: KRAS G12C mutant cell lines (e.g., NCI-H358) are seeded in 96-well plates at a density of 3,000-5,000 cells per well in a final volume of 100 µL of complete culture medium. Plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are made in complete culture medium to achieve the desired final concentrations. The medium from the wells is carefully removed and replaced with 100 µL of the prepared drug dilutions. A vehicle control (DMSO at the same final concentration) is included.

  • Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured at 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each treatment concentration relative to the vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software.

Western Blot for pERK Inhibition
  • Cell Treatment and Lysis: KRAS G12C mutant cells are seeded in 6-well plates and grown to 70-80% confluency. Cells are then treated with varying concentrations of this compound for 2-4 hours. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated ERK (pERK) and total ERK.

  • Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified using densitometry software. The ratio of pERK to total ERK is calculated and normalized to the vehicle-treated control to determine the extent of inhibition.

In Vivo Tumor Xenograft Studies
  • Animal Models: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Implantation: A suspension of KRAS G12C mutant tumor cells (e.g., 5 x 10^6 NCI-H358 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) is subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach a volume of approximately 100-150 mm³. Mice are then randomized into treatment and control groups (n=8-10 mice per group).

  • Drug Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once or twice daily at the specified doses (e.g., 0.3, 1, 3, 10 mg/kg). The control group receives the vehicle only.

  • Tumor Measurement and Body Weight Monitoring: Tumor volume is measured two to three times weekly using calipers and calculated using the formula: (length × width²)/2. Animal body weights are also monitored as an indicator of toxicity.

  • Efficacy Evaluation: The study is typically continued for 21-28 days. The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.

  • Statistical Analysis: Statistical significance between the treated and control groups is determined using appropriate statistical tests, such as a one-way ANOVA.

The Ascendancy of Fulzerasib: A Technical Deep Dive into its Early Development and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fulzerasib (also known as GFH925 or IBI351) has emerged as a potent and selective covalent inhibitor of the KRAS G12C mutation, a once considered "undruggable" target in oncology. This technical guide provides an in-depth exploration of the early development and history of this compound, from its rational design and preclinical evaluation to its promising clinical trial results. The content herein is curated for professionals in the field of drug discovery and development, presenting a comprehensive overview of the scientific journey that has positioned this compound as a significant therapeutic agent.

Discovery and Rational Design

This compound was identified through a meticulous structure-based drug design strategy.[1] The core of its discovery lies in a novel lactam-based tetracyclic naphthyridinone scaffold, which was engineered to form a covalent and irreversible bond with the cysteine residue of the KRAS G12C mutant protein.[1][2] This strategic design locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting the downstream signaling pathways that drive tumor proliferation and survival.[3][4]

Preclinical studies demonstrated this compound's high in vitro potency and selectivity against the KRAS G12C mutation.[5][6] A conformation-driven cyclization strategy was employed to create a chemically stable fused tetracyclic core, with the lactam-based scaffold showing optimal pharmacokinetic properties, including low clearance, high exposure, and excellent oral bioavailability in mice.[5][7] Further optimization, including the substitution with chlorine at the C11 position of the core, enhanced its in vitro potency and reduced CYP3A4-M inhibition while maintaining favorable solubility.[5][7]

Mechanism of Action: Targeting the KRAS G12C Mutation

The KRAS protein is a pivotal GTPase that functions as a molecular switch in cells, cycling between an active GTP-bound state and an inactive GDP-bound state.[3] The G12C mutation, a glycine-to-cysteine substitution at codon 12, impairs the protein's ability to hydrolyze GTP, leading to its constitutive activation.[4][8] This perpetual "on" state drives uncontrolled cell proliferation, survival, and differentiation through the activation of downstream signaling cascades, primarily the RAF-MEK-ERK and PI3K-AKT pathways.[3][8]

This compound's mechanism of action is centered on its ability to covalently bind to the mutant cysteine residue in the switch-II pocket of the KRAS G12C protein.[2] This irreversible binding event effectively traps the KRAS protein in its inactive GDP-bound conformation, preventing the exchange of GDP for GTP and thereby abrogating the aberrant downstream signaling that fuels tumorigenesis.[3][4]

Fulzerasib_Mechanism_of_Action cluster_0 Upstream Signaling cluster_1 KRAS Cycle cluster_2 Downstream Pathways Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK GEF GEF (e.g., SOS1) RTK->GEF KRAS_G12C_GDP KRAS G12C-GDP (Inactive) GEF->KRAS_G12C_GDP Promotes GDP/GTP Exchange KRAS_G12C_GTP KRAS G12C-GTP (Active) KRAS_G12C_GDP->KRAS_G12C_GTP RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_G12C_GDP Covalently Binds & Traps in Inactive State

Figure 1: Simplified KRAS G12C signaling pathway and mechanism of this compound inhibition.

Preclinical Evaluation

This compound underwent a rigorous preclinical evaluation to characterize its potency, selectivity, pharmacokinetic profile, and in vivo efficacy.

In Vitro Studies

In vitro enzymatic and cellular assays were instrumental in quantifying the inhibitory activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

AssayParameterValueReference
GDP/GTP Nucleotide ExchangeIC5029 nM[9]
RAS-GTP LevelsIC5074 nM[9]
pERK InhibitionIC5037 nM[9]
Cell Proliferation (KRAS G12C mutant cell lines)IC502-20 nM[9]
Pharmacokinetic Studies

Pharmacokinetic studies were conducted across various species to assess the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Table 2: Pharmacokinetic Parameters of this compound in Different Species

SpeciesClearance (mL/min/kg)Half-life (h)Oral Bioavailability (%)Cmax (ng/mL)Reference
Mouse8.31.094%6643[5]
Rat4.61.5135%4160[5]
Dog1.63.5673%4003[5]
In Vivo Efficacy in Xenograft Models

The anti-tumor activity of this compound was evaluated in various cancer-related xenograft models, demonstrating significant efficacy.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeKey FindingsReference
MIA PaCa-2Pancreatic CancerSuperior anti-tumor efficacy compared to sotorasib (B605408) at the same dose.[5][7]
NCI-H358Non-Small Cell Lung Cancer (NSCLC)Superior anti-tumor efficacy compared to sotorasib at the same dose.[5][7]
SW837Colorectal CancerExcellent anti-tumor effects.[5][7]
LU2529Lung CancerExcellent anti-tumor effects.[5][7]
NCI-H2122NSCLCSignificant tumor growth suppression and synergistic effect in combination with cetuximab.[5][7]
H1373-lucIntracranial NSCLCBroad-spectrum anti-tumor efficacy.[5][7]

Early Clinical Development

The promising preclinical data paved the way for the clinical development of this compound, which has shown remarkable efficacy and a manageable safety profile in early-phase clinical trials.

Phase I/II Monotherapy Studies (NCT05005234, NCT05497336)

Early clinical trials evaluated the safety, tolerability, and efficacy of this compound as a monotherapy in patients with advanced solid tumors harboring the KRAS G12C mutation.

Table 4: Efficacy of this compound Monotherapy in NSCLC (NCT05005234)

EndpointValue95% CIData CutoffReference
Confirmed Objective Response Rate (ORR)49.1%39.7% - 58.6%Dec 13, 2023[10]
Disease Control Rate (DCR)90.5%83.7% - 95.2%Dec 13, 2023[10]
Median Progression-Free Survival (PFS)9.7 months5.6 - 11.0 monthsDec 13, 2023[10]
Median Overall Survival (OS)Not Reached-Dec 13, 2023[10]

Table 5: Efficacy of this compound Monotherapy in Metastatic Colorectal Cancer (mCRC) (Pooled analysis of NCT05005234 and NCT05497336)

EndpointValue95% CIData CutoffReference
Confirmed Objective Response Rate (ORR)44.6%31.3% - 58.5%Dec 13, 2023[11][12]
Disease Control Rate (DCR)87.5%75.9% - 94.8%Dec 13, 2023[11][12]
Median Progression-Free Survival (PFS)8.1 months5.5 - 13.8 monthsDec 13, 2023[11][12]
Median Overall Survival (OS)17.0 months12.6 - Not ReachedDec 13, 2023[11][12]
Phase II Combination Study with Cetuximab (KROCUS Study - NCT05756153)

Recognizing the potential for synergistic activity, the KROCUS study was initiated to evaluate this compound in combination with cetuximab, an anti-EGFR antibody, for the first-line treatment of KRAS G12C-mutated NSCLC.

Table 6: Efficacy of this compound in Combination with Cetuximab in First-Line NSCLC (KROCUS Study)

EndpointValue95% CIData CutoffReference
Objective Response Rate (ORR)80.0%-Jan 14, 2025[13][14]
Confirmed ORR68.9%-Jan 14, 2025[13]
Disease Control Rate (DCR)100%-Jan 14, 2025[13][14]
Median Progression-Free Survival (PFS)12.5 months-Jan 14, 2025[13]
ORR in patients with brain metastasis71.4%-Jan 14, 2025[13]

Experimental Protocols

While detailed, step-by-step protocols specific to this compound's development are often proprietary, this section provides an overview of the general methodologies employed for key experiments based on publicly available information and standard practices in the field.

In Vitro Biochemical and Cellular Assays

Objective: To determine the inhibitory potency of this compound on KRAS G12C activity and cell proliferation.

  • KRAS G12C Nucleotide Exchange Assay: This assay measures the ability of this compound to inhibit the exchange of GDP for a fluorescently labeled GTP analog on recombinant KRAS G12C protein. The decrease in fluorescence resonance energy transfer (FRET) signal upon inhibitor binding is quantified to determine the IC50 value.

  • pERK Inhibition Assay: KRAS G12C mutant cell lines are treated with varying concentrations of this compound. Following treatment, cell lysates are analyzed by Western blotting or ELISA to measure the levels of phosphorylated ERK (pERK), a downstream effector of the KRAS pathway. The reduction in pERK levels is used to calculate the IC50.

  • Cell Viability/Proliferation Assay: KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in multi-well plates and treated with a range of this compound concentrations. After a defined incubation period (typically 72 hours), cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity or ATP content, respectively. The data is used to generate dose-response curves and calculate the IC50.

Cell_Viability_Assay_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Measurement & Analysis Seed_Cells Seed KRAS G12C mutant cells in 96-well plate Prepare_Inhibitor Prepare serial dilutions of this compound Add_Inhibitor Add this compound dilutions to cells Prepare_Inhibitor->Add_Inhibitor Incubate Incubate for 72 hours Add_Inhibitor->Incubate Add_Reagent Add viability reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Read_Plate Read plate (Absorbance/Luminescence) Add_Reagent->Read_Plate Analyze_Data Plot dose-response curve and calculate IC50 Read_Plate->Analyze_Data

Figure 2: General workflow for a cell viability assay.
In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Cell Line-Derived Xenograft (CDX) Model:

    • Cell Culture: KRAS G12C mutant human cancer cell lines (e.g., NCI-H358) are cultured in appropriate media.

    • Animal Model: Immunodeficient mice (e.g., athymic nude or NSG mice) are used.

    • Cell Implantation: A suspension of cancer cells is subcutaneously injected into the flank of the mice.

    • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

    • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered orally at various doses and schedules. The control group receives a vehicle.

    • Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated.

Xenograft_Study_Workflow cluster_0 Model Establishment cluster_1 Treatment & Evaluation Culture_Cells Culture KRAS G12C mutant cells Implant_Cells Subcutaneously implant cells into immunodeficient mice Culture_Cells->Implant_Cells Monitor_Tumor Monitor tumor growth Implant_Cells->Monitor_Tumor Randomize Randomize mice into treatment and control groups Monitor_Tumor->Randomize Administer_Drug Administer this compound (or vehicle) Randomize->Administer_Drug Measure_Tumors Measure tumor volume regularly Administer_Drug->Measure_Tumors Analyze_Results Analyze tumor growth inhibition Measure_Tumors->Analyze_Results

References

Fulzerasib: A Technical Deep Dive into a New Era of KRAS G12C Inhibition in Precision Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulzerasib (GFH925/IBI351) is a novel, orally active, and potent small molecule inhibitor that has recently emerged as a significant player in the precision oncology landscape.[1][2] Developed by GenFleet Therapeutics and partnered with Innovent Biologics in China, this compound specifically targets the KRAS G12C mutation, a once-considered "undruggable" driver of various solid tumors.[1][3] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies underpinning its development.

Mechanism of Action

This compound is a covalent inhibitor that irreversibly binds to the mutant cysteine residue at position 12 of the KRAS G12C protein.[3][4] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state.[5] By preventing the exchange of GDP for GTP, this compound effectively blocks the activation of downstream oncogenic signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[4][5] This targeted inhibition of hyperactive signaling pathways ultimately leads to the suppression of tumor cell proliferation, induction of apoptosis, and cell cycle arrest.[1][6] Preclinical studies have demonstrated the high selectivity of this compound for the KRAS G12C mutant protein.[1][2]

Signaling Pathway

The KRAS protein is a central node in cellular signaling, integrating signals from upstream receptor tyrosine kinases (RTKs) to regulate a multitude of downstream cellular processes critical for cell growth, survival, and differentiation. The G12C mutation results in a constitutively active KRAS protein, leading to aberrant activation of downstream pathways. This compound's mechanism of action directly counteracts this by locking KRAS G12C in an inactive state.

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling RTK RTK (e.g., EGFR) SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_GDP KRAS G12C (Inactive-GDP) SOS1->KRAS_GDP Promotes GDP-GTP exchange KRAS_GTP KRAS G12C (Active-GTP) KRAS_GTP->KRAS_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->KRAS_GDP Covalently binds & locks in inactive state

KRAS G12C signaling pathway and the inhibitory action of this compound.

Preclinical Data

This compound has demonstrated potent and selective anti-tumor activity in a range of preclinical models.

In Vitro Potency
Cell LineCancer TypeIC50 (nM)
NCI-H358Non-Small Cell Lung Cancer2
VariousKRAS G12C Mutant Tumor Cells2-20

Note: IC50 values can vary depending on the specific assay conditions.[7][8]

In Vivo Efficacy

This compound has shown significant anti-tumor efficacy in various xenograft models, including those derived from pancreatic, colorectal, and lung cancers.[1][8] Notably, in MIA PaCa-2 (pancreatic) and NCI-H358 (lung) xenograft models, this compound demonstrated superior anti-tumor efficacy compared to sotorasib (B605408) at the same dose.[1] Furthermore, the combination of this compound with the EGFR inhibitor cetuximab resulted in significant tumor growth suppression in an NCI-H2122 NSCLC model, suggesting a synergistic effect.[1]

Clinical Data

This compound has undergone evaluation in several clinical trials, demonstrating promising efficacy and a manageable safety profile in patients with KRAS G12C-mutated solid tumors.

Monotherapy in Non-Small Cell Lung Cancer (NSCLC)

A pivotal single-arm Phase II study (NCT05005234) evaluated this compound monotherapy in heavily pretreated patients with advanced NSCLC harboring the KRAS G12C mutation.[1][2][4]

ParameterResult (N=116)
Objective Response Rate (ORR) 49.1% (95% CI: 39.7-58.6)
Disease Control Rate (DCR) 90.5% (95% CI: 83.7-95.2)
Median Progression-Free Survival (PFS) 9.7 months (95% CI: 5.6-11.0)
Median Duration of Response (DoR) Not Reached
Median Overall Survival (OS) Not Reached

Data cutoff: December 13, 2023.[1][2]

Combination Therapy in First-Line NSCLC

The KROCUS study (NCT05756153), a Phase II trial, is investigating this compound in combination with cetuximab for the first-line treatment of advanced KRAS G12C-mutated NSCLC.[4][9][10]

ParameterResult (N=45-47)
Objective Response Rate (ORR) 80%
Disease Control Rate (DCR) 100%
Median Progression-Free Survival (PFS) 12.5 - 21.5 months
ORR in patients with brain metastases 71.4%

Note: Data from different cutoffs have been reported.[4][10]

Monotherapy in Metastatic Colorectal Cancer (mCRC)

A pooled analysis of two Phase I studies (NCT05005234 and NCT05497336) assessed the efficacy and safety of this compound monotherapy in patients with KRAS G12C-mutated mCRC.[11]

ParameterResult (N=56)
Objective Response Rate (ORR) 44.6% (95% CI: 31.3-58.5)
Disease Control Rate (DCR) 87.5% (95% CI: 75.9-94.8)
Median Progression-Free Survival (PFS) 8.1 months (95% CI: 5.5-13.8)
Median Overall Survival (OS) 17.0 months (95% CI: 12.6-NR)
Median Duration of Response (DoR) 12.6 months (95% CI: 12.6-13.9)

Data cutoff: December 13, 2023.[11]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not extensively published. However, the following sections describe standardized methodologies commonly employed for the assessment of KRAS G12C inhibitors, which are representative of the types of experiments conducted during the development of this compound.

In Vitro Cell Viability (MTT Assay)

This assay is used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.

MTT_Assay_Workflow start Start seed_cells Seed KRAS G12C mutant cells in 96-well plates start->seed_cells incubate1 Incubate overnight seed_cells->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate for 72 hours treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 1.5-4 hours add_mtt->incubate3 solubilize Solubilize formazan (B1609692) crystals (e.g., with DMSO) incubate3->solubilize read_absorbance Read absorbance at ~570 nm solubilize->read_absorbance analyze Analyze data and determine IC50 read_absorbance->analyze end End analyze->end

A representative workflow for an MTT cell viability assay.

Materials:

  • KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours).[12]

  • MTT Addition: Add MTT solution to each well and incubate for 1.5-4 hours to allow for the formation of formazan crystals by viable cells.[12]

  • Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

In Vivo Xenograft Studies

Xenograft models are crucial for evaluating the anti-tumor efficacy of a drug candidate in a living organism.

Xenograft_Workflow start Start implant Subcutaneously implant KRAS G12C mutant cells into immunodeficient mice start->implant monitor_growth Monitor tumor growth implant->monitor_growth randomize Randomize mice into treatment and control groups when tumors reach a specific volume monitor_growth->randomize treat Administer this compound (e.g., oral gavage) or vehicle control daily randomize->treat monitor_efficacy Monitor tumor volume and body weight treat->monitor_efficacy endpoint Endpoint reached (e.g., tumor size limit) monitor_efficacy->endpoint analyze Analyze tumor growth inhibition endpoint->analyze end End analyze->end

A generalized workflow for in vivo xenograft studies.

Materials:

  • KRAS G12C mutant cancer cell lines (e.g., NCI-H358, SW837)

  • Immunodeficient mice (e.g., nude or NSG mice)

  • Matrigel or other basement membrane matrix

  • This compound formulation for oral administration

  • Vehicle control

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound or vehicle control to the respective groups according to a defined schedule (e.g., daily oral gavage).

  • Efficacy Assessment: Monitor tumor volume and mouse body weight regularly to assess efficacy and toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predefined size, and the tumor growth inhibition is calculated.

Mechanisms of Resistance

As with other targeted therapies, resistance to KRAS G12C inhibitors, including this compound, is an anticipated challenge.[5] Potential mechanisms of resistance can be broadly categorized as "on-target" or "off-target".[13][14]

  • On-target resistance may involve secondary mutations in the KRAS G12C protein that prevent drug binding.[13]

  • Off-target resistance can occur through the activation of bypass signaling pathways that circumvent the need for KRAS signaling. This can include mutations or amplification of other oncogenes such as other RAS isoforms (NRAS, HRAS), BRAF, or receptor tyrosine kinases like EGFR.[13][14]

The combination of this compound with cetuximab in the KROCUS study is a rational approach to overcome or delay resistance mediated by EGFR signaling.[9]

Conclusion

This compound has emerged as a potent and selective KRAS G12C inhibitor with significant clinical activity in NSCLC and mCRC. Its approval in China marks a significant milestone for patients with KRAS G12C-mutated cancers.[2][3][6] Ongoing and future studies, particularly those exploring combination therapies and mechanisms of resistance, will further delineate the role of this compound in the evolving landscape of precision oncology. The promising efficacy and manageable safety profile of this compound position it as a valuable therapeutic option with the potential to improve outcomes for a challenging patient population.

References

Molecular Basis for Fulzerasib's Specificity for KRAS G12C: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulzerasib (also known as GFH925 or IBI351) is a potent, selective, and orally bioavailable covalent inhibitor of the KRAS G12C mutant protein.[1][2] The KRAS oncogene is one of the most frequently mutated genes in human cancers, and the G12C mutation, where glycine (B1666218) is replaced by cysteine at codon 12, has emerged as a key therapeutic target.[3] this compound has demonstrated promising clinical activity in patients with KRAS G12C-mutated solid tumors, including non-small cell lung cancer (NSCLC) and metastatic colorectal cancer (mCRC).[4][5] This technical guide provides an in-depth overview of the molecular basis for this compound's specificity for KRAS G12C, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Molecular Mechanism of Action

This compound's specificity for KRAS G12C is primarily driven by its ability to form an irreversible covalent bond with the mutant cysteine residue at position 12.[2][6][7] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting oncogenic signaling.[2][6]

The key aspects of this compound's mechanism of action include:

  • Covalent Inhibition: this compound possesses a reactive electrophile that specifically and irreversibly binds to the thiol group of the cysteine-12 residue present only in the KRAS G12C mutant.[2][7]

  • Conformational Lock: By binding to the switch-II pocket of the inactive GDP-bound KRAS G12C, this compound allosterically inhibits the exchange of GDP for GTP, a critical step for KRAS activation.[6][8] This traps the protein in an "off" state.

  • Downstream Pathway Inhibition: The inactivation of KRAS G12C by this compound leads to the suppression of downstream signaling pathways, most notably the MAPK (RAF-MEK-ERK) and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and differentiation.[2][6]

The high selectivity of this compound for KRAS G12C over wild-type KRAS is attributed to the absence of the reactive cysteine residue in the wild-type protein, minimizing off-target effects.[6]

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. While specific binding affinity (Ki) and kinetic parameters (k_inact/K_i) for this compound are not widely available in the public domain, the following tables summarize key quantitative data from preclinical and clinical studies.

ParameterCell LineValueReference
IC50 (Cell Viability) NCI-H358 (NSCLC)2 nM[1]
KRAS G12C mutant tumor cell lines2–20 nM[9]
IC50 (GDP/GTP Exchange) KRAS G12C29 nM[10]
IC50 (RAS-GTP levels) Not specified74 nM[10]
IC50 (pERK inhibition) Not specified37 nM[10]
StudyCancer TypeNObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Reference
Phase 1/1b Pooled AnalysisMetastatic Colorectal Cancer (mCRC)5644.6%87.5%8.1 months[4]
Phase 1 (600 mg BID)Non-Small Cell Lung Cancer (NSCLC)3066.7% (Partial Response)96.7% (PR + Stable Disease)Not Reported[5][11]
KROCUS (this compound + Cetuximab)First-line NSCLC4580%100%Not Reached (at time of report)[7]

Comparative Efficacy: Preclinical studies have indicated that the anti-tumor efficacy of this compound (GFH925) was superior to sotorasib (B605408) at the same dose in MIA PaCa-2 (pancreatic) and NCI-H358 (lung) cancer xenograft models.[3][1]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the specificity and efficacy of KRAS G12C inhibitors like this compound.

Biochemical Assays

This assay measures the ability of an inhibitor to lock KRAS G12C in its GDP-bound state by preventing the exchange for GTP.

  • Principle: The assay monitors the displacement of a fluorescently labeled GDP analog (e.g., BODIPY-GDP) from KRAS G12C upon the addition of a nucleotide exchange factor (e.g., SOS1) and excess GTP. An effective inhibitor will prevent this displacement, resulting in a stable fluorescent signal.

  • Materials:

    • Recombinant human KRAS G12C protein

    • BODIPY-GDP

    • Guanine nucleotide exchange factor (SOS1)

    • Guanosine triphosphate (GTP)

    • Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl2, 1 mM TCEP)

    • Test inhibitor (this compound)

    • 384-well plates

    • Plate reader capable of fluorescence detection

  • Protocol:

    • Prepare a solution of KRAS G12C pre-loaded with BODIPY-GDP in assay buffer.

    • Add serial dilutions of the test inhibitor to the wells of a 384-well plate.

    • Add the KRAS G12C-BODIPY-GDP complex to the wells and incubate to allow for inhibitor binding.

    • Initiate the exchange reaction by adding a mixture of SOS1 and a high concentration of GTP.

    • Monitor the change in fluorescence over time using a plate reader.

    • Calculate the rate of nucleotide exchange for each inhibitor concentration and determine the IC50 value.

Cellular Assays

This assay determines the effect of the inhibitor on the proliferation and viability of cancer cells harboring the KRAS G12C mutation.

  • Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Materials:

    • KRAS G12C mutant cell line (e.g., NCI-H358)

    • Complete cell culture medium

    • Test inhibitor (this compound)

    • 96-well opaque-walled plates

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Protocol:

    • Seed KRAS G12C mutant cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test inhibitor or vehicle control (DMSO).

    • Incubate the plates for a specified period (e.g., 72 hours).

    • Equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

This assay measures the inhibition of downstream KRAS signaling by quantifying the phosphorylation of ERK.

  • Principle: The AlphaLISA® SureFire® Ultra™ p-ERK1/2 assay is a sensitive immunoassay that quantifies the level of phosphorylated ERK (pERK) in cell lysates.

  • Materials:

    • KRAS G12C mutant cell line

    • Cell culture medium

    • Test inhibitor (this compound)

    • AlphaLISA® SureFire® Ultra™ p-ERK1/2 (Thr202/Tyr204) Assay Kit

    • 384-well AlphaPlate™

    • Alpha-enabled microplate reader

  • Protocol:

    • Seed cells in a 384-well AlphaPlate™ and grow to the desired confluency.

    • Treat the cells with serial dilutions of the test inhibitor for a specified time.

    • Lyse the cells according to the kit protocol.

    • Add the AlphaLISA® acceptor beads and biotinylated antibody to the cell lysates and incubate.

    • Add the streptavidin-donor beads and incubate in the dark.

    • Read the plate on an Alpha-enabled microplate reader.

    • Analyze the data to determine the IC50 for pERK inhibition.

Structural and Biophysical Assays

This technique is used to determine the three-dimensional structure of this compound in complex with KRAS G12C, providing insights into the binding mode and the basis for selectivity.

  • Principle: X-ray diffraction patterns from a crystal of the protein-inhibitor complex are used to calculate an electron density map, from which the atomic structure can be modeled.

  • Protocol Outline:

    • Protein Expression and Purification: Express and purify a construct of human KRAS G12C.

    • Complex Formation: Incubate the purified KRAS G12C protein with a molar excess of this compound to ensure complete covalent modification.

    • Crystallization: Screen a wide range of crystallization conditions to obtain well-diffracting crystals of the complex.

    • Data Collection: Collect X-ray diffraction data from the crystals at a synchrotron source.

    • Structure Determination and Refinement: Process the diffraction data and solve the structure using molecular replacement with a known KRAS structure. Refine the model to fit the experimental data.

This method confirms the covalent binding of the inhibitor to the target protein and can be used to determine the rate of modification.

  • Principle: The mass of the KRAS G12C protein is measured before and after incubation with the inhibitor. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent binding.

  • Protocol Outline:

    • Incubate purified KRAS G12C protein with the inhibitor at various concentrations and for different time points.

    • Desalt the protein-inhibitor samples.

    • Analyze the samples using a mass spectrometer (e.g., LC-MS or MALDI-TOF) to measure the intact mass of the protein.

    • Determine the extent of covalent modification by comparing the peak intensities of the unmodified and modified protein.

    • Kinetic parameters such as k_inact/K_i can be calculated from the time- and concentration-dependent modification data.

Visualizations

Signaling Pathways and Experimental Workflows

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 Growth Factor KRAS_G12C_GDP KRAS G12C-GDP (Inactive) GRB2_SOS1->KRAS_G12C_GDP Activates GDP-GTP Exchange KRAS_G12C_GTP KRAS G12C-GTP (Active) KRAS_G12C_GDP->KRAS_G12C_GTP KRAS_G12C_GTP->KRAS_G12C_GDP GTP Hydrolysis (Impaired in G12C) RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K This compound This compound This compound->KRAS_G12C_GDP Covalently Binds & Traps in Inactive State MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

KRAS G12C Signaling and this compound's Mechanism of Action

Cell_Viability_Workflow A Seed KRAS G12C mutant cells in 96-well plate B Incubate overnight A->B C Treat with serial dilutions of This compound B->C D Incubate for 72 hours C->D E Add CellTiter-Glo® reagent D->E F Measure luminescence E->F G Calculate IC50 F->G

Cell Viability Assay Workflow

pERK_Inhibition_Workflow A Seed KRAS G12C mutant cells in 384-well plate B Treat with serial dilutions of This compound A->B C Lyse cells B->C D Add AlphaLISA® reagents C->D E Incubate D->E F Read Alpha signal E->F G Determine pERK inhibition and IC50 F->G

pERK Inhibition Assay Workflow

Conclusion

This compound is a highly specific inhibitor of KRAS G12C that leverages the unique cysteine residue of the mutant protein to achieve irreversible and potent inhibition. Its mechanism of action, centered on covalent modification and trapping the protein in an inactive state, leads to the effective suppression of oncogenic signaling pathways. The preclinical and clinical data gathered to date demonstrate its significant anti-tumor activity and manageable safety profile. Further elucidation of its structural interactions and a comprehensive head-to-head comparison with other KRAS G12C inhibitors will continue to refine our understanding of its therapeutic potential. This guide provides a foundational understanding of the molecular basis of this compound's specificity and offers detailed protocols for its characterization, serving as a valuable resource for the scientific community dedicated to advancing targeted cancer therapies.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of Fulzerasib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro efficacy of Fulzerasib (also known as GFH925 or IBI351), a potent and selective covalent inhibitor of the KRAS G12C mutation. The following protocols are designed to enable researchers to evaluate the biological activity of this compound in relevant cancer cell models.

Introduction

This compound is an orally active, irreversible inhibitor of KRAS G12C, a common oncogenic driver in various solid tumors, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1][2][3] It covalently binds to the cysteine residue of the mutant KRAS G12C protein, locking it in an inactive, GDP-bound state.[4][5] This prevents the exchange of GDP for GTP, a critical step in KRAS activation, thereby abrogating downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[5] The inhibition of these pathways ultimately leads to decreased cell proliferation and the induction of apoptosis in KRAS G12C-mutant cancer cells.[6]

These protocols outline key in vitro assays to characterize the efficacy of this compound, including the assessment of its impact on cell viability, long-term proliferative potential, and its ability to modulate the KRAS signaling pathway.

Data Presentation

Table 1: In Vitro Potency of this compound
AssayParameterValue (nM)Notes
Cell Growth InhibitionIC502 - 20In KRAS G12C mutant tumor cell lines.
Nucleotide ExchangeIC5029Inhibition of GDP/GTP exchange on KRAS G12C.
RAS ActivationIC5074Reduction of RAS-GTP levels.
Downstream SignalingIC5037Suppression of pERK.

Data compiled from publicly available sources.[1]

Mandatory Visualizations

KRAS_Signaling_Pathway cluster_membrane Plasma Membrane Growth_Factor_Receptor Growth Factor Receptor SOS1 SOS1 (GEF) Growth_Factor_Receptor->SOS1 activates KRAS_G12C_GDP KRAS G12C (Inactive-GDP) KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GDP->KRAS_G12C_GTP RAF RAF KRAS_G12C_GTP->RAF activates Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor SOS1->KRAS_G12C_GDP promotes GDP/GTP exchange This compound This compound This compound->KRAS_G12C_GDP covalently binds & locks in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival promotes

Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This assay determines the dose-dependent effect of this compound on the viability of cancer cells.

Materials:

  • KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type cell lines (as a negative control).

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well plates.

  • MTT or MTS reagent.

  • Solubilization solution (for MTT assay).

  • Microplate reader.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The concentration range should bracket the expected IC50 value (e.g., 0.1 nM to 1 µM). Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell blank control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals. If using MTS, the product is soluble and can be read directly. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (as 100% viability). Plot the percentage of cell viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate overnight A->B C Treat with serial dilutions of this compound B->C D Incubate for 72 hours C->D E Add MTT/MTS reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution (for MTT) F->G H Read absorbance F->H for MTS G->H I Calculate IC50 H->I

Caption: Experimental workflow for the cell viability assay.

Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

  • KRAS G12C mutant cancer cell lines.

  • Complete growth medium.

  • This compound stock solution.

  • 6-well plates or culture dishes.

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol).

Protocol:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates containing complete growth medium. Allow the cells to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 1, 10, 100 nM) in complete growth medium.

  • Incubation: Incubate the plates for 10-14 days at 37°C in a 5% CO2 incubator, allowing colonies to form.

  • Colony Fixation and Staining: Aspirate the medium and gently wash the wells with PBS. Add 1 mL of crystal violet staining solution to each well and incubate for 20-30 minutes at room temperature.

  • Washing and Drying: Remove the staining solution and gently wash the wells with water until the background is clear. Allow the plates to air dry.

  • Colony Counting: Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group.

    • PE = (number of colonies formed / number of cells seeded) in the control group.

    • SF = (number of colonies formed / (number of cells seeded x PE)) for each treatment group. Plot the surviving fraction against the drug concentration.

Western Blot Analysis for MAPK Pathway Inhibition

This protocol is used to detect changes in the phosphorylation status of key proteins in the MAPK pathway following this compound treatment.

Materials:

  • KRAS G12C mutant cancer cell lines.

  • Complete growth medium.

  • This compound stock solution.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH or β-actin (loading control).

  • HRP-conjugated secondary antibodies.

  • ECL chemiluminescence substrate.

  • Imaging system.

Protocol:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with different concentrations of this compound for a specified time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To detect total ERK and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the p-ERK signal to the total ERK signal and then to the loading control.

Western_Blot_Workflow A Cell treatment with this compound B Cell lysis and protein quantification A->B C SDS-PAGE B->C D Protein transfer to membrane C->D E Blocking D->E F Primary antibody incubation (e.g., anti-p-ERK) E->F G Secondary antibody incubation F->G H Chemiluminescent detection G->H I Imaging and data analysis H->I

Caption: Experimental workflow for Western blot analysis.

Immunofluorescence for p-ERK Localization

This assay visualizes the effect of this compound on the subcellular localization and expression of phosphorylated ERK.

Materials:

  • KRAS G12C mutant cancer cell lines.

  • Glass coverslips in culture plates.

  • Complete growth medium.

  • This compound stock solution.

  • Fixation solution (e.g., 4% paraformaldehyde).

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS).

  • Blocking solution (e.g., 5% BSA in PBS).

  • Primary antibody: anti-p-ERK1/2.

  • Fluorophore-conjugated secondary antibody.

  • DAPI for nuclear counterstaining.

  • Antifade mounting medium.

  • Fluorescence microscope.

Protocol:

  • Cell Culture and Treatment: Seed cells on glass coverslips in a culture plate. Once attached, treat with this compound at the desired concentration and for the desired time.

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking and Antibody Incubation: Block non-specific binding with blocking solution for 1 hour. Incubate with the primary anti-p-ERK antibody overnight at 4°C.

  • Secondary Antibody and Counterstaining: Wash with PBS and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light. Wash again and counterstain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash the coverslips and mount them onto microscope slides using antifade mounting medium. Image the cells using a fluorescence or confocal microscope.

  • Data Analysis: Analyze the images to assess the intensity and subcellular localization of the p-ERK signal. In activated cells, p-ERK translocates to the nucleus. This compound treatment is expected to reduce the nuclear p-ERK signal.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult relevant literature and perform preliminary experiments to establish optimal parameters. All work should be conducted in accordance with standard laboratory safety procedures.

References

Application Notes and Protocols for Developing Fulzerasib-Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fulzerasib is a potent and selective covalent inhibitor of KRAS G12C, a common oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[1][2] It acts by irreversibly binding to the mutant cysteine residue, locking the KRAS protein in an inactive GDP-bound state and suppressing downstream signaling pathways like the RAF-MEK-ERK cascade.[1][3][4] While promising, the development of acquired resistance is a significant clinical challenge.[5] The generation of this compound-resistant cell line models is a critical step for elucidating resistance mechanisms, identifying biomarkers, and developing next-generation therapeutic strategies. This document provides detailed protocols for establishing and characterizing this compound-resistant cancer cell lines.

Introduction: The KRAS G12C Signaling Pathway

The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling.[6] Upon activation by upstream signals from receptor tyrosine kinases (RTKs), it cycles from an inactive GDP-bound state to an active GTP-bound state.[7] Active KRAS-GTP stimulates multiple downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation, survival, and differentiation.[1] The G12C mutation impairs the intrinsic GTPase activity, leading to an accumulation of the active GTP-bound form and constitutive pathway activation.[8] this compound specifically targets the G12C mutant protein, preventing this activation cycle.[9][10]

KRAS_Pathway GF Growth Factors RTK RTK (e.g., EGFR) GF->RTK SOS1 SOS1 (GEF) RTK->SOS1 KRAS_GDP KRAS G12C (GDP-bound) SOS1->KRAS_GDP GTP GDP KRAS_GTP KRAS G12C (GTP-bound) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation This compound This compound This compound->KRAS_GDP Covalently Binds & Locks in Inactive State Workflow Start Start: Parental KRAS G12C Cancer Cell Line (e.g., NCI-H358, MIA PaCa-2) IC50_Det Phase 1: Determine Baseline IC50 of this compound via Cell Viability Assay Start->IC50_Det Dose_Esc Phase 2: Resistance Induction - Culture cells with IC20 of this compound - Gradually increase concentration (2-6 months) - Passage surviving cells IC50_Det->Dose_Esc Freeze Cryopreserve cells at each concentration step Dose_Esc->Freeze Confirm Phase 3: Confirmation of Resistance - Determine IC50 of putative resistant line - Calculate Resistance Index (RI) Dose_Esc->Confirm Characterize Phase 4: Characterization - Genomic Analysis (WES/NGS) - Proteomic Analysis (Western Blot) - Phenotypic Assays Confirm->Characterize End This compound-Resistant Cell Line Model Characterize->End Resistance_Mechanisms Resistance Mechanisms of this compound Resistance OnTarget On-Target Alterations Resistance->OnTarget OffTarget Off-Target (Bypass) Mechanisms Resistance->OffTarget KRAS_mut Secondary KRAS mutations (e.g., G12V, Y96D) OnTarget->KRAS_mut KRAS_amp KRAS G12C amplification OnTarget->KRAS_amp RTK_act Upstream RTK activation (EGFR, MET, FGFR) OffTarget->RTK_act Bypass_mut Mutations in downstream effectors (NRAS, BRAF, MEK) OffTarget->Bypass_mut Lineage Histological Transformation (e.g., Adeno-to-Squamous) OffTarget->Lineage EMT Epithelial-to-Mesenchymal Transition (EMT) OffTarget->EMT

References

Application Notes and Protocols for Fulzerasib Administration in Mouse Xenograft Models of Non-Small Cell Lung Cancer (NSCLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulzerasib (also known as GFH925 or IBI351) is a potent and selective, orally active covalent inhibitor of the KRAS G12C mutation.[1][2][3] This mutation is a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC).[2] this compound has demonstrated significant antitumor activity in preclinical mouse xenograft models of NSCLC and is approved in China for the treatment of adult patients with advanced NSCLC harboring the KRAS G12C mutation.[2][4] These application notes provide detailed protocols for the administration of this compound in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models of NSCLC, intended to guide researchers in preclinical efficacy studies.

Mechanism of Action: KRAS G12C Signaling Pathway Inhibition

The KRAS protein is a small GTPase that functions as a molecular switch in intracellular signaling. In its active, GTP-bound state, KRAS promotes downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and growth.[5] The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled tumor growth.[5]

This compound is designed to specifically target the KRAS G12C mutant protein. It forms a covalent, irreversible bond with the cysteine residue at position 12, locking the KRAS G12C protein in its inactive, GDP-bound state.[2][3] This action effectively blocks the downstream signaling cascades, ultimately leading to the induction of tumor cell apoptosis and cell cycle arrest.[2][3]

KRAS_Pathway cluster_upstream Upstream Activation cluster_kras_cycle KRAS Cycle cluster_downstream Downstream Effectors RTK Receptor Tyrosine Kinases (RTKs) GEFs GEFs (e.g., SOS1) RTK->GEFs Signal KRAS_GDP KRAS G12C-GDP (Inactive) GEFs->KRAS_GDP Promotes KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP GDP/GTP Exchange RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation This compound This compound This compound->KRAS_GTP Covalently Binds & Traps in Inactive State

Simplified KRAS G12C signaling pathway and the mechanism of action of this compound.

Data Presentation: Preclinical Efficacy of this compound

Preclinical studies have demonstrated the dose-dependent antitumor effects of this compound in various NSCLC xenograft models. The following tables summarize the key cell lines used and the reported in vivo efficacy.

Table 1: Recommended NSCLC Cell Lines for Xenograft Studies

Cell LineHistological TypeKey Co-mutationsNotes
NCI-H358 AdenocarcinomaTP53, STK11Widely used model, demonstrates sensitivity to KRAS G12C inhibitors.[1][6]
NCI-H2122 Adenocarcinoma-Used in combination studies with agents like cetuximab.[1]
LU2529 Patient-DerivedNot specifiedA patient-derived xenograft model for evaluating efficacy in a more clinically relevant setting.[1]

Table 2: Summary of In Vivo Antitumor Efficacy of this compound in NSCLC Xenograft Models

Xenograft ModelDosage Range (mg/kg, oral)Treatment ScheduleObserved Efficacy
NCI-H358 (CDX) 0.3 - 10.0Not specifiedExcellent antitumoral effects compared to vehicle.[7]
LU2529 (PDX) 0.3 - 10.0Not specifiedExcellent antitumoral effects compared to vehicle.[7]
NCI-H2122 (CDX) 0.3 - 10.0Not specifiedSignificant tumor growth suppression, synergistic effect with cetuximab.[7]

Experimental Protocols

The following protocols provide a general framework for establishing NSCLC xenograft models and administering this compound for in vivo efficacy studies.

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoint Cell_Culture 1. Cell Culture (e.g., NCI-H358) Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to ~100-200 mm³ Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Dosing 5. Dosing & Administration (Vehicle vs. This compound) Randomization->Dosing Continued_Monitoring 6. Continued Monitoring (Tumor Volume, Body Weight) Dosing->Continued_Monitoring Study_Endpoint 7. Study Endpoint (Tumor Size, Time) Continued_Monitoring->Study_Endpoint Tissue_Collection 8. Tissue Collection & Analysis (PK/PD, Biomarkers) Study_Endpoint->Tissue_Collection

General experimental workflow for a this compound xenograft study.
Protocol 1: Establishment of an NCI-H358 Cell Line-Derived Xenograft (CDX) Model

Materials and Reagents:

  • NCI-H358 human non-small cell lung cancer cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel® Basement Membrane Matrix

  • 6-8 week old female athymic nude mice

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Cell Culture: Culture NCI-H358 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO2.[8] Ensure cells are in the logarithmic growth phase and have a viability of >95% before implantation.

  • Cell Preparation: Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

  • Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).

Protocol 2: Administration of this compound in NSCLC Xenograft Models

Materials and Reagents:

  • This compound (GFH925) powder

  • Vehicle for oral formulation (see below for options)

  • Oral gavage needles

  • Balance for weighing mice

Procedure:

  • This compound Formulation (Oral Gavage):

    • Vehicle Selection: While the specific vehicle for preclinical studies of this compound is not publicly disclosed, common vehicles for oral administration of similar inhibitors in mice include:

    • Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for doses of 0.3, 1.0, 3.0, and 10.0 mg/kg).[7] The final volume for oral gavage is typically 100-200 µL per mouse.

  • Administration:

    • Administer the prepared this compound suspension or vehicle control to the respective groups of mice via oral gavage.

    • The dosing schedule can be once daily (QD) or twice daily (BID). A BID schedule may be considered based on the pharmacokinetic properties of the compound.

  • Monitoring:

    • Continue to measure tumor volume 2-3 times per week.

    • Monitor the body weight of the mice 2-3 times per week as a general indicator of toxicity.

    • Observe the mice daily for any clinical signs of distress.

  • Study Endpoint:

    • The study can be terminated when the tumors in the control group reach a predetermined size limit (e.g., 1500-2000 mm³) or after a specific treatment duration.

    • At the endpoint, euthanize the mice according to institutional guidelines.

  • Tissue Collection and Analysis:

    • Excise the tumors and measure their final weight.

    • Tumor tissue can be snap-frozen in liquid nitrogen for pharmacokinetic/pharmacodynamic (PK/PD) analysis (e.g., Western blot for downstream signaling proteins like p-ERK) or fixed in formalin for immunohistochemistry.

    • Blood samples can be collected for PK analysis of this compound concentration.

Conclusion

The protocols outlined in these application notes provide a comprehensive guide for the in vivo administration of this compound in mouse xenograft models of NSCLC. These models are invaluable for evaluating the antitumor efficacy, pharmacokinetics, and pharmacodynamics of this targeted therapy. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible preclinical data, which is essential for the continued development and clinical application of this compound and other KRAS G12C inhibitors.

References

Application Notes and Protocols: Western Blot Analysis of p-ERK after Fulzerasib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Western blot analysis for measuring the pharmacodynamic effects of Fulzerasib, a targeted inhibitor of KRAS G12C, on the MAPK/ERK signaling pathway.

Application Notes

This compound is a precision medicine designed to selectively target the KRAS G12C mutation, a common driver in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2][3] The KRAS G12C mutation locks the KRAS protein in an active, GTP-bound state, leading to constitutive activation of downstream pro-proliferative signaling pathways.[3] One of the key pathways activated by mutant KRAS is the RAF-MEK-ERK mitogen-activated protein kinase (MAPK) cascade.[1][4]

The activation of this pathway culminates in the phosphorylation of ERK1/2 (p44/42 MAPK) at specific threonine and tyrosine residues (Thr202/Tyr204).[5][6] Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression, promoting cell proliferation, survival, and differentiation.[5][6]

This compound covalently binds to the mutant KRAS G12C protein, locking it in an inactive GDP-bound state.[1] This action is expected to abrogate downstream signaling, leading to a decrease in the levels of phosphorylated MEK and subsequently, phosphorylated ERK. Therefore, measuring the levels of p-ERK by Western blot is a critical pharmacodynamic biomarker to confirm the on-target activity of this compound. A reduction in p-ERK levels in response to this compound treatment provides direct evidence of target engagement and pathway inhibition.

This compound Mechanism of Action

Below is a diagram illustrating the mechanism of action of this compound on the KRAS-MAPK signaling pathway.

Fulzerasib_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_active KRAS G12C (Active GTP-bound) RTK->KRAS_active Activates KRAS_inactive KRAS G12C (Inactive GDP-bound) RAF RAF KRAS_active->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK (Active) ERK->pERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) pERK->Transcription This compound This compound This compound->KRAS_active Inhibits GrowthFactor Growth Factor GrowthFactor->RTK

This compound inhibits the KRAS-MAPK signaling pathway.

Quantitative Data Summary

The following table represents hypothetical data from a dose-response experiment in a KRAS G12C mutant cancer cell line treated with this compound for 24 hours. The levels of p-ERK and total ERK were quantified by densitometry from Western blot results, and the ratio of p-ERK to total ERK was calculated.

This compound Conc. (nM)p-ERK (Arbitrary Units)Total ERK (Arbitrary Units)p-ERK / Total ERK Ratio% Inhibition of p-ERK
0 (Vehicle)1.001.020.980%
10.851.010.8414%
100.520.990.5346%
1000.151.030.1585%
10000.050.980.0595%

Experimental Protocols

This section provides a detailed protocol for performing Western blot analysis to detect changes in p-ERK levels following this compound treatment.

Experimental Workflow

The overall workflow for the Western blot analysis is depicted below.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis A Seed KRAS G12C mutant cells B Treat with varying concentrations of this compound A->B C Wash cells with ice-cold PBS B->C D Lyse cells in RIPA buffer with inhibitors C->D E Quantify protein concentration (BCA assay) D->E F Prepare samples with Laemmli buffer and denature E->F G SDS-PAGE F->G H Transfer proteins to PVDF membrane G->H I Block membrane (5% BSA in TBST) H->I J Incubate with primary antibody (anti-p-ERK) I->J K Wash and incubate with HRP-conjugated secondary antibody J->K L Detect signal using ECL substrate K->L M Image acquisition L->M N Densitometry analysis and normalization to total ERK M->N

Workflow for Western blot analysis of p-ERK.
Cell Culture and Treatment

  • Culture KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) in the recommended medium supplemented with fetal bovine serum and antibiotics.

  • Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

  • Prepare serial dilutions of this compound in the complete growth medium.

  • Aspirate the medium from the cells and treat with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 2, 6, 24 hours).

Protein Extraction
  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Aspirate the PBS completely.

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[7][8][9]

    • Modified RIPA Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[8]

    • Inhibitors (add fresh): 1 mM PMSF, 1x Protease Inhibitor Cocktail, 1x Phosphatase Inhibitor Cocktail (containing sodium orthovanadate, sodium fluoride, and β-glycerophosphate).[7][8]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new pre-chilled tube. This is the total protein extract.

Protein Quantification
  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalize the concentration of all samples with lysis buffer to ensure equal protein loading.

SDS-PAGE
  • Prepare protein samples by adding 4x Laemmli sample buffer to a final concentration of 1x.

  • Denature the samples by heating at 95-100°C for 5 minutes.

  • Load 20-30 µg of protein per lane into a 10% or 12% SDS-polyacrylamide gel.[10][11]

  • Run the gel at 100-120 V until the dye front reaches the bottom.[12]

Protein Transfer
  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[13]

  • Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's protocol (e.g., 100 V for 1 hour).

Immunoblotting
  • After transfer, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14] Note: Avoid using milk for blocking when detecting phosphoproteins as it contains casein, a phosphoprotein that can cause high background.[15]

  • Incubate the membrane with the primary antibody specific for p-ERK1/2 (Thr202/Tyr204) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[16] (e.g., Rabbit anti-p-ERK1/2, 1:1000 dilution).[17][18]

  • Wash the membrane three times for 10 minutes each with TBST.[14]

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST for 1 hour at room temperature.[13]

  • Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • To normalize the data, the membrane can be stripped and re-probed with an antibody for total ERK.[12]

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Calculate the ratio of p-ERK to total ERK for each sample to determine the effect of this compound treatment.

References

Application Notes and Protocols for Assessing Fulzerasib-Induced Changes in Cell Viability in Colorectal Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulzerasib (also known as GFH925 or IBI351) is a potent and selective, orally active, irreversible covalent inhibitor of the KRAS G12C mutation.[1][2][3] The KRAS protein is a key signaling molecule that, in its active GTP-bound state, triggers downstream pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades, which are crucial for cell proliferation, differentiation, and survival.[4] The G12C mutation in KRAS leads to its constitutive activation, a key driver in the development and progression of several cancers, including a subset of colorectal cancers (CRC).[4] this compound is designed to specifically bind to the mutant cysteine residue at position 12, locking the KRAS G12C protein in an inactive GDP-bound state and thereby inhibiting downstream oncogenic signaling.[4] Preclinical studies have demonstrated its anti-tumor activity in various cancer models, including colorectal cancer.[5]

These application notes provide detailed protocols for assessing the in vitro efficacy of this compound in colorectal cancer cell lines harboring the KRAS G12C mutation, with a focus on cell viability assays.

Mechanism of Action of this compound

This compound selectively targets the KRAS G12C mutant protein. By forming a covalent bond with the cysteine residue, it prevents the exchange of GDP for GTP, which is essential for KRAS activation. This effectively shuts down the aberrant signaling from the mutant KRAS, leading to an inhibition of cell proliferation and induction of apoptosis in cancer cells dependent on this mutation.

Fulzerasib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor SOS1 SOS1 (GEF) Growth_Factor_Receptor->SOS1 Activates KRAS_G12C_GDP KRAS G12C (Inactive) GDP-bound KRAS_G12C_GTP KRAS G12C (Active) GTP-bound KRAS_G12C_GDP->KRAS_G12C_GTP GAP GAP KRAS_G12C_GTP->GAP Inhibited by G12C mutation RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K This compound This compound This compound->KRAS_G12C_GDP Covalently binds & locks in inactive state SOS1->KRAS_G12C_GDP Promotes GDP/GTP Exchange GAP->KRAS_G12C_GDP MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival Experimental_Workflow Start Start Cell_Seeding Seed colorectal cancer cells in 96-well plates Start->Cell_Seeding Incubation1 Incubate for 24h (cell adherence) Cell_Seeding->Incubation1 Drug_Treatment Treat cells with varying concentrations of this compound Incubation1->Drug_Treatment Incubation2 Incubate for 48-72h Drug_Treatment->Incubation2 Assay_Addition Add viability reagent (e.g., MTT or CellTiter-Glo) Incubation2->Assay_Addition Incubation3 Incubate as per protocol Assay_Addition->Incubation3 Data_Acquisition Measure absorbance or luminescence Incubation3->Data_Acquisition Data_Analysis Calculate IC50 values and plot dose-response curves Data_Acquisition->Data_Analysis End End Data_Analysis->End Data_Analysis_Logic Raw_Data Raw Absorbance/ Luminescence Readings Background_Subtraction Subtract Blank/Background Readings Raw_Data->Background_Subtraction Normalization Normalize to Vehicle Control (100% Viability) Background_Subtraction->Normalization Percentage_Viability Calculate % Viability for each this compound Concentration Normalization->Percentage_Viability Dose_Response_Curve Plot % Viability vs. log[this compound] Percentage_Viability->Dose_Response_Curve IC50_Determination Non-linear Regression to Determine IC50 Dose_Response_Curve->IC50_Determination

References

Pharmacokinetic Profile of Fulzerasib: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical pharmacokinetic properties of Fulzerasib (also known as GFH925), a potent and selective inhibitor of KRAS G12C. The following sections detail the methodologies for key in vivo experiments and summarize the pharmacokinetic parameters observed in animal studies, offering valuable insights for researchers in the field of oncology and drug development.

Pharmacokinetic Data Summary

This compound has demonstrated favorable pharmacokinetic profiles across multiple preclinical species, characterized by good oral bioavailability and exposure.[1][2] The quantitative data from studies in mice, rats, and dogs are summarized below for comparative analysis.

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Animal Models

SpeciesClearance (mL/min/kg)Half-life (h)
Mouse8.31.0
Rat4.61.51
Dog1.63.56

Data sourced from BioWorld.[3]

Table 2: Oral Pharmacokinetic Parameters of this compound in Animal Models

SpeciesCmax (ng/mL)AUC (h·ng/mL)Bioavailability (%)
Mouse6643401294
Rat4160-35
Dog4003-73

Data sourced from BioWorld.[3]

Mechanism of Action and Signaling Pathway

This compound is a small molecule inhibitor that specifically and irreversibly binds to the mutant cysteine residue of KRAS G12C.[4][5] This covalent interaction locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, primarily the RAF-MEK-ERK and PI3K-AKT cascades.[4][6] This targeted inhibition disrupts essential cellular processes for tumor growth and survival, including proliferation and metastasis.[4]

Fulzerasib_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus EGFR Growth Factor Receptor (e.g., EGFR) KRAS_G12C KRAS G12C (Active GTP-bound) EGFR->KRAS_G12C Activates KRAS_G12C_inactive KRAS G12C (Inactive GDP-bound) RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K This compound This compound This compound->KRAS_G12C Inhibits (Covalent Binding) MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

KRAS signaling pathway and this compound's point of inhibition.

Experimental Protocols

The following are representative protocols for conducting preclinical pharmacokinetic studies of this compound in animal models. These protocols are based on established methodologies for in vivo drug metabolism and pharmacokinetic (DMPK) studies.

Animal Models and Husbandry
  • Species:

    • Mice (e.g., CD-1, C57BL/6)

    • Rats (e.g., Sprague-Dawley, Wistar)

    • Dogs (e.g., Beagle)

  • Health Status: Use healthy, young adult animals of both sexes.

  • Acclimation: Animals should be acclimated to the housing facilities for at least one week prior to the study.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to standard chow and water. A fasting period may be required before and after drug administration.

Drug Formulation and Administration
  • Formulation:

    • Intravenous (IV): Prepare a solution of this compound in a suitable vehicle (e.g., a mixture of saline, PEG400, and Tween 80). The formulation should be sterile-filtered.

    • Oral (PO): Prepare a suspension or solution of this compound in a vehicle such as 0.5% methylcellulose (B11928114) in water.

  • Dose Administration:

    • IV: Administer as a bolus injection or infusion into a suitable vein (e.g., tail vein in rodents, cephalic vein in dogs).

    • PO: Administer via oral gavage for rodents or in a capsule for dogs.

Blood Sample Collection
  • Time Points: Collect blood samples at predetermined time points to adequately define the plasma concentration-time profile. A typical schedule might include pre-dose (0 h) and post-dose time points such as 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

  • Collection Method:

    • Rodents: Collect serial blood samples from the saphenous or tail vein. For terminal studies, cardiac puncture can be used.

    • Dogs: Collect blood from a peripheral vein, such as the cephalic or jugular vein.

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until bioanalysis.

Bioanalytical Method: LC-MS/MS
  • Principle: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is typically used for the quantification of this compound in plasma samples.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform a protein precipitation extraction by adding acetonitrile (B52724) (containing an appropriate internal standard) to the plasma samples.

    • Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate or vials for analysis.

  • Chromatographic Conditions:

    • Column: Use a suitable C18 reverse-phase column.

    • Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

  • Mass Spectrometric Detection:

    • Ionization: Use positive electrospray ionization (ESI+).

    • Detection Mode: Monitor the parent and product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

  • Quantification: Construct a calibration curve using standards of known this compound concentrations in blank plasma. Determine the concentration of this compound in the study samples by interpolating from the calibration curve.

Pharmacokinetic Data Analysis
  • Software: Use a validated pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) of the plasma concentration-time data.

  • Parameters: Calculate key pharmacokinetic parameters including:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Terminal half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Oral bioavailability (F%)

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

PK_Workflow cluster_prestudy cluster_instudy cluster_poststudy protocol Protocol Design animal_acclimation Animal Acclimation protocol->animal_acclimation formulation Drug Formulation protocol->formulation dosing Drug Administration (IV and PO) animal_acclimation->dosing formulation->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing sampling->processing bioanalysis LC-MS/MS Bioanalysis processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis reporting Report Generation pk_analysis->reporting

A generalized workflow for preclinical pharmacokinetic analysis.

References

Application Notes and Protocols for Establishing Patient-Derived Xenograft (PDX) Models for Fulzerasib Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulzerasib (GFH925/IBI351) is a potent and selective orally active inhibitor of the KRAS G12C mutation, a common oncogenic driver in various solid tumors, most notably non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1][2] It functions by covalently binding to the mutant cysteine residue, locking the KRAS protein in an inactive, GDP-bound state.[3][4] This action effectively blocks downstream signaling through critical pathways like RAF-MEK-ERK and PI3K-AKT, thereby inhibiting tumor cell proliferation and survival.[1] Preclinical and clinical studies have demonstrated promising anti-tumor activity of this compound in cancers harboring the KRAS G12C mutation.[5][6][7]

Patient-derived xenograft (PDX) models, which involve the direct implantation of patient tumor tissue into immunodeficient mice, have emerged as a superior preclinical platform for evaluating the efficacy of targeted therapies.[8][9][10] By preserving the histological and genetic characteristics of the original tumor, PDX models more accurately recapitulate the heterogeneity and complex microenvironment of human cancers compared to traditional cell line-derived xenografts.[9][11] This high-fidelity modeling is crucial for assessing the therapeutic potential of drugs like this compound and for investigating mechanisms of response and resistance.[8][10]

These application notes provide detailed protocols for the establishment and utilization of NSCLC and CRC PDX models for the preclinical evaluation of this compound.

Data Presentation

Table 1: Preclinical and Clinical Efficacy of this compound

Cancer TypeModel/Study PhaseKey FindingsReference
Non-Small Cell Lung Cancer (NSCLC)Phase II Clinical Trial (NCT05005234)Objective Response Rate (ORR): 49.1%, Disease Control Rate (DCR): 90.5%[6][12]
NSCLCPhase II KROCUS Study (this compound + Cetuximab)First-line treatment ORR: 81.8%, DCR: 100%[13][14]
Colorectal Cancer (CRC)Pooled Phase I/Ib AnalysisMonotherapy ORR: 44.6%, DCR: 87.5%[7][15]
Pancreatic, Lung, Colorectal CancerXenograft Models (CDX and PDX)Demonstrated potent antitumor activity in multiple models.[3][16]

Table 2: In Vitro Potency of this compound

AssayIC50Reference
KRAS G12C Mutant Tumor Cell Line Growth2–20 nM[3][4]
GDP/GTP Nucleotide Exchange on KRAS G12C29 nM[4]
RAS-GTP Levels74 nM[4]
pERK Inhibition37 nM[4]

Signaling Pathway Diagram

Fulzerasib_Mechanism_of_Action This compound This compound KRAS_G12C_GDP KRAS G12C (Inactive-GDP) This compound->KRAS_G12C_GDP KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GDP->KRAS_G12C_GTP GTP Exchange (Blocked by this compound) RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PDX_Workflow Patient Patient with KRAS G12C+ Tumor (NSCLC or CRC) Tumor Tumor Tissue Acquisition (Surgical Resection/Biopsy) Patient->Tumor Implantation Subcutaneous Implantation into Immunodeficient Mice Tumor->Implantation Expansion PDX Model Expansion (P0 -> P1...) Implantation->Expansion Randomization Randomization of Mice (n=8-10 per group) Expansion->Randomization Treatment Treatment Initiation (this compound vs. Vehicle) Randomization->Treatment Monitoring Tumor Growth & Body Weight Monitoring Treatment->Monitoring Analysis Endpoint Analysis: Tumor Volume, Target Engagement, Biomarkers Monitoring->Analysis

References

Application Notes and Protocols for Preclinical Research of Fulzerasib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosing, scheduling, and experimental protocols for Fulzerasib (also known as GFH925), a potent and selective covalent inhibitor of KRAS G12C. The following information is compiled from available preclinical data to guide researchers in designing and executing relevant studies.

Mechanism of Action

This compound is an orally active small molecule that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein.[1] This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting the GTP/GDP exchange, which is a critical step in the activation of downstream oncogenic signaling pathways.[1][2] The primary pathway inhibited is the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, survival, and differentiation.[2] By blocking this pathway, this compound induces tumor cell apoptosis and cell cycle arrest in cancer cells harboring the KRAS G12C mutation.[1] Preclinical studies have demonstrated high selectivity of this compound for the G12C mutant protein.[1]

KRAS_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS_G12C_GDP KRAS G12C (Inactive) GDP-bound RTK->KRAS_G12C_GDP Activates (GEFs) KRAS_G12C_GTP KRAS G12C (Active) GTP-bound KRAS_G12C_GTP->KRAS_G12C_GDP GTP hydrolysis (GAPs) RAF RAF KRAS_G12C_GTP->RAF KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading This compound This compound This compound->KRAS_G12C_GDP Covalently binds & locks in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_nucleus ERK ERK->ERK_nucleus Translocation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK_nucleus->Transcription_Factors Cell_Cycle_Proliferation Cell Cycle Progression, Proliferation, Survival Transcription_Factors->Cell_Cycle_Proliferation

Figure 1: Simplified KRAS signaling pathway and mechanism of this compound action.

Quantitative Data Summary

In Vitro Potency

This compound has demonstrated potent and selective inhibition of KRAS G12C mutant cell lines.

ParameterCell LineValueReference
IC50 (Cell Growth)NCI-H358 (NSCLC)2 nM[3]
IC50 (Cell Growth)KRAS G12C mutant lines2-20 nM[3]
IC50 (CYP3A4-M Inhibition)-9.66 µM[3]
Preclinical Pharmacokinetics

Pharmacokinetic parameters of this compound have been evaluated in multiple species.

SpeciesRouteDoseT½ (h)Cmax (ng/mL)AUC (h·ng/mL)Bioavailability (%)Reference
MouseIV-1.066434012-[3]
MouseOral----94[3]
RatIV-1.514160--[3]
RatOral----35[3]
DogIV-3.564003--[3]
DogOral----73[3]
In Vivo Efficacy

This compound has shown significant anti-tumor activity in various xenograft models.

Cancer TypeModelDosing ScheduleResultReference
ColorectalSW8370.3 - 10.0 mg/kgExcellent anti-tumoral effects[3]
LungNCI-H358, LU2529, NCI-H21220.3 - 10.0 mg/kgExcellent anti-tumoral effects[3]
PancreaticMIA-PaCa2Not specifiedSuperior to sotorasib (B605408) at the same dose[3][4]
LungNCI-H2122Not specifiedSynergistic effect with cetuximab[3][4]

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on KRAS G12C mutant cancer cell lines.

Materials:

  • KRAS G12C mutant cell lines (e.g., NCI-H358)

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in culture medium.

  • Remove the overnight culture medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) wells.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_endpoint Study Endpoint Cell_Culture 1. Culture KRAS G12C Cancer Cells (e.g., NCI-H358) Implantation 2. Subcutaneous Implantation into Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Allow Tumors to Reach Palpable Size (~100-200 mm³) Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing 5. Administer this compound (e.g., 10 mg/kg, PO, QD) or Vehicle Randomization->Dosing Monitoring 6. Monitor Tumor Volume and Body Weight (2-3 times/week) Dosing->Monitoring Termination 7. Terminate Study (e.g., tumor >2000 mm³) Monitoring->Termination Analysis 8. Excise Tumors for Analysis (Weight, PD) Termination->Analysis

Figure 2: General workflow for a preclinical in vivo xenograft efficacy study.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NSG mice)

  • KRAS G12C mutant cancer cells (e.g., NCI-H358)

  • Matrigel (optional)

  • This compound formulation for oral gavage (e.g., in 0.5% HPMC, 0.2% Tween 80)

  • Vehicle control

  • Calipers

  • Animal balance

Protocol:

  • Subcutaneously implant 5 x 10^6 NCI-H358 cells in 100 µL of PBS (or a 1:1 mixture with Matrigel) into the flank of each mouse.

  • Monitor tumor growth. When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer this compound orally (e.g., at doses of 1, 3, or 10 mg/kg) or vehicle control once daily.

  • Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week.

  • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • The study endpoint is typically reached when tumors in the control group exceed a predetermined size (e.g., 2000 mm³) or after a fixed duration of treatment.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for p-ERK).

Preclinical Toxicology Assessment

Objective: To evaluate the safety profile and identify potential toxicities of this compound in preclinical models.

Protocol:

  • Dose Range Finding Study: Conduct a preliminary study in a small group of rodents to determine the maximum tolerated dose (MTD). Administer escalating single doses of this compound and monitor for acute toxicity signs for up to 14 days.

  • Repeated Dose Toxicity Study:

    • Use two species, typically one rodent (e.g., rat) and one non-rodent (e.g., dog).

    • Administer this compound daily for a set duration (e.g., 28 days) at multiple dose levels (e.g., low, mid, high) and include a vehicle control group.

    • Monitoring: Conduct daily clinical observations for signs of toxicity (e.g., changes in appearance, behavior, appetite). Record body weight and food consumption weekly.

    • Clinical Pathology: Collect blood samples at specified intervals for hematology and clinical chemistry analysis (including liver enzymes like ALT and AST).

    • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve organs and tissues for histopathological examination. Pay close attention to potential target organs of toxicity based on the drug class, such as the gastrointestinal tract and liver.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the specific conditions based on their experimental setup and the specific characteristics of the this compound batch being used. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols: Techniques for Measuring Fulzerasib Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fulzerasib (also known as IBI351 or GFH925) is an orally active, irreversible covalent inhibitor specifically designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[1][2][3][4] Its mechanism of action involves forming a covalent bond with the mutant cysteine residue at position 12 of the KRAS protein.[1][2] This interaction locks KRAS G12C in an inactive, GDP-bound state, thereby preventing its activation and blocking downstream pro-proliferative signaling pathways such as the RAF-MEK-ERK (MAPK) cascade.[1][5]

Measuring the extent to which a drug binds to its intended target—a concept known as target engagement—is a critical step in drug development. For covalent inhibitors like this compound, robust target engagement assays are essential to validate the mechanism of action, establish dose-response relationships, and understand the link between target occupancy and pharmacodynamic effects. These application notes provide detailed protocols for key cellular assays to quantify this compound's engagement with its KRAS G12C target.

Fulzerasib_MOA cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase KRAS_GTP KRAS G12C (Active-GTP) RAF RAF KRAS_GTP->RAF SOS1 SOS1 (GEF) KRAS_GDP KRAS_GDP SOS1->KRAS_GDP GDP-GTP Exchange MEK MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK p Proliferation Cell Proliferation & Survival pERK->Proliferation Promotes KRAS_GDP->KRAS_GTP RAF->MEK LCMS_Workflow A 1. Treat KRAS G12C cells with this compound (dose-response) B 2. Lyse cells and harvest total protein A->B C 3. Reduce and alkylate cysteines (DTT followed by Iodoacetamide) B->C D 4. Digest proteins with Trypsin C->D E 5. LC-MS/MS Analysis (Targeted MRM or PRM) D->E F 6. Data Analysis: Quantify Peptides E->F G Unmodified Peptide (e.g., GAGGVGK(C)SALTIQLIQNHF) F->G H This compound-Adducted Peptide (Mass Shift) F->H I Calculate % Target Occupancy G->I H->I WesternBlot_Workflow A 1. Treat KRAS G12C cells with this compound B 2. Lyse cells and quantify protein A->B C 3. Separate proteins by SDS-PAGE B->C D 4. Transfer proteins to a membrane C->D E 5. Incubate with Primary Antibodies (anti-p-ERK, anti-Total ERK, anti-Loading Control) D->E F 6. Incubate with Secondary Antibodies E->F G 7. Image chemiluminescent signal F->G H 8. Densitometry Analysis: Normalize p-ERK to Total ERK G->H CETSA_Workflow A 1. Treat cells with this compound or Vehicle Control B 2. Aliquot cell suspension A->B C 3. Heat aliquots across a temperature gradient (e.g., 40-70°C) B->C D 4. Lyse cells (e.g., freeze-thaw cycles) C->D E 5. Separate soluble and aggregated protein by centrifugation D->E F 6. Collect supernatant (soluble fraction) E->F G 7. Quantify remaining soluble KRAS G12C (e.g., by Western Blot or ELISA) F->G H 8. Plot % Soluble Protein vs. Temperature to generate melting curves G->H I Determine Thermal Shift (ΔTm) H->I

References

Troubleshooting & Optimization

Technical Support Center: Acquired Resistance to Fulzerasib (IBI351/GFH925)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers investigating acquired resistance to Fulzerasib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing reduced sensitivity to this compound in our long-term cell culture experiments. What are the potential mechanisms of acquired resistance?

A1: Acquired resistance to KRAS G12C inhibitors like this compound is a multifaceted issue that can arise from both "on-target" and "off-target" alterations.

  • On-target resistance typically involves secondary mutations in the KRAS gene itself that interfere with this compound binding.

  • Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling, effectively reactivating downstream pathways like the MAPK and PI3K/AKT pathways.[1][2]

Q2: What specific secondary KRAS mutations have been identified to cause resistance to KRAS G12C inhibitors?

A2: While specific data on this compound is still emerging, studies on other KRAS G12C inhibitors have identified several key secondary mutations. One of the most notable is the Y96D mutation in the switch-II pocket of KRAS, which has been shown to disrupt the binding of inactive-state inhibitors.[3][4][5] Other mutations that may confer resistance include those at codons G13, R68, H95, and others that either prevent drug binding or reactivate the KRAS protein.[2][4]

Q3: Our this compound-resistant cells do not show any secondary KRAS mutations. What are the likely bypass signaling pathways involved?

A3: A primary mechanism of acquired resistance is the reactivation of the RAS-MAPK signaling pathway through various alterations.[5] One of the most clinically relevant bypass pathways is the activation of the Epidermal Growth Factor Receptor (EGFR) signaling cascade .[6] Preclinical and clinical evidence has shown that combining this compound with an EGFR inhibitor like cetuximab can overcome this resistance mechanism, leading to synergistic anti-tumor activity.[6] Other potential bypass mechanisms include gain-of-function mutations in other oncogenes such as NRAS, BRAF, and RET, or loss-of-function mutations in tumor suppressor genes like PTEN.[2]

Troubleshooting Guides

Problem 1: Unexpectedly high cell viability in this compound-treated KRAS G12C mutant cell lines.
Possible Cause Suggested Solution
Pre-existing resistance Verify the KRAS G12C mutation status of your cell line. Perform baseline sequencing to rule out pre-existing resistance mutations.
Development of acquired resistance If the cells were treated with this compound for an extended period, they might have developed resistance. Proceed with molecular analysis to identify resistance mechanisms (see Experimental Protocols section).
Suboptimal drug concentration or activity Confirm the concentration and stability of your this compound stock solution. Include a sensitive positive control cell line to validate drug activity.
Cell culture conditions Ensure consistent cell culture conditions, as factors like serum concentration can influence signaling pathways and drug sensitivity.
Problem 2: Difficulty in generating this compound-resistant cell lines.
Possible Cause Suggested Solution
Insufficient drug pressure Gradually increase the concentration of this compound over time. Start with a concentration around the IC50 of the parental cell line and incrementally increase it as the cells adapt.
Clonal heterogeneity The parental cell line may have low heterogeneity, reducing the likelihood of selecting for resistant clones. Consider using a different KRAS G12C mutant cell line or inducing mutagenesis to increase diversity.
Slow development of resistance Acquired resistance can take several months to develop. Be patient and maintain consistent drug pressure. Monitor for the emergence of resistant colonies.

Quantitative Data Summary

The following table summarizes the impact of the Y96D mutation on the efficacy of different KRAS G12C inhibitors. While direct data for this compound is not yet available, this provides an expected magnitude of resistance.

KRAS G12C Inhibitor Cell Line Model IC50 Fold-Shift (KRAS G12C/Y96D vs. KRAS G12C)
MRTX849 (Adagrasib)Engineered cells>100-fold
AMG 510 (Sotorasib)Engineered cells>100-fold
ARS-1620Engineered cells~20-fold

Data extrapolated from studies on other KRAS G12C inhibitors.[3]

Experimental Protocols

Generation of this compound-Resistant Cell Lines
  • Cell Seeding: Plate KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) at a low density.

  • Initial Treatment: Treat the cells with this compound at a concentration equal to the IC50 value of the parental line.

  • Dose Escalation: Once the cells resume proliferation, gradually increase the concentration of this compound in the culture medium. This process may take several months.

  • Isolation of Resistant Clones: Isolate single-cell clones from the resistant population using limited dilution or cloning cylinders.

  • Validation: Confirm the resistant phenotype of the isolated clones by performing a dose-response cell viability assay and comparing the IC50 values to the parental cell line.

Analysis of On-Target Resistance (KRAS Sequencing)
  • Genomic DNA Extraction: Extract genomic DNA from both parental and this compound-resistant cell lines.

  • PCR Amplification: Amplify the KRAS gene, specifically the region covering the drug-binding pocket (including codons 12, 13, 61, 68, 95, 96), using high-fidelity DNA polymerase.

  • Sanger Sequencing: Purify the PCR products and perform Sanger sequencing to identify any secondary mutations.

  • Analysis: Compare the sequencing results of the resistant cells to the parental cells to identify any acquired mutations.

Analysis of Off-Target Resistance (Western Blotting for Bypass Pathways)
  • Protein Extraction: Lyse parental and this compound-resistant cells and quantify total protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against key proteins in bypass signaling pathways (e.g., p-EGFR, EGFR, p-ERK, ERK, p-AKT, AKT). Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Compare the phosphorylation status and total protein levels of key signaling molecules between parental and resistant cells to identify activated bypass pathways.

Visualizations

Fulzerasib_Resistance_On_Target cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (Inactive - GDP) RTK->KRAS_G12C_GDP Activates This compound This compound This compound->KRAS_G12C_GDP Inhibits GTP Loading KRAS_G12C_GTP KRAS G12C (Active - GTP) KRAS_G12C_GDP->KRAS_G12C_GTP GTP Loading RAF RAF KRAS_G12C_GTP->RAF Activates Secondary_Mutation Secondary KRAS Mutation (e.g., Y96D) Secondary_Mutation->this compound Prevents Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: On-Target Resistance to this compound.

Fulzerasib_Resistance_Bypass cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR WT_RAS Wild-Type RAS (NRAS, HRAS) EGFR->WT_RAS This compound This compound KRAS_G12C KRAS G12C This compound->KRAS_G12C RAF RAF KRAS_G12C->RAF WT_RAS->RAF Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Cetuximab Cetuximab Cetuximab->EGFR Inhibits

Caption: EGFR-Mediated Bypass Resistance to this compound.

Experimental_Workflow Start Start with This compound-Sensitive KRAS G12C Cells Resistance Generate Resistant Cells via Long-Term This compound Treatment Start->Resistance Viability Confirm Resistance (Cell Viability Assay) Resistance->Viability Sequencing KRAS Gene Sequencing Viability->Sequencing WesternBlot Pathway Analysis (Western Blot) Viability->WesternBlot OnTarget On-Target Resistance (Secondary KRAS Mutation) Sequencing->OnTarget OffTarget Off-Target Resistance (Bypass Pathway Activation) WesternBlot->OffTarget

Caption: Workflow for Investigating this compound Resistance.

References

Fulzerasib Preclinical Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the preclinical off-target effects of Fulzerasib (also known as GFH925 or IBI351). The information is presented in a question-and-answer format to directly address potential issues and inquiries that may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an orally active, potent, and highly selective irreversible covalent inhibitor of the KRAS G12C mutant protein.[1][2][3][4] It specifically binds to the cysteine residue at position 12 of the mutant KRAS protein, locking it in an inactive GDP-bound state.[5] This prevents the exchange of GDP for GTP, a critical step in KRAS activation, thereby inhibiting downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and differentiation.[5]

Q2: How selective is this compound for KRAS G12C?

A2: Preclinical studies have consistently demonstrated that this compound has a high degree of selectivity for the KRAS G12C mutant protein.[1][2][3][4] This high selectivity is a key design feature of the molecule, intended to minimize off-target effects and associated toxicities.[5]

Q3: Has a full kinome scan or broad off-target screening panel been published for this compound?

A3: As of the latest available information, detailed quantitative results from a comprehensive kinome scan or a broad panel for off-target activities of this compound have not been made publicly available. While preclinical data packages for regulatory submissions would contain such information, these are generally not in the public domain. One preclinical study reported an IC50 value for CYP3A4-M inhibition, indicating that such safety pharmacology studies have been conducted.[6]

Q4: What are the known downstream signaling pathways affected by on-target this compound activity?

A4: By inhibiting KRAS G12C, this compound primarily blocks the activation of the RAF-MEK-ERK (MAPK) and the PI3K-AKT signaling cascades.[5] These pathways are critical for cell cycle progression and survival, and their inhibition by this compound leads to tumor cell apoptosis and cell cycle arrest.[1][2][3][4]

Troubleshooting Guide

Issue 1: Observing unexpected cellular effects in experiments with this compound that do not seem to be mediated by KRAS G12C inhibition.

  • Possible Cause: While this compound is highly selective, the possibility of off-target effects, especially at high concentrations, cannot be entirely ruled out. These effects could be due to weak interactions with other cellular proteins.

  • Troubleshooting Steps:

    • Confirm On-Target Activity: First, verify that KRAS G12C signaling is inhibited as expected in your cellular system. This can be done by performing a Western blot to check the phosphorylation status of downstream effectors like ERK (p-ERK). A significant reduction in p-ERK levels would confirm on-target activity.

    • Dose-Response Analysis: Perform a careful dose-response study. Off-target effects are more likely to occur at concentrations significantly higher than the IC50 for KRAS G12C inhibition in your cell line. Determine if the unexpected phenotype is only observed at these higher concentrations.

    • Use of Control Cell Lines: Include KRAS wild-type or other KRAS mutant (e.g., G12D, G12V) cell lines in your experiments. The absence of the unexpected effect in these cell lines would suggest the effect is specific to the KRAS G12C context, though not necessarily a direct on-target consequence.

    • Literature Review for Similar Compounds: Investigate published data on other KRAS G12C inhibitors, such as sotorasib (B605408) and adagrasib, for any reported similar off-target effects or unexpected phenotypes. This may provide clues as to whether the observed effect is a class effect or unique to this compound.

Issue 2: Difficulty in interpreting the selectivity of this compound in the absence of a published kinome scan.

  • Possible Cause: Lack of publicly available comprehensive off-target data for this compound.

  • Troubleshooting Steps:

    • In-house Selectivity Profiling: If resources permit, consider performing your own selectivity profiling. This could range from a small, focused panel of kinases that are structurally related to KRAS or known to be involved in relevant signaling pathways, to a broader commercially available kinome scan service.

    • Comparative Analysis: Compare the cellular phenotype induced by this compound with that of other well-characterized KRAS G12C inhibitors (e.g., sotorasib, adagrasib) in the same experimental system. Similar phenotypic outcomes would suggest that the observed effects are primarily driven by on-target KRAS G12C inhibition.

    • Consult Safety Pharmacology Data: While full reports may not be public, summaries of preclinical safety pharmacology studies submitted for regulatory approval might be available through regulatory agency websites or publications. These documents often provide information on interactions with a standard panel of receptors, ion channels, and enzymes.

Data Presentation

Table 1: Preclinical Activity of this compound

Target/EnzymeAssay TypeResultReference
KRAS G12CCell-based (NCI-H358)IC50 = 2 nM[6]
CYP3A4-MBiochemicalIC50 = 9.66 µM[6]

This table summarizes the publicly available quantitative data on the preclinical activity of this compound. The high IC50 value for CYP3A4-M relative to the on-target potency against KRAS G12C is indicative of selectivity.

Experimental Protocols

Protocol 1: Western Blot for Phospho-ERK (p-ERK) to Confirm On-Target Activity

  • Cell Culture and Treatment: Plate KRAS G12C mutant cells (e.g., NCI-H358) at a suitable density and allow them to adhere overnight. Treat the cells with a dose range of this compound (e.g., 0, 1, 10, 100 nM) for a predetermined time (e.g., 2-6 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK (as a loading control) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. A decrease in the p-ERK/total ERK ratio with increasing concentrations of this compound indicates on-target pathway inhibition.

Protocol 2: General Kinase Selectivity Profiling (Biochemical Assay)

This is a generalized protocol as specific details for this compound are not available. This type of assay is often performed by specialized contract research organizations (CROs).

  • Assay Principle: The assay measures the ability of the test compound (this compound) to inhibit the activity of a large panel of purified kinases. Common formats include radiometric assays (measuring the incorporation of 33P-ATP into a substrate) or fluorescence/luminescence-based assays (e.g., ADP-Glo™) that measure ADP production.[7]

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. A serial dilution series is then prepared for IC50 determination.

  • Kinase Reaction: For each kinase in the panel, the reaction is typically set up in a multi-well plate. The kinase, its specific substrate, and ATP are incubated in a reaction buffer. The assay is often run at an ATP concentration close to the Km for each individual kinase to provide a more accurate measure of inhibitory potency.

  • Inhibitor Addition: this compound is added to the reaction wells at various concentrations. Control wells with DMSO vehicle are included.

  • Reaction Incubation and Termination: The kinase reactions are incubated for a specific time at a controlled temperature. The reaction is then stopped, and the amount of product formed is measured using the chosen detection method (e.g., radioactivity, luminescence).

  • Data Analysis: The percentage of kinase activity remaining at each this compound concentration is calculated relative to the DMSO control. For kinases showing significant inhibition, IC50 values are determined by fitting the data to a dose-response curve. Selectivity is assessed by comparing the IC50 value for the on-target kinase (KRAS G12C) to the IC50 values for other kinases in the panel. A large fold difference (e.g., >100-fold) indicates high selectivity.

Visualizations

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Growth Factor Signal KRAS_GDP KRAS G12C (Inactive-GDP) KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K SOS1->KRAS_GDP Promotes GDP-GTP Exchange This compound This compound This compound->KRAS_GDP Covalently binds & locks in inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: On-target mechanism of this compound in the KRAS G12C signaling pathway.

Off_Target_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_validation Functional Validation KinomeScan Kinome Scan (>400 kinases) DoseResponse IC50 Determination for Hits KinomeScan->DoseResponse Identify Potential Off-Targets PhenotypicAssay Phenotypic Assays (e.g., cell viability in various cell lines) DoseResponse->PhenotypicAssay Validate Functional Consequences SelectivityProfile Comprehensive Selectivity Profile DoseResponse->SelectivityProfile CETSA Cellular Thermal Shift Assay (CETSA) PhosphoProteomics Phospho-proteomics CETSA->PhosphoProteomics Assess Downstream Signaling Effects PhosphoProteomics->PhenotypicAssay PhosphoProteomics->SelectivityProfile PhenotypicAssay->SelectivityProfile Start This compound Start->KinomeScan Initial Screen (e.g., at 1 µM) Start->CETSA Confirm Target Engagement

Caption: General experimental workflow for assessing off-target effects.

References

Technical Support Center: Optimizing Fulzerasib Dosage to Minimize Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize Fulzerasib dosage and manage toxicity in preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active, irreversible inhibitor of the KRAS G12C mutant protein.[1][2] It works by covalently binding to the specific cysteine residue in the mutated KRAS G12C protein.[1][3] This binding locks the KRAS protein in an inactive, GDP-bound state, which in turn blocks downstream signaling pathways, including the RAF-MEK-ERK and PI3K-AKT pathways, that are critical for tumor cell proliferation and survival.[3]

Q2: What are the most common toxicities observed with this compound in preclinical and clinical studies?

A2: In clinical trials, this compound has generally shown a manageable safety profile with most treatment-related adverse events (TRAEs) being mild to moderate (Grade 1-2).[4]

  • Monotherapy: In studies of patients with metastatic colorectal cancer, the most common TRAEs included anemia, decreased white blood cell count, increased blood bilirubin, and pruritus.[5]

  • Combination Therapy (with Cetuximab): When combined with cetuximab for non-small cell lung cancer, common TRAEs included rash, pruritus, nausea, asthenia, acneiform dermatitis, and diarrhea.[6][7]

Q3: What starting dosages of this compound have been used in clinical trials?

A3: this compound has been evaluated at various oral doses in clinical trials. A frequently used dose, and the recommended Phase 2 dose (RP2D) in several studies, is 600 mg twice daily.[5][8] Other doses tested include 700 mg once daily, and 450 mg and 750 mg twice daily.[5]

Troubleshooting Guides for Common Preclinical Issues

Issue 1: High levels of cytotoxicity in vitro unrelated to KRAS G12C inhibition.
  • Possible Cause: Off-target effects at high concentrations, issues with drug solubility, or problems with the vehicle control.

  • Troubleshooting Steps:

    • Confirm IC50: Ensure the experimental concentrations are appropriate. The IC50 for this compound in KRAS G12C mutant cell lines is reported to be in the range of 2–20 nM.[1]

    • Solubility Check: this compound is typically dissolved in DMSO for in vitro use.[1] Ensure complete solubilization and consider the final DMSO concentration in your culture medium, keeping it constant across all conditions and below cytotoxic levels (typically <0.5%).

    • Vehicle Control: Run a vehicle-only control to assess the toxicity of the solvent (e.g., DMSO) at the concentration used.

    • Use KRAS WT Cells: Include a KRAS wild-type cell line as a negative control to distinguish between specific KRAS G12C inhibition and general cytotoxicity.

Issue 2: In vivo toxicity in animal models (e.g., weight loss, signs of distress).
  • Possible Cause: The administered dose is too high, leading to on-target or off-target toxicities.

  • Troubleshooting Steps:

    • Dose Reduction: If significant weight loss (>15-20%) or other signs of severe toxicity are observed, consider reducing the dose of this compound.

    • Dosing Schedule Modification: Explore alternative dosing schedules, such as intermittent dosing (e.g., 5 days on, 2 days off) instead of continuous daily dosing, to allow for recovery.

    • Supportive Care: For gastrointestinal toxicities like diarrhea, ensure animals have adequate hydration. For skin rashes, which are common with EGFR pathway inhibition (a related pathway), consider topical treatments if they do not interfere with the study endpoints.[9]

    • Monitor Hematological Parameters: Given that anemia and decreased white blood cell counts have been observed in clinical trials, consider periodic blood collection (if feasible within the experimental design) to monitor for hematological toxicities.[5]

Data on this compound Toxicity and Dosing

Table 1: Summary of Treatment-Related Adverse Events (TRAEs) with this compound Monotherapy in Metastatic Colorectal Cancer

Adverse EventAny Grade (%)Grade 3 (%)
Anemia50.07.1
White Blood Cell Count Decreased32.1N/A
Blood Bilirubin Increased30.4N/A
Pruritus (Itching)26.8N/A
Gamma-glutamyltransferase IncreasedN/A5.4

Data from a pooled analysis of two Phase 1 studies in KRAS G12C inhibitor-naïve Chinese patients.[5]

Table 2: Summary of TRAEs with this compound in Combination with Cetuximab in Non-Small Cell Lung Cancer

Adverse EventAny Grade (%)Grade 3 (%)
Rash532
Pruritus (Itching)320
Asthenia (Weakness)262
Nausea260
Dermatitis Acneiform190
Diarrhea130

Data from the KROCUS Phase 2 study.[6][7]

Table 3: Dose Modifications Due to TRAEs in Clinical Trials

TherapyPopulationDose Interruption (%)Dose Reduction (%)Treatment Discontinuation (%)
MonotherapymCRC21.410.70
+ CetuximabNSCLC27.710.66.4

Data from a pooled analysis for monotherapy and the KROCUS study for combination therapy.[5][7]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTS/MTT)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • KRAS G12C mutant and KRAS wild-type cell lines

  • Complete culture medium

  • This compound

  • DMSO (vehicle)

  • 96-well plates

  • MTS or MTT reagent

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final DMSO concentration.

  • Remove the overnight culture medium and add 100 µL of the drug-containing or vehicle control medium to the respective wells.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add the MTS or MTT reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for formazan (B1609692) crystal formation.

  • If using MTT, add a solubilization solution (e.g., DMSO) to dissolve the crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control wells and plot dose-response curves to determine the IC50.

Protocol 2: Western Blot for Pathway Modulation

Objective: To confirm the on-target activity of this compound by assessing the phosphorylation status of downstream effectors.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with various concentrations of this compound for a defined period (e.g., 2-24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using a chemiluminescence imaging system.

  • Analyze the band intensities to determine the effect of this compound on the phosphorylation of ERK and AKT relative to total protein and loading controls.

Visualizations

Fulzerasib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C KRAS G12C (Active) GTP-Bound RTK->KRAS_G12C Activates KRAS_inactive KRAS G12C (Inactive) GDP-Bound KRAS_G12C->KRAS_inactive GTP Hydrolysis RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K This compound This compound This compound->KRAS_G12C Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

This compound inhibits the active KRAS G12C signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_optimization Dosage Optimization cell_lines Select KRAS G12C Mutant and WT Cell Lines dose_response Dose-Response Assay (e.g., MTT/MTS) cell_lines->dose_response ic50 Determine IC50 dose_response->ic50 pathway_analysis Pathway Modulation (Western Blot for p-ERK) ic50->pathway_analysis xenograft Establish Xenograft Tumor Model pathway_analysis->xenograft Proceed to In Vivo dosing Administer this compound (Multiple Dose Cohorts) xenograft->dosing monitor_toxicity Monitor Toxicity (Weight, Clinical Signs) dosing->monitor_toxicity monitor_efficacy Monitor Efficacy (Tumor Volume) dosing->monitor_efficacy pk_pd Pharmacokinetic/ Pharmacodynamic Analysis dosing->pk_pd analyze Analyze Efficacy vs. Toxicity Data monitor_toxicity->analyze monitor_efficacy->analyze pk_pd->analyze optimize Identify Optimal Dose and Schedule analyze->optimize

Workflow for preclinical optimization of this compound dosage.

References

Technical Support Center: Enhancing Fulzerasib Efficacy in Resistant Tumors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating strategies to improve the effectiveness of Fulzerasib in tumors that have developed resistance. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Troubleshooting Guide: Investigating this compound Resistance

This guide provides a structured approach to identifying and addressing potential resistance to this compound in your experiments.

Observed Issue Potential Cause Suggested Action Relevant Protocols
Reduced or no growth inhibition in KRAS G12C mutant cells upon initial this compound treatment. Intrinsic Resistance: Pre-existing mechanisms that limit drug efficacy. This can include upregulation of bypass signaling pathways (e.g., EGFR signaling).- Investigate: Perform a phospho-receptor tyrosine kinase (RTK) array to identify activated RTKs. - Experiment: Test a combination of this compound with an inhibitor targeting the identified activated pathway (e.g., an EGFR inhibitor like Cetuximab).Protocol 3: Phospho-RTK Array
Initial sensitivity to this compound followed by a gradual loss of response over time. Acquired Resistance: Development of new mechanisms that overcome drug inhibition. These can include on-target mutations in KRAS or activation of alternative signaling pathways.- Investigate: 1. Sequence the KRAS gene in resistant cells to identify secondary mutations. 2. Perform RNA sequencing to identify upregulated signaling pathways. 3. Use a RAS-GTP pulldown assay to check for reactivation of RAS signaling. - Experiment: Based on the findings, test rational drug combinations. For example, if the MEK pathway is reactivated, combine this compound with a MEK inhibitor.Protocol 1: Generation of this compound-Resistant Cell Lines, Protocol 4: RAS-GTP Pulldown Assay, Protocol 5: Western Blotting
Variability in this compound response across different KRAS G12C mutant cell lines. Cellular Context: The genetic and epigenetic landscape of a cell line can influence its response to treatment. Co-mutations in other tumor suppressor genes or oncogenes can impact signaling pathways.- Investigate: Characterize the genomic profile of your cell lines to identify co-mutations. - Experiment: Stratify cell lines based on their genetic background and test for differential sensitivity to this compound and combination therapies.-

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of resistance to KRAS G12C inhibitors like this compound?

A1: A key mechanism of acquired resistance is the reactivation of the MAPK signaling pathway. This can occur through several mechanisms, including:

  • On-target KRAS mutations: Secondary mutations in the KRAS G12C protein that prevent this compound from binding effectively.

  • Bypass signaling: Activation of other signaling molecules upstream or downstream of KRAS, such as receptor tyrosine kinases (RTKs) like EGFR, which can reactivate the pathway.[1]

Q2: Why is this compound combined with Cetuximab?

A2: Cetuximab is an EGFR inhibitor. In many KRAS-mutant tumors, particularly colorectal cancer, inhibition of KRAS G12C can lead to a feedback activation of EGFR signaling.[1] This feedback loop can reactivate the MAPK pathway, leading to resistance. By combining this compound with Cetuximab, both KRAS G12C and the EGFR-mediated escape route are blocked, leading to a more potent and durable anti-tumor response.[2]

Q3: What are some other potential combination strategies to overcome this compound resistance?

A3: Based on preclinical studies with other KRAS G12C inhibitors, several combination strategies are being explored to tackle resistance. These include combining the KRAS G12C inhibitor with:

  • SHP2 inhibitors: SHP2 is a phosphatase that acts upstream of RAS, and its inhibition can block signaling from multiple RTKs.

  • MEK inhibitors: For resistance mediated by reactivation of the downstream MAPK pathway.

  • PI3K/mTOR inhibitors: To target parallel signaling pathways that can promote survival.

Q4: How can I generate this compound-resistant cell lines in my lab?

A4: A common method is to culture KRAS G12C mutant cells in the continuous presence of this compound, starting at a low concentration and gradually increasing the dose as the cells adapt and become resistant. This process typically takes several months. See Protocol 1 for a detailed methodology.

Data Presentation

Table 1: Efficacy of this compound in Combination with Cetuximab (KROCUS Study)
Efficacy EndpointResultCitation
Objective Response Rate (ORR) 80.0%[3][4]
Confirmed ORR 68.9%[4]
Disease Control Rate (DCR) 100%[3][4]
Median Progression-Free Survival (PFS) 12.5 months[4]
Table 2: Safety Profile of this compound in Combination with Cetuximab (KROCUS Study)
Adverse EventIncidenceCitation
Treatment-Related Adverse Events (TRAEs) (any grade) 87.2%[4]
Grade 3 TRAEs 14.9%[4]
Serious TRAEs 4.3%[4]
Most Common TRAEs Rash (53%), Pruritus (32%), Asthenia (26%), Nausea (26%)[4]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

Objective: To generate cell lines with acquired resistance to this compound for mechanistic studies.

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • This compound

  • DMSO (vehicle control)

  • Cell culture flasks and plates

Method:

  • Determine the initial IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).

  • Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits growth by 20%).

  • Maintain the cells in culture, replacing the medium with fresh this compound-containing medium every 3-4 days.

  • Once the cells resume a normal proliferation rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase at each step).

  • Allow the cells to adapt and recover at each new concentration before the next dose escalation.

  • This process is continued until the cells can proliferate in a high concentration of this compound (e.g., 10-fold the initial IC50).

  • Isolate single-cell clones from the resistant population to establish stable resistant cell lines.

  • Confirm the resistance phenotype by determining the new IC50 of this compound in the resistant clones and comparing it to the parental cells.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound and combination therapies on cancer cells.

Materials:

  • Parental and this compound-resistant cell lines

  • 96-well plates

  • This compound and other inhibitors

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Method:

  • Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound (and/or other inhibitors) for 72 hours. Include a vehicle control (DMSO).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

Protocol 3: Phospho-RTK Array

Objective: To identify activated receptor tyrosine kinases that may contribute to this compound resistance.

Materials:

  • Cell lysates from parental and this compound-resistant cells

  • Commercially available Phospho-RTK array kit (e.g., from R&D Systems or Cell Signaling Technology)

  • Chemiluminescence detection reagents and imaging system

Method:

  • Prepare cell lysates from parental and resistant cells according to the manufacturer's instructions.

  • Incubate the cell lysates with the antibody-coated membranes from the kit.

  • Wash the membranes to remove unbound proteins.

  • Incubate the membranes with a detection antibody cocktail.

  • Add chemiluminescent reagents and capture the signal using an imaging system.

  • Analyze the array to identify RTKs with increased phosphorylation in the resistant cells compared to the parental cells.

Protocol 4: RAS-GTP Pulldown Assay

Objective: To measure the levels of active, GTP-bound RAS in cells.

Materials:

  • Cell lysates

  • RAS activation assay kit (containing a GST-fusion protein of the RAS-binding domain of RAF1)

  • Glutathione-agarose beads

  • Antibodies against specific RAS isoforms (KRAS, NRAS, HRAS)

Method:

  • Lyse cells and quantify the protein concentration.

  • Incubate the cell lysates with the RAF1-RBD-GST fusion protein and glutathione-agarose beads to pull down active GTP-bound RAS.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the bound proteins from the beads.

  • Analyze the eluted proteins by Western blotting using antibodies specific for different RAS isoforms to determine the level of activation.

Protocol 5: Western Blotting

Objective: To analyze the expression and phosphorylation status of proteins in signaling pathways.

Materials:

  • Cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Method:

  • Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Add chemiluminescence substrate and detect the signal using an imaging system.

  • Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

Visualizations

Fulzerasib_Mechanism_of_Action RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 RTK->SOS Growth Factor Signal KRAS_GDP KRAS G12C (GDP-bound, Inactive) SOS->KRAS_GDP Promotes GDP-GTP Exchange KRAS_GTP KRAS G12C (GTP-bound, Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF This compound This compound This compound->KRAS_GDP Binds covalently to inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: this compound covalently binds to the inactive, GDP-bound state of KRAS G12C, preventing its activation and downstream signaling.

Fulzerasib_Resistance_Mechanisms cluster_0 KRAS G12C Inhibition cluster_1 Resistance Mechanisms This compound This compound KRAS_G12C KRAS G12C This compound->KRAS_G12C Inhibits MAPK_Pathway MAPK Pathway (RAF-MEK-ERK) KRAS_G12C->MAPK_Pathway Activates Tumor_Inhibition Tumor Growth Inhibition On_Target On-Target Resistance (Secondary KRAS Mutations) Bypass Bypass Pathway Activation (e.g., EGFR, MET) Downstream Downstream Mutations (e.g., MEK1) Tumor_Resistance Tumor Regrowth & Resistance On_Target->Tumor_Resistance Reactivates MAPK Pathway Bypass->Tumor_Resistance Reactivates MAPK Pathway Downstream->Tumor_Resistance Reactivates MAPK Pathway

Caption: Overview of potential resistance mechanisms to this compound, leading to reactivation of the MAPK pathway and tumor regrowth.

Experimental_Workflow_Resistance Start Start with KRAS G12C Mutant Cell Line Generate_Resistant_Line Generate this compound- Resistant Cell Line (Protocol 1) Start->Generate_Resistant_Line Characterize_Resistance Characterize Resistance Phenotype (IC50 Shift) (Protocol 2) Generate_Resistant_Line->Characterize_Resistance Identify_Mechanism Identify Resistance Mechanism Characterize_Resistance->Identify_Mechanism Genomic_Analysis Genomic Analysis (e.g., Sequencing) Identify_Mechanism->Genomic_Analysis Genetic Alterations? Signaling_Analysis Signaling Pathway Analysis (Western Blot, RTK Array) (Protocols 3, 5) Identify_Mechanism->Signaling_Analysis Signaling Changes? Test_Combinations Test Rational Combination Therapies Genomic_Analysis->Test_Combinations Signaling_Analysis->Test_Combinations End Identify Effective Combination Strategy Test_Combinations->End

Caption: A logical workflow for generating and characterizing this compound-resistant cell lines to identify effective combination strategies.

References

Technical Support Center: Investigating Bypass Signaling in Fulzerasib Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of resistance to Fulzerasib, a potent KRAS G12C inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an orally active, potent, and highly selective covalent inhibitor of the KRAS G12C mutant protein.[1] It specifically binds to the cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state.[2] This prevents the exchange of GDP for GTP, a critical step in KRAS activation, thereby inhibiting downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cancer cell proliferation, survival, and differentiation.[2]

Q2: What are the common mechanisms of resistance to KRAS G12C inhibitors like this compound?

Resistance to KRAS G12C inhibitors can be broadly categorized into on-target and off-target mechanisms.

  • On-target resistance typically involves secondary mutations in the KRAS gene itself that either prevent this compound from binding effectively or reactivate the KRAS protein through other means. Examples include mutations at the G12 residue (e.g., G12D/R/V/W), alterations in the switch-II pocket (e.g., R68S, H95D/Q/R, Y96C), or amplification of the KRAS G12C allele.[3][4][5]

  • Off-target resistance involves the activation of alternative signaling pathways that "bypass" the need for KRAS G12C signaling to drive cell proliferation and survival.[6] This is a common mechanism of acquired resistance.

Q3: Which bypass signaling pathways are most frequently implicated in resistance to KRAS G12C inhibitors?

The most common bypass signaling pathways that can be activated to confer resistance include:

  • Receptor Tyrosine Kinase (RTK) Activation: Upregulation or amplification of RTKs such as EGFR, FGFR, and MET can reactivate the MAPK and/or PI3K-AKT pathways.[3][7] Activation of EGFR is a particularly dominant resistance mechanism, which has led to clinical trials combining this compound with the EGFR inhibitor cetuximab.[8]

  • Activation of Downstream Effectors: Mutations in genes downstream of KRAS, such as BRAF, MEK1 (MAP2K1), or NRAS, can reactivate the MAPK pathway.[3][5]

  • PI3K/AKT/mTOR Pathway Activation: Activating mutations in PIK3CA or loss-of-function mutations in the tumor suppressor PTEN can lead to constitutive activation of this parallel survival pathway.[3]

  • Histologic Transformation: In some cases, cancer cells can change their lineage, for example, from adenocarcinoma to squamous cell carcinoma, which can reduce their dependency on the original oncogenic driver.[5]

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo).

Potential Cause Troubleshooting Steps
Cell Seeding Density Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Create a growth curve for your cell line to determine the optimal density.
Compound Solubility Ensure this compound is fully dissolved. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically below 0.5% to avoid solvent-induced toxicity.
Edge Effects The outer wells of a microplate are prone to evaporation. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.
Reagent Issues Prepare fresh reagents. Ensure complete solubilization of formazan (B1609692) crystals in MTT assays by gentle mixing or using a plate shaker.
Contamination Regularly check cell cultures for microbial contamination (e.g., mycoplasma), which can affect cell health and assay results.

Issue 2: Weak or no signal for phosphorylated proteins in Western Blots.

Potential Cause Troubleshooting Steps
Sample Preparation Keep samples on ice at all times during preparation to minimize phosphatase activity. Use lysis buffers containing freshly added phosphatase and protease inhibitors.
Low Protein Abundance The phosphorylated form of a protein may be of low abundance. Increase the amount of protein loaded onto the gel or consider immunoprecipitation to enrich for the target protein.
Antibody Issues Use antibodies specifically validated for detecting the phosphorylated target. Optimize primary antibody concentration and consider overnight incubation at 4°C to increase signal.
Blocking Buffer Avoid using milk as a blocking agent when detecting phosphoproteins, as casein is a phosphoprotein and can cause high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.
Transfer Issues Ensure efficient transfer of proteins to the membrane, especially for high molecular weight proteins. Verify transfer by staining the membrane with Ponceau S.

Quantitative Data

Table 1: Clinical Efficacy of this compound Monotherapy

Indication Number of Patients (n) Objective Response Rate (ORR) Disease Control Rate (DCR) Median Progression-Free Survival (PFS) Data Cutoff Source
KRAS G12C-mutated NSCLC11649.1% (95% CI: 39.7-58.6)90.5% (95% CI: 83.7-95.2)9.7 months (95% CI: 5.6-11.0)Dec 13, 2023[1][9]
KRAS G12C-mutated mCRC5644.6% (95% CI: 31.3-58.5)87.5% (95% CI: 75.9-94.8)8.1 months (95% CI: 5.5-13.8)Dec 13, 2023[10][11]

Table 2: Clinical Efficacy of this compound in Combination with Cetuximab (First-Line NSCLC)

Study Number of Patients (n) Objective Response Rate (ORR) Disease Control Rate (DCR) Data Cutoff Source
KROCUS Phase II2780.0% (95% CI: 56.3-94.3)100% (95% CI: 83.2-100.0)Jan 30, 2024[8]
KROCUS Phase II (updated)4780.0%100%Jan 14, 2025[12]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating resistant cancer cell lines through continuous exposure to escalating doses of this compound.

  • Determine Initial Dosing: Perform a cell viability assay (see Protocol 2) to determine the IC20 and IC50 of this compound for the parental cancer cell line.

  • Initiate Treatment: Seed the parental cells in a T-75 flask. Begin continuous treatment with this compound at the IC20 concentration. Maintain a parallel culture with the vehicle (e.g., 0.1% DMSO) as a control.

  • Dose Escalation: Once the cells have adapted and are proliferating at a steady rate (this may take several weeks), increase the this compound concentration by approximately 1.5- to 2-fold.

  • Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity and proliferation. Passage the cells as needed, always maintaining the selective pressure of the drug.

  • Establishment of Resistant Clones: Continue this process of dose escalation for several months until the cells can proliferate in a high concentration of this compound (e.g., >10-fold the parental IC50).

  • Validation: Confirm the resistant phenotype by performing a cell viability assay to compare the IC50 values of the parental and the newly generated resistant cell lines.

  • Banking: Cryopreserve aliquots of the resistant cell line at various passages.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the drug dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently mix the plate on an orbital shaker for 10-15 minutes and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 3: Western Blotting for Bypass Signaling Pathway Analysis

This protocol is for detecting changes in protein phosphorylation to identify activated bypass pathways.

  • Cell Treatment and Lysis: Seed parental and this compound-resistant cells in 6-well plates. Treat with this compound at the desired concentration and time points. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-EGFR, EGFR, p-MET, MET, p-ERK, ERK, p-AKT, AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane three times with TBST.

    • Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.

    • Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Visualizations

Fulzerasib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK KRAS_G12C_GDP KRAS G12C (Inactive-GDP) RTK->KRAS_G12C_GDP Activates KRAS_G12C_GTP KRAS G12C (Active-GTP) KRAS_G12C_GTP->KRAS_G12C_GDP RAF RAF KRAS_G12C_GTP->RAF PI3K PI3K KRAS_G12C_GTP->PI3K KRAS_G12C_GDP->KRAS_G12C_GTP GTP loading This compound This compound This compound->KRAS_G12C_GDP Binds & Locks inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Mechanism of action of this compound.

Bypass_Signaling_Pathways cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KRAS_G12C KRAS G12C RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K This compound This compound This compound->KRAS_G12C MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Bypass Bypass Activation RTK_activation RTK Activation (EGFR, MET, FGFR) Downstream_mutations Downstream Mutations (NRAS, BRAF, MEK1) PI3K_mutations PI3K Pathway Alterations (PTEN loss) RTK_activation->RAF RTK_activation->PI3K Downstream_mutations->MEK PI3K_mutations->AKT

Caption: Common bypass signaling pathways in this compound resistance.

Experimental_Workflow start Start with Parental Cell Line (KRAS G12C) generate_resistant Generate Resistant Cell Line (Protocol 1) start->generate_resistant confirm_resistance Confirm Resistance (IC50 Shift via MTT Assay) (Protocol 2) generate_resistant->confirm_resistance characterize Characterize Resistance Mechanisms confirm_resistance->characterize western Western Blot for Bypass Signaling (p-ERK, p-AKT, etc.) (Protocol 3) characterize->western sequencing Next-Generation Sequencing (NGS) for Mutations characterize->sequencing combination Test Combination Therapies western->combination sequencing->combination

Caption: Workflow for identifying this compound resistance mechanisms.

References

Technical Support Center: Investigating Fulzerasib Resistance Driven by KRAS G12C Amplification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the role of KRAS G12C amplification in acquired resistance to Fulzerasib.

Frequently Asked Questions (FAQs)

Q1: What is the established role of KRAS G12C amplification in resistance to KRAS G12C inhibitors?

A1: Amplification of the KRAS G12C allele has been identified as an "on-target" mechanism of acquired resistance to KRAS G12C inhibitors.[1][2] This genetic alteration leads to an increased number of KRAS G12C gene copies, resulting in higher expression of the mutant KRAS protein. This increased protein level can overwhelm the inhibitory capacity of the drug, leading to the reactivation of downstream signaling pathways and subsequent drug resistance. While this has been observed with first-generation KRAS G12C inhibitors, it is a probable mechanism of resistance to this compound as well. Preclinical models of resistance to other KRAS G12C inhibitors have shown that KRAS amplification can be present at baseline in tumors with a weaker response to treatment.[1]

Q2: My this compound-treated cancer cell line, which initially showed sensitivity, is now proliferating again. Could KRAS G12C amplification be the cause?

A2: It is a strong possibility. When cancer cells are continuously exposed to a targeted therapy like this compound, selective pressure can lead to the outgrowth of clones that have developed resistance mechanisms. Amplification of the drug's target, in this case, KRAS G12C, is a known mechanism of acquired resistance. To confirm this, you will need to perform molecular analysis to quantify the KRAS G12C copy number in your resistant cell line compared to the parental (sensitive) cell line.

Q3: What other resistance mechanisms should I consider alongside KRAS G12C amplification?

A3: Resistance to KRAS G12C inhibitors is complex and can be driven by multiple mechanisms, which can even coexist in the same patient. Besides KRAS G12C amplification, other key mechanisms include:

  • Secondary KRAS mutations: New mutations in the KRAS gene that prevent this compound from binding effectively.[2]

  • Bypass pathway activation: Upregulation of alternative signaling pathways that circumvent the need for KRAS signaling, such as the activation of EGFR, MET, or BRAF.[3]

  • Histological transformation: Changes in the tumor cell type, for example, from adenocarcinoma to squamous cell carcinoma.[3]

Q4: What is the clinical evidence for this compound's efficacy, and have resistance mechanisms been reported in clinical trials?

A4: this compound has demonstrated promising clinical activity in patients with KRAS G12C-mutated cancers.[4][5][6] For instance, in the KROCUS study, this compound in combination with cetuximab showed a high objective response rate (ORR) and disease control rate (DCR) in first-line treatment of advanced non-small cell lung cancer (NSCLC).[4][5] While these trials establish efficacy, detailed molecular analyses of resistance mechanisms in patients progressing on this compound are still emerging. However, expert opinion suggests that combining this compound with other agents could potentially mitigate and delay drug resistance.[4]

Troubleshooting Guides

Issue 1: Inconsistent or Low Signal in ddPCR for KRAS G12C Copy Number Variation (CNV) Analysis

Observed Problem: You are performing droplet digital PCR (ddPCR) to determine the KRAS G12C copy number in this compound-resistant and parental cells, but you are observing low fluorescent amplitude in your positive droplets or a "rain" of droplets between the positive and negative clusters.

Possible CauseRecommended Action
Degraded Probe or Primers Store all oligonucleotides at -20°C in a non-frost-free freezer and minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. Consider ordering new probes and primers if degradation is suspected.[7]
Suboptimal Annealing/Extension Temperature Perform a temperature gradient PCR to determine the optimal annealing/extension temperature for your specific primer-probe sets. Even small deviations can significantly impact fluorescence.
PCR Inhibitors in DNA Sample Re-purify your genomic DNA using a high-quality kit. Ensure that the 260/280 and 260/230 ratios are within the optimal range.
Incorrect Assay Concentration Titrate the concentrations of your primers and probes. Higher concentrations can sometimes improve cluster separation.
Droplet Generation Issues Ensure proper mixing of the ddPCR reaction mix and sample before loading into the droplet generator. Visually inspect the droplets under a microscope to confirm uniformity.
Low Target Abundance If you expect a low copy number, increase the amount of input DNA per reaction to ensure a sufficient number of target molecules are present for detection.
Issue 2: Ambiguous Results in Fluorescence In Situ Hybridization (FISH) for KRAS G12C Amplification

Observed Problem: You are using FISH to visualize KRAS G12C amplification in your this compound-resistant cells, but the signals are weak, diffuse, or you observe high background, making it difficult to quantify the number of gene copies.

Possible CauseRecommended Action
Poor Probe Hybridization Optimize the denaturation time and temperature for both the probe and the cellular DNA. Ensure the hybridization buffer is fresh and at the correct pH.
Suboptimal Permeabilization The pepsin digestion step is critical. Titrate the concentration and incubation time of the pepsin treatment to achieve optimal permeabilization without damaging the nuclear morphology.
High Autofluorescence Use a commercially available autofluorescence quenching agent or perform a sodium borohydride (B1222165) treatment after fixation.
Incorrect Probe Concentration Use the probe concentration recommended by the manufacturer. A concentration that is too high can lead to non-specific binding and high background.
Photobleaching Use an anti-fade mounting medium containing DAPI for counterstaining and minimize the exposure of the slide to the excitation light.

Data Presentation

Table 1: Efficacy of this compound in Clinical Trials
Study / CohortTreatmentCancer TypeNORR (%)DCR (%)Median PFS (months)
KROCUS (Phase II)[4][5]This compound + Cetuximab1L Advanced KRAS G12C NSCLC4780.010012.5
Phase II Registrational Study[8]This compound MonotherapyAdvanced KRAS G12C NSCLC11649.190.5Not Reached
Pooled Phase I Analysis[9]This compound MonotherapyKRAS G12C Metastatic CRC5644.687.58.1

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; 1L: First-Line; NSCLC: Non-Small Cell Lung Cancer; CRC: Colorectal Cancer.

Experimental Protocols

Protocol 1: KRAS G12C Copy Number Variation Analysis by Droplet Digital PCR (ddPCR)

This protocol provides a method for the absolute quantification of KRAS G12C gene copy number.

Materials:

  • Genomic DNA from parental and this compound-resistant cells

  • ddPCR Supermix for Probes (No dUTP)

  • KRAS G12C specific TaqMan probe (e.g., FAM-labeled) and primers

  • Reference gene TaqMan probe (e.g., HEX-labeled, for a stable diploid gene like RPP30) and primers

  • Restriction enzyme (e.g., HaeIII) and buffer

  • Droplet Generation Oil for Probes

  • ddPCR-compatible plates and seals

  • Droplet Generator and Droplet Reader

Procedure:

  • DNA Digestion: Digest 1 µg of genomic DNA with a suitable restriction enzyme in a 20 µL reaction volume overnight. This helps to separate tandem gene copies and reduce viscosity.

  • Reaction Setup: Prepare the ddPCR reaction mix on ice. For a 20 µL reaction, combine:

    • 10 µL of 2x ddPCR Supermix for Probes

    • 1 µL of 20x KRAS G12C primer/probe mix (final concentration 900 nM primers, 250 nM probe)

    • 1 µL of 20x reference gene primer/probe mix (final concentration 900 nM primers, 250 nM probe)

    • Diluted digested DNA (e.g., 20-40 ng)

    • Nuclease-free water to a final volume of 20 µL

  • Droplet Generation: Load the 20 µL reaction mix into the sample well of a droplet generator cartridge. Load 70 µL of droplet generation oil into the oil well. Generate droplets according to the manufacturer's instructions.

  • PCR Amplification: Carefully transfer the droplets to a 96-well PCR plate. Seal the plate and perform PCR using the following cycling conditions:

    • Enzyme Activation: 95°C for 10 minutes

    • 40 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Enzyme Deactivation: 98°C for 10 minutes

    • Hold: 4°C

  • Droplet Reading: Read the plate on a droplet reader. The software will count the number of positive and negative droplets for both the KRAS G12C target and the reference gene.

  • Data Analysis: The software calculates the concentration (copies/µL) of the target and reference genes. The copy number of KRAS G12C is determined by the ratio of the concentration of the KRAS G12C target to the concentration of the reference gene, multiplied by the known copy number of the reference gene (typically 2 for a diploid genome).

Protocol 2: KRAS G12C Amplification Analysis by Fluorescence In Situ Hybridization (FISH)

This protocol provides a general workflow for detecting gene amplification in FFPE cell blocks or tissue sections.

Materials:

  • FFPE sections (4-5 µm) on positively charged slides

  • KRAS gene-specific probe (e.g., SpectrumOrange)

  • Chromosome 12 centromere (CEP12) probe (e.g., SpectrumGreen) as a control

  • Deparaffinization and pretreatment reagents (e.g., xylene, ethanol (B145695), protease)

  • Hybridization buffer

  • Wash buffers (e.g., SSC)

  • DAPI counterstain

  • Fluorescence microscope with appropriate filters

Procedure:

  • Deparaffinization and Pretreatment:

    • Bake slides at 60°C for 1 hour.

    • Deparaffinize in xylene (2 x 10 minutes).

    • Rehydrate through a series of ethanol washes (100%, 90%, 70%) and finally in deionized water.

    • Perform heat-induced epitope retrieval in a citrate (B86180) buffer.

    • Digest with protease (e.g., pepsin) at 37°C for a predetermined time.

    • Wash in PBS.

    • Dehydrate through an ethanol series and air dry.

  • Probe Preparation and Hybridization:

    • Co-denature the KRAS and CEP12 probes with the target DNA on the slide at 75°C for 5 minutes.

    • Hybridize overnight at 37°C in a humidified chamber.

  • Post-Hybridization Washes:

    • Wash the slides in a stringent wash buffer (e.g., 0.4x SSC with 0.3% NP-40) at 72°C for 2 minutes to remove non-specifically bound probe.

    • Wash in 2x SSC with 0.1% NP-40 at room temperature for 1 minute.

  • Counterstaining and Mounting:

    • Air dry the slides in the dark.

    • Apply DAPI counterstain and cover with a coverslip.

  • Image Acquisition and Analysis:

    • Visualize the signals using a fluorescence microscope.

    • Capture images of at least 50 non-overlapping, intact interphase nuclei.

    • Count the number of red (KRAS) and green (CEP12) signals per nucleus.

    • Calculate the KRAS/CEP12 ratio. A ratio of ≥2 is typically considered amplification.

Visualizations

Fulzerasib_Resistance_Pathway This compound This compound KRAS_G12C_GDP KRAS G12C-GDP (Inactive) This compound->KRAS_G12C_GDP Binds and traps in 'off' state Amplification KRAS G12C Amplification KRAS_G12C_GTP KRAS G12C-GTP (Active) KRAS_G12C_GDP->KRAS_G12C_GTP GTP Loading Downstream_Signaling Downstream Signaling (e.g., RAF-MEK-ERK) KRAS_G12C_GTP->Downstream_Signaling Activates Resistance Drug Resistance KRAS_G12C_GTP->Resistance Proliferation Tumor Cell Proliferation Downstream_Signaling->Proliferation Promotes Increased_Protein Increased KRAS G12C Protein Amplification->Increased_Protein Leads to Increased_Protein->KRAS_G12C_GTP Overwhelms inhibitor

Caption: Signaling pathway illustrating this compound action and resistance via KRAS G12C amplification.

Troubleshooting_Workflow Start Suspected this compound Resistance in Cell Line Generate_Resistant Generate/Confirm Resistant Cell Line Start->Generate_Resistant Genomic_DNA Isolate Genomic DNA from Parental and Resistant Cells Generate_Resistant->Genomic_DNA ddPCR ddPCR for CNV Genomic_DNA->ddPCR Quantitative FISH FISH for Amplification Genomic_DNA->FISH Visual Amplified KRAS G12C Amplification Confirmed ddPCR->Amplified Ratio > 2 Not_Amplified No Amplification Detected ddPCR->Not_Amplified Ratio ≈ 1 FISH->Amplified Signal Clustering FISH->Not_Amplified Normal Signal Investigate_Other Investigate Other Mechanisms (Sequencing, Western Blot) Not_Amplified->Investigate_Other

Caption: Experimental workflow for troubleshooting suspected KRAS G12C amplification-mediated resistance.

References

Impact of co-mutations (e.g., TP53, STK11) on Fulzerasib response

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of co-mutations, such as TP53 and STK11, on the response to Fulzerasib in KRAS G12C-mutated cancers.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an orally active, potent, and irreversible inhibitor of the KRAS G12C mutant protein.[1][2] It works by covalently binding to the cysteine residue of the G12C-mutated KRAS protein.[1][3] This locks the protein in an inactive, GDP-bound state, thereby preventing the activation of downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for tumor cell proliferation, survival, and differentiation.[1]

Q2: How do STK11 co-mutations affect the response to this compound?

A2: Based on the available data from the KROCUS Phase II study, it appears that STK11 co-mutations may not negatively impact the efficacy of this compound in combination with cetuximab in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC).[4] The study reported similar response rates between patients with and without STK11 co-mutations.[4] This is noteworthy as STK11 mutations are often associated with poor prognosis and resistance to immunotherapy.[4]

Q3: What is the observed efficacy of this compound in patients with STK11 co-mutations?

A3: In the KROCUS study, patients with KRAS G12C and STK11 co-mutations (n=8) treated with this compound and cetuximab had a confirmed Objective Response Rate (cORR) of 62.5%.[5] This suggests a promising level of activity in this patient subgroup.

Q4: Is there any data on the impact of TP53 co-mutations on this compound response?

A4: Currently, there is no specific clinical data available from the KROCUS study detailing the impact of TP53 co-mutations on the response to this compound. However, in the broader context of KRAS G12C-mutated NSCLC, the role of TP53 co-mutations is complex. Some studies suggest that concurrent KRAS and TP53 mutations may predict a better response to immunotherapy.[6][7] In contrast, other research indicates that TP53 co-mutations could be associated with worse overall survival in patients with KRAS G12C mutations across various treatments.[6] Further investigation is needed to clarify the specific impact of TP53 co-mutations on this compound's efficacy.

Troubleshooting Guide

Issue: Suboptimal or lack of response to this compound in a KRAS G12C-mutated model with known STK11 or TP53 co-mutations.

Possible Causes and Troubleshooting Steps:

  • Cell Line or Model Specific Effects: The genomic context beyond KRAS, TP53, and STK11 can influence drug response.

    • Recommendation: Characterize the full genomic and transcriptomic profile of your model to identify other potential resistance mechanisms. Compare your findings with publicly available datasets from responsive and non-responsive models.

  • Acquired Resistance: Tumors can develop resistance to KRAS inhibitors through various mechanisms.

    • Recommendation: Analyze post-treatment samples for secondary mutations in KRAS or amplifications in other receptor tyrosine kinases (RTKs) that could reactivate downstream signaling.

  • Experimental Design: In vitro and in vivo experimental conditions can significantly affect outcomes.

    • Recommendation: Ensure that the drug concentration and treatment duration in your experiments are consistent with those reported in preclinical studies of this compound. For in vivo studies, monitor drug pharmacokinetics and pharmacodynamics.

Quantitative Data Summary

The following tables summarize the efficacy data from the KROCUS Phase II study of this compound in combination with cetuximab in first-line treatment of KRAS G12C-mutated advanced NSCLC.

Table 1: Overall Efficacy of this compound with Cetuximab (KROCUS Study)

EndpointResult
Objective Response Rate (ORR)80.0%[4][8]
Confirmed ORR (cORR)68.9%[8]
Disease Control Rate (DCR)100%[4][8]
Median Progression-Free Survival (mPFS)12.5 months[4]

Data cutoff: January 14, 2025.[4][8]

Table 2: Efficacy of this compound with Cetuximab in Subgroups with Co-mutations (KROCUS Study)

SubgroupNumber of Patients (n)Confirmed Objective Response Rate (cORR)
KRAS G12C + STK11 co-mutation862.5%[5]
KRAS G12C + KEAP1 co-mutation366.7%[5]

Key Experiment Methodologies

1. Determination of Gene Mutation Status (KRAS, TP53, STK11)

  • Objective: To identify the mutational status of key genes in tumor samples.

  • Methodology:

    • Sample Collection: Tumor tissue or plasma (for circulating tumor DNA) is collected from patients.

    • DNA Extraction: Genomic DNA is extracted from the samples using commercially available kits.

    • Next-Generation Sequencing (NGS): A targeted NGS panel is used to sequence the coding regions of KRAS, TP53, STK11, and other relevant cancer-associated genes.[9]

    • Data Analysis: Sequencing data is analyzed to identify single nucleotide variants (SNVs), insertions, and deletions. The identified mutations are annotated using genomic databases to determine their pathogenicity.[9]

2. In Vitro Anti-proliferative Activity of this compound

  • Objective: To assess the inhibitory effect of this compound on the growth of cancer cell lines with KRAS G12C mutations.

  • Methodology:

    • Cell Culture: KRAS G12C mutant cell lines (e.g., NCI-H358) are cultured under standard conditions.

    • Drug Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

    • Proliferation Assay: Cell viability is measured using a colorimetric assay (e.g., MTS or MTT) or by cell counting.

    • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[3]

3. In Vivo Tumor Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Methodology:

    • Model System: Immunocompromised mice are subcutaneously or orthotopically implanted with KRAS G12C mutant tumor cells or patient-derived xenografts (PDX).[3]

    • Drug Administration: Once tumors reach a palpable size, mice are treated with this compound (or vehicle control) orally at a specified dose and schedule.[10]

    • Tumor Measurement: Tumor volume is measured regularly using calipers.

    • Efficacy Assessment: The anti-tumor activity is determined by comparing the tumor growth in the this compound-treated group to the control group.

Visualizations

Fulzerasib_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_kras_cycle KRAS Activation Cycle cluster_downstream Downstream Pathways Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds SOS1 SOS1 (GEF) RTK->SOS1 Activates KRAS_G12C_GDP KRAS G12C (Inactive) GDP-bound KRAS_G12C_GTP KRAS G12C (Active) GTP-bound GAP GAP KRAS_G12C_GTP->GAP Hydrolyzes GTP RAF RAF KRAS_G12C_GTP->RAF Activates PI3K PI3K KRAS_G12C_GTP->PI3K Activates SOS1->KRAS_G12C_GDP Promotes GDP/GTP Exchange MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_G12C_GDP Covalently binds & locks in inactive state

Caption: this compound inhibits the KRAS G12C signaling pathway.

Experimental_Workflow Start Start: Patient with KRAS G12C mutated NSCLC Tumor_Biopsy Tumor Biopsy or Liquid Biopsy Start->Tumor_Biopsy NGS Next-Generation Sequencing (NGS) Tumor_Biopsy->NGS Co_mutation_Status Determine Co-mutation Status (TP53, STK11, etc.) NGS->Co_mutation_Status Stratification Patient Stratification Co_mutation_Status->Stratification Group_A Group A: KRAS G12C only Stratification->Group_A No Co-mutation Group_B Group B: KRAS G12C + TP53 Stratification->Group_B TP53 Co-mutation Group_C Group C: KRAS G12C + STK11 Stratification->Group_C STK11 Co-mutation Treatment This compound Treatment Group_A->Treatment Group_B->Treatment Group_C->Treatment Response_Assessment Tumor Response Assessment (e.g., RECIST 1.1) Treatment->Response_Assessment Data_Analysis Data Analysis: Compare ORR, PFS, etc. between groups Response_Assessment->Data_Analysis End End: Evaluate Impact of Co-mutations Data_Analysis->End

Caption: Workflow for assessing co-mutation impact on this compound response.

References

Investigating Secondary KRAS Mutations After Fulzerasib Treatment: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of secondary KRAS mutations that may arise following treatment with Fulzerasib (GFH925/IBI351). The content is designed to address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective covalent inhibitor of the KRAS G12C mutation.[1][2][3][4][5][6] It specifically targets the cysteine residue of the mutated KRAS G12C protein, locking it in an inactive, GDP-bound state.[4] This irreversible binding prevents the exchange of GDP for GTP, a critical step in the activation of KRAS.[1][6] By inhibiting KRAS G12C, this compound blocks downstream signaling through pathways like the MAPK and PI3K/AKT cascades, which are crucial for tumor cell proliferation and survival.[7]

Q2: What are the known mechanisms of acquired resistance to KRAS G12C inhibitors like this compound?

While specific data on acquired resistance to this compound is still emerging, research on other KRAS G12C inhibitors, such as sotorasib (B605408) and adagrasib, has identified two main categories of resistance mechanisms: "on-target" and "off-target" resistance.[8]

  • On-target resistance involves alterations to the KRAS gene itself. This can include secondary mutations in the KRAS protein that either prevent the drug from binding effectively or reactivate the protein despite the inhibitor's presence.[8] Amplification of the KRAS G12C allele is another on-target mechanism.[8]

  • Off-target resistance involves changes in other genes or pathways that bypass the need for KRAS G12C signaling.[8] This can include the activation of other receptor tyrosine kinases (RTKs), mutations in downstream signaling molecules like BRAF or MEK, or the activation of parallel signaling pathways.[8]

Q3: Are there specific secondary KRAS mutations that have been identified after treatment with KRAS G12C inhibitors?

Yes, studies on patients who have developed resistance to adagrasib and sotorasib have identified several secondary mutations in the KRAS gene. These mutations can occur at various positions within the protein and interfere with drug binding or restore GTPase activity. While these have not been specifically reported for this compound, they represent potential mechanisms of resistance that researchers should be aware of. Further studies are needed to fully understand the mechanisms of acquired resistance to this compound.[9]

Troubleshooting Guide

Problem: My KRAS G12C mutant cell line, which was initially sensitive to this compound, is now showing signs of resistance (e.g., increased proliferation, reduced apoptosis).

Possible Cause 1: Development of a secondary KRAS mutation.

  • How to investigate:

    • Sequence the KRAS gene: Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cell population to identify any new mutations in the KRAS gene. Compare the sequence to the parental, sensitive cell line.

    • Digital Droplet PCR (ddPCR): If you suspect a specific known resistance mutation, ddPCR can be a highly sensitive method to detect and quantify the presence of this mutation in the cell population.[10]

Possible Cause 2: Emergence of a bypass track mechanism.

  • How to investigate:

    • Phospho-proteomic analysis: Use techniques like Western blotting or mass spectrometry-based proteomics to analyze the phosphorylation status of key signaling proteins in the MAPK and PI3K/AKT pathways (e.g., p-ERK, p-AKT, p-MEK). Reactivation of these pathways in the presence of this compound suggests a bypass mechanism.

    • RNA sequencing (RNA-seq): Compare the gene expression profiles of the resistant and sensitive cells to identify upregulation of genes involved in alternative signaling pathways or receptor tyrosine kinases.

    • Whole-exome or whole-genome sequencing: These comprehensive approaches can identify mutations or amplifications in other oncogenes (e.g., BRAF, NRAS, MET) that could be driving resistance.[8]

Quantitative Data Summary

The following table summarizes secondary KRAS mutations that have been identified in patients who developed resistance to other KRAS G12C inhibitors. These represent potential on-target resistance mechanisms that could be investigated in the context of this compound treatment.

Codon PositionAmino Acid ChangePutative Resistance MechanismReference
12G12D, G12R, G12V, G12WPrevents inhibitor binding[8][11]
13G13DDecreases GTP hydrolysis[8][11]
61Q61HImpairs GTP hydrolysis[11]
68R68SAffects Switch II pocket, precluding drug binding[8][11]
95H95D, H95Q, H95RAffects Switch II pocket, precluding drug binding[8][11]
96Y96C, Y96DAffects Switch II pocket, precluding drug binding[8][10]
59A59SPromotes GDP to GTP nucleotide exchange[8]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

  • Cell Culture: Culture a KRAS G12C mutant cancer cell line (e.g., NCI-H358) in standard growth medium.

  • Initial Drug Treatment: Treat the cells with this compound at a concentration equivalent to the IC50 value for the sensitive parental line.

  • Dose Escalation: Gradually increase the concentration of this compound in the culture medium over several weeks to months. This is done by passaging the cells that survive and continue to proliferate.

  • Isolation of Resistant Clones: Once a population of cells is able to proliferate in a high concentration of this compound (e.g., 10x the initial IC50), isolate single-cell clones by limiting dilution or single-cell sorting.

  • Characterization of Resistance: Confirm the resistant phenotype of the isolated clones by performing cell viability assays (e.g., MTT or CellTiter-Glo) to determine the new IC50 value for this compound.

Protocol 2: Analysis of Secondary KRAS Mutations by Sanger Sequencing

  • Genomic DNA Extraction: Extract genomic DNA from both the parental sensitive and the this compound-resistant cell lines using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the coding region of the KRAS gene using primers that flank the region of interest (specifically exons 2, 3, and 4 where resistance mutations are known to occur).

  • PCR Product Purification: Purify the PCR product to remove primers and unincorporated nucleotides.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis: Align the sequencing results from the resistant cells to the parental cells and a reference KRAS sequence to identify any nucleotide changes.

Visualizations

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 (GEF) RTK->SOS KRAS_GDP KRAS G12C (Inactive) GDP-bound SOS->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS G12C (Active) GTP-bound KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GDP Covalently binds & traps in inactive state Experimental_Workflow cluster_generation Generation of Resistant Cells cluster_analysis Analysis of Resistance Mechanisms Sensitive_Cells KRAS G12C Sensitive Cells Drug_Treatment Continuous this compound Treatment (Dose Escalation) Sensitive_Cells->Drug_Treatment Resistant_Cells This compound-Resistant Cells Drug_Treatment->Resistant_Cells gDNA_Extraction Genomic DNA Extraction Resistant_Cells->gDNA_Extraction Protein_Extraction Protein Extraction Resistant_Cells->Protein_Extraction Sequencing KRAS Gene Sequencing gDNA_Extraction->Sequencing Secondary_Mutation Identify Secondary KRAS Mutation Sequencing->Secondary_Mutation Western_Blot Western Blot (p-ERK, p-AKT) Protein_Extraction->Western_Blot Bypass_Pathway Identify Bypass Pathway Activation Western_Blot->Bypass_Pathway Resistance_Mechanisms Fulzerasib_Treatment This compound Treatment of KRAS G12C Cancer Acquired_Resistance Acquired Resistance Fulzerasib_Treatment->Acquired_Resistance On_Target On-Target Resistance (KRAS Alterations) Acquired_Resistance->On_Target Off_Target Off-Target Resistance (Bypass Pathways) Acquired_Resistance->Off_Target Secondary_KRAS Secondary KRAS Mutations (e.g., G12V, Y96C) On_Target->Secondary_KRAS KRAS_Amp KRAS G12C Amplification On_Target->KRAS_Amp RTK_Activation Upstream RTK Activation (e.g., EGFR, MET) Off_Target->RTK_Activation Downstream_Mut Downstream Mutations (e.g., BRAF, MEK) Off_Target->Downstream_Mut

References

Validation & Comparative

Preclinical Efficacy Showdown: Fulzerasib Versus Sotorasib in KRAS G12C-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The development of targeted therapies against the once "undruggable" KRAS G12C mutation has marked a significant breakthrough in oncology. Sotorasib (B605408), the first FDA-approved KRAS G12C inhibitor, has paved the way for a new class of therapeutics. Fulzerasib (formerly GFH925), a more recent entrant, has also gained approval in China and is under active clinical investigation globally. This guide provides a preclinical comparison of this compound and sotorasib, summarizing available experimental data to inform researchers and drug development professionals.

Mechanism of Action: Covalent Inhibition of the "Switch-II" Pocket

Both this compound and sotorasib are orally bioavailable, small-molecule inhibitors that specifically and irreversibly target the mutant cysteine residue in the KRAS G12C protein.[1][2] By forming a covalent bond, these inhibitors lock the KRAS G12C protein in its inactive, GDP-bound state.[1][2] This prevents the exchange of GDP for GTP, a critical step for KRAS activation, thereby blocking downstream oncogenic signaling through the MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[1][2]

KRAS_Signaling_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK RTK GRB2_SOS1 GRB2/SOS1 RTK->GRB2_SOS1 Growth Factor KRAS_GDP KRAS G12C (Inactive-GDP) GRB2_SOS1->KRAS_GDP Activates KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP GTP loading KRAS_GTP->KRAS_GDP GTP hydrolysis (Blocked by G12C mutation) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitors This compound / Sotorasib Inhibitors->KRAS_GDP Covalently binds & locks in inactive state

Diagram 1: KRAS G12C Signaling Pathway and Inhibitor Action.

In Vitro Efficacy: Potent Inhibition of KRAS G12C Mutant Cell Lines

Both this compound and sotorasib have demonstrated potent and selective inhibition of cell proliferation in various cancer cell lines harboring the KRAS G12C mutation.

Cell LineCancer TypeThis compound (GFH925) IC50 (nM)Sotorasib (AMG-510) IC50 (nM)
NCI-H358Non-Small Cell Lung Cancer26
MIA PaCa-2Pancreatic CancerNot Reported9

Note: IC50 values are compiled from multiple sources and may vary based on experimental conditions. Direct head-to-head studies are limited.

In Vivo Efficacy: this compound Shows Superior Antitumor Activity in Head-to-Head Xenograft Studies

Preclinical studies in cell line-derived xenograft (CDX) models have been crucial in evaluating the in vivo efficacy of these inhibitors. A key finding from preclinical reports is that This compound demonstrated superior anti-tumor efficacy compared to sotorasib at the same dose in both MIA PaCa-2 (pancreatic) and NCI-H358 (lung) CDX models .[1]

While specific tumor growth inhibition (TGI) percentages from this direct comparative study are not publicly available, data from other preclinical studies show robust, dose-dependent antitumor activity for both compounds. For example, sotorasib has been shown to induce tumor regression in mouse models of KRAS G12C cancer.

Pharmacokinetic Profile

A favorable pharmacokinetic (PK) profile is essential for maintaining therapeutic drug concentrations. Preclinical studies in various species have characterized the PK parameters of both this compound and sotorasib.

Table 1: Pharmacokinetic Parameters of this compound (GFH925) in Preclinical Species

SpeciesDosing RouteClearance (mL/min/kg)Bioavailability (%)t1/2 (h)Cmax (ng/mL)
MouseIV8.3-1.0-
PO-94-6643
RatIV4.6-1.51-
PO-35-4160
DogIV1.6-3.56-
PO-73-4003

Table 2: Pharmacokinetic Parameters of Sotorasib (AMG-510) in Preclinical Species

SpeciesDosing RouteClearanceBioavailabilityt1/2 (h)Cmax (ng/mL)
RatPO (10 mg/kg)Not ReportedNot ReportedNot Reported~2500
MousePO (20 mg/kg)Not ReportedNot Reported0.60 ± 0.064231 ± 1208

Note: PK parameters can vary significantly based on the study design, vehicle, and animal strain.

Experimental Protocols

Detailed experimental protocols are critical for the replication and validation of preclinical findings. Below are generalized protocols for in vitro and in vivo assays used to evaluate KRAS G12C inhibitors.

In Vitro Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound on cancer cell proliferation.

  • Cell Culture: KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with a serial dilution of this compound or sotorasib (typically ranging from picomolar to micromolar concentrations) for 72 hours. A vehicle control (e.g., DMSO) is also included.

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.

  • Data Analysis: Luminescence is measured with a plate reader, and the data are normalized to the vehicle control to calculate IC50 values using a non-linear regression model.

In Vivo Xenograft Model Efficacy Study

Objective: To evaluate the in vivo anti-tumor efficacy of the compound in a mouse model.

Xenograft_Workflow cluster_setup cluster_treatment cluster_analysis Cell_Culture 1. Cell Culture (e.g., NCI-H358) Implantation 2. Subcutaneous Implantation in Immunodeficient Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Dosing 5. Daily Oral Dosing (Vehicle, this compound, Sotorasib) Randomization->Dosing Monitoring 6. Monitor Tumor Volume & Body Weight Dosing->Monitoring Endpoint 7. Endpoint Reached (e.g., Day 21) Monitoring->Endpoint Analysis 8. Data Analysis (TGI, PK/PD) Endpoint->Analysis

Diagram 2: Generalized Experimental Workflow for a Xenograft Study.
  • Animal Models: 6-8 week old immunodeficient mice (e.g., athymic nude mice) are used.

  • Cell Implantation: KRAS G12C mutant cells (e.g., 5 x 10^6 NCI-H358 cells) are suspended in a solution like Matrigel and subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into treatment groups (e.g., vehicle control, this compound, sotorasib).

  • Treatment Administration: The compounds are administered, typically via oral gavage, at specified doses and schedules (e.g., once daily).

  • Efficacy and Tolerability Assessment: Tumor volumes and body weights are monitored throughout the study.

  • Endpoint Analysis: At the end of the study, tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group. Pharmacokinetic and pharmacodynamic analyses may also be performed on blood and tumor tissue samples.

Conclusion

The available preclinical data indicate that both this compound and sotorasib are potent and selective inhibitors of KRAS G12C. Notably, direct comparative in vivo studies suggest that this compound may have superior anti-tumor efficacy to sotorasib in certain preclinical models.[1] Further publication of detailed, head-to-head quantitative data will be crucial for a more definitive comparison of their preclinical profiles and for guiding ongoing clinical development.

References

Head-to-Head In Vivo Comparison: Fulzerasib vs. Adagrasib in Targeting KRAS G12C

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for KRAS G12C-mutated cancers, Fulzerasib and adagrasib have emerged as prominent covalent inhibitors. Both drugs selectively target the cysteine residue of the mutated KRAS G12C protein, locking it in an inactive GDP-bound state and thereby inhibiting downstream oncogenic signaling.[1][2][3][4] This guide provides a comprehensive in vivo comparison of this compound and adagrasib, drawing upon available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

Mechanism of Action

Both this compound and adagrasib are orally active, small-molecule inhibitors that irreversibly bind to the mutant KRAS G12C protein.[4][5][6] This covalent modification prevents the exchange of GDP for GTP, a critical step in KRAS activation.[1][4] By trapping KRAS G12C in its inactive state, these inhibitors effectively block the aberrant signaling through downstream pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation, survival, and differentiation.[1][7][8]

KRAS Signaling Pathway and Inhibition

The KRAS protein is a key molecular switch in signal transduction. Upon activation by upstream signals from receptor tyrosine kinases (RTKs), it activates downstream effector pathways like RAF-MEK-ERK and PI3K-AKT, promoting cell growth and survival. The G12C mutation renders the KRAS protein constitutively active, leading to uncontrolled cell proliferation. This compound and adagrasib specifically target this mutated protein.

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_inhibitors Inhibitor Action cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 (GEF) RTK->SOS KRAS_GDP KRAS G12C-GDP (Inactive) SOS->KRAS_GDP GTP exchange KRAS_GTP KRAS G12C-GTP (Active) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K This compound This compound This compound->KRAS_GDP Covalent binding Adagrasib Adagrasib Adagrasib->KRAS_GDP Covalent binding MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: KRAS G12C signaling pathway and the mechanism of action of this compound and adagrasib.

Preclinical In Vivo Efficacy

Direct head-to-head in vivo studies comparing this compound and adagrasib are not extensively available in the public domain. However, data from independent preclinical studies provide insights into their individual anti-tumor activities in various xenograft models.

This compound In Vivo Efficacy

This compound has demonstrated significant anti-tumor efficacy across a range of patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models.[1][9][10] Notably, in MIA PaCa-2 (pancreatic) and NCI-H358 (lung) CDX models, this compound showed superior anti-tumor efficacy compared to sotorasib (B605408) at the same dose.[10]

Xenograft ModelCancer TypeEfficacy Outcome
MIA PaCa-2 CDXPancreatic CancerSuperior tumor growth inhibition compared to sotorasib at the same dose.[10]
NCI-H358 CDXLung AdenocarcinomaSuperior tumor growth inhibition compared to sotorasib at the same dose.[10]
SW837 CDXColorectal AdenocarcinomaStrong anti-tumor activity.[10]
LU2529 PDXLung CancerSignificant anti-tumor efficacy.[10]
H1373-luc Intracranial CDXLung CancerSignificant in vivo antitumor efficacy.[10]

Adagrasib In Vivo Efficacy

Adagrasib has also shown potent anti-tumor activity in various preclinical models, including those with central nervous system (CNS) metastases.[2][7] It has demonstrated dose-dependent tumor regression in multiple KRAS G12C-mutant xenograft models.

Xenograft ModelCancer TypeDosingEfficacy Outcome
NCI-H2030 CDXNSCLC30 mg/kg, 5 days/weekShowed supra-additive antitumor activity in combination with nab-sirolimus.[5]
NCI-H2122 CDXNSCLC30 mg/kg, 5 days/weekShowed supra-additive antitumor activity in combination with nab-sirolimus.[5]
Multiple PDX/CDX modelsLung, Colon, Pancreatic100 mg/kg/dayBroad-spectrum antitumor activity.[7]
LU99-Luc/H23-Luc/LU65-Luc Intracranial XenograftsNSCLCClinically relevant dosesTumor regression and extended survival.[2]

Clinical Efficacy

Both this compound and adagrasib have demonstrated encouraging clinical activity in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC).

Clinical Trial Data in Pretreated KRAS G12C-Mutated NSCLC

DrugTrialObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
This compound Phase 2 (NCT05005234)49.1%90.5%9.7 months
Adagrasib KRYSTAL-1 (Phase 2)42.9%80%6.5 months

Data for this compound is from a registrational Phase 2 study in China.[11][12] Data for adagrasib is from the Phase 2 KRYSTAL-1 trial.[13]

Experimental Protocols

Detailed experimental protocols for direct comparative in vivo studies are not publicly available. However, based on individual studies, a general methodology for assessing the in vivo efficacy of these inhibitors can be outlined.

General In Vivo Xenograft Study Protocol

  • Cell Lines and Animal Models: KRAS G12C-mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., athymic nude mice).[5]

  • Tumor Growth and Randomization: Once tumors reach a specified volume, mice are randomized into treatment and control groups.

  • Drug Administration: this compound or adagrasib is administered orally at specified doses and schedules.[5][7] The vehicle used for the control group is also administered.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Efficacy Endpoints: Primary endpoints typically include tumor growth inhibition (TGI) and changes in tumor volume. Secondary endpoints may include body weight monitoring for toxicity and survival analysis.

  • Pharmacodynamic Analysis: At the end of the study, tumors may be harvested to assess target engagement and downstream pathway modulation via methods like Western blotting or immunohistochemistry.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture 1. Culture KRAS G12C mutant cancer cells Implantation 2. Implant cells into immunocompromised mice Cell_Culture->Implantation Tumor_Growth 3. Monitor tumor growth Implantation->Tumor_Growth Randomization 4. Randomize mice into treatment groups Tumor_Growth->Randomization Dosing 5. Administer this compound, Adagrasib, or vehicle Randomization->Dosing Monitoring 6. Measure tumor volume and body weight Dosing->Monitoring Endpoint 7. Determine tumor growth inhibition and survival Monitoring->Endpoint PD_Analysis 8. Analyze pharmacodynamics in tumor tissue Endpoint->PD_Analysis

Caption: A generalized experimental workflow for in vivo efficacy studies of KRAS G12C inhibitors.

Comparative Logic of Covalent Inhibition

The fundamental mechanism of action for both this compound and adagrasib is the formation of a covalent bond with the target protein, leading to its irreversible inhibition. This shared mechanism underscores their therapeutic rationale.

Inhibition_Logic KRAS_G12C KRAS G12C Protein (with reactive cysteine) Covalent_Complex Irreversible Covalent Complex (KRAS G12C locked in inactive state) KRAS_G12C->Covalent_Complex Inhibitor This compound or Adagrasib (with electrophilic warhead) Inhibitor->Covalent_Complex Downstream_Signaling Downstream Pathway Activation Blocked Covalent_Complex->Downstream_Signaling Tumor_Inhibition Inhibition of Tumor Growth and Proliferation Downstream_Signaling->Tumor_Inhibition

Caption: Logical diagram illustrating the covalent inhibition of KRAS G12C by this compound and adagrasib.

Conclusion

Both this compound and adagrasib are potent and selective covalent inhibitors of KRAS G12C with demonstrated preclinical in vivo efficacy and promising clinical activity in NSCLC. While direct head-to-head in vivo comparative data is limited, the available information suggests that both are effective anti-tumor agents. This compound has shown superior efficacy to sotorasib in certain preclinical models, and its clinical data in a Chinese patient population appears encouraging. Adagrasib has also shown robust preclinical and clinical activity, including in patients with CNS metastases. Further direct comparative studies are warranted to definitively establish the relative in vivo performance of these two important targeted therapies.

References

Predicting Response to Fulzerasib: A Comparative Guide to Biomarkers for KRAS G12C Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapies against KRAS G12C, a once considered "undruggable" target, has ushered in a new era of precision oncology. Fulzerasib (GFH925/IBI351) is a novel, irreversible KRAS G12C inhibitor that has demonstrated significant anti-tumor activity in preclinical and clinical studies.[1][2] Like other inhibitors in its class, patient responses to this compound can be heterogeneous. This guide provides a comparative overview of potential biomarkers to predict clinical response to this compound, drawing on data from this compound itself and other KRAS G12C inhibitors, sotorasib (B605408) and adagrasib, to offer a comprehensive perspective for researchers and drug development professionals.

Mechanism of Action: The Common Ground

This compound, like sotorasib and adagrasib, selectively and irreversibly binds to the mutant cysteine residue of the KRAS G12C protein.[3][4] This covalent modification locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling through the RAF-MEK-ERK and other pathways that drive tumor cell proliferation and survival.[5] Given this shared mechanism of action, it is plausible that biomarkers predictive of response to other KRAS G12C inhibitors will also be relevant for this compound.

Potential Predictive Biomarkers for this compound

While specific validated predictive biomarkers for this compound are still under investigation, clinical trials are actively exploring this area.[6][7][8] Based on the broader landscape of KRAS G12C inhibition, several key categories of biomarkers have emerged as strong candidates for predicting clinical response.

Genomic Alterations

Co-occurring mutations in other cancer-related genes can significantly influence the efficacy of KRAS G12C inhibitors.

Biomarker CategoryBiomarkerImpact on Clinical Response to KRAS G12C Inhibitors (Sotorasib/Adagrasib)Potential Relevance for this compound
Co-mutations STK11 (LKB1)Associated with reduced efficacy and shorter progression-free survival (PFS).[9][10]High: Likely to confer resistance through activation of alternative signaling pathways.
KEAP1Associated with poor clinical outcomes and resistance.[9][10]High: May promote an aggressive tumor phenotype less dependent on the KRAS pathway.
TP53Variable reports, but some studies suggest it may not negatively impact response to the same extent as STK11 or KEAP1.[9]Moderate: Further investigation is needed to clarify its role in the context of this compound treatment.
Other Genomic Alterations Receptor Tyrosine Kinase (RTK) gene amplifications (e.g., MET, FGFR)Can mediate resistance by providing alternative signaling inputs to the MAPK pathway.[11][12]High: Activation of bypass signaling pathways is a common resistance mechanism.
Mutations in downstream effectors (e.g., NRAS, BRAF, MAP2K1)Can reactivate the MAPK pathway, leading to acquired resistance.[11]High: These mutations would render the inhibition of KRAS G12C ineffective.
Transcriptomic and Proteomic Markers

The expression levels of certain genes and proteins can also serve as indicators of response.

Biomarker CategoryBiomarkerImpact on Clinical Response to KRAS G12C Inhibitors (Sotorasib/Adagrasib)Potential Relevance for this compound
Protein Expression TTF-1 (Thyroid Transcription Factor-1)Low expression is associated with poorer outcomes in NSCLC patients treated with sotorasib.[13]High: May be a marker of a distinct tumor biology that is less responsive to KRAS G12C inhibition.
PD-L1 ExpressionData is still emerging and can be conflicting. In the KROCUS trial of this compound with cetuximab, responses were seen across different PD-L1 expression levels.[8][14]Moderate: Its predictive value may be more significant in the context of combination therapies with immunotherapy.
RAS-RAF Protein InteractionHigher levels of RAS-RAF protein interaction have been shown to correlate with better response to KRAS G12C inhibitors.[15]High: Directly reflects the dependence of the tumor on the targeted signaling pathway.
Gene Expression Signatures Adeno-to-squamous transition (AST) signatureAssociated with poor response to adagrasib, indicating lineage plasticity as a resistance mechanism.[9]High: Cellular plasticity is a known mechanism of escape from targeted therapies.
Liquid Biopsy

Analysis of circulating tumor DNA (ctDNA) offers a dynamic and minimally invasive approach to biomarker assessment.

Biomarker CategoryBiomarkerImpact on Clinical Response to KRAS G12C Inhibitors (Sotorasib/Adagrasib)Potential Relevance for this compound
ctDNA Dynamics Clearance of KRAS G12C mutant ctDNARapid clearance after treatment initiation is a strong predictor of favorable clinical outcomes.[9][13]High: Reflects the on-target effect of the drug and can be an early indicator of response.

Comparative Efficacy of KRAS G12C Inhibitors

The following table summarizes key efficacy data from clinical trials of this compound and other KRAS G12C inhibitors in non-small cell lung cancer (NSCLC).

DrugTrialTreatment LineObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)
This compound Pivotal Phase 2 (NCT05005234)≥ 1 prior systemic therapy49.1%[16]90.5%[16]9.7 months[16]
This compound + Cetuximab KROCUS (Phase 2, NCT05756153)First-line80.0%[7]100%[7]12.5 months[17]
Sotorasib CodeBreaK 100 (Phase 2)≥ 1 prior systemic therapy37.1%80.6%6.8 months
Adagrasib KRYSTAL-1 (Phase 2)≥ 1 prior systemic therapy42.9%79.5%6.5 months

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of these biomarkers.

Next-Generation Sequencing (NGS) for Genomic Alterations
  • Objective: To identify baseline co-mutations in genes such as STK11, KEAP1, and TP53, as well as acquired mutations that may confer resistance.

  • Methodology:

    • Sample Collection: Formalin-fixed paraffin-embedded (FFPE) tumor tissue or plasma for ctDNA analysis.

    • DNA Extraction: Use of commercially available kits optimized for FFPE tissue or cell-free DNA.

    • Library Preparation: Targeted gene panel sequencing covering key cancer-related genes, including the full coding sequences of KRAS, STK11, KEAP1, TP53, NRAS, BRAF, etc.

    • Sequencing: High-throughput sequencing on platforms such as Illumina NovaSeq or similar.

    • Bioinformatic Analysis: Alignment of sequencing reads to the human reference genome, variant calling, and annotation to identify single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs).

Immunohistochemistry (IHC) for Protein Expression
  • Objective: To assess the protein expression levels of TTF-1 and PD-L1 in tumor tissue.

  • Methodology:

    • Sample Preparation: 4-5 µm thick sections from FFPE tumor blocks.

    • Antigen Retrieval: Heat-induced epitope retrieval using appropriate buffer solutions.

    • Antibody Incubation: Incubation with primary antibodies specific for TTF-1 or PD-L1, followed by a secondary antibody conjugated to a detection system (e.g., HRP).

    • Staining and Visualization: Use of a chromogen (e.g., DAB) to visualize the antibody-antigen complexes.

    • Scoring: Pathologist review to determine the percentage of tumor cells with positive staining (for PD-L1, Tumor Proportion Score - TPS) or H-score for TTF-1.

Droplet Digital PCR (ddPCR) for ctDNA Analysis
  • Objective: To quantify the levels of KRAS G12C mutant ctDNA in plasma samples before and during treatment.

  • Methodology:

    • Sample Collection: Serial blood draws in specialized tubes for preserving cell-free DNA.

    • Plasma Separation: Centrifugation to separate plasma from whole blood.

    • ctDNA Extraction: Use of a validated kit for extracting cell-free DNA from plasma.

    • ddPCR Assay: Emulsification of the reaction mixture containing the ctDNA, primers, and probes specific for KRAS G12C and wild-type KRAS into thousands of droplets.

    • PCR Amplification and Detection: Thermal cycling followed by fluorescence detection in each droplet.

    • Quantification: Absolute quantification of mutant and wild-type DNA molecules to determine the mutant allele frequency (MAF).

Visualizing Pathways and Workflows

KRAS_Signaling_Pathway KRAS G12C Signaling Pathway and Inhibition cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling Growth Factors Growth Factors RTKs Receptor Tyrosine Kinases (e.g., EGFR) Growth Factors->RTKs KRAS G12C (Inactive-GDP) KRAS G12C (Inactive-GDP) RTKs->KRAS G12C (Inactive-GDP) KRAS G12C (Active-GTP) KRAS G12C (Active-GTP) KRAS G12C (Inactive-GDP)->KRAS G12C (Active-GTP) SOS1 (GEF) KRAS G12C (Active-GTP)->KRAS G12C (Inactive-GDP) GAP RAF RAF KRAS G12C (Active-GTP)->RAF PI3K PI3K KRAS G12C (Active-GTP)->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival AKT AKT PI3K->AKT AKT->Proliferation & Survival This compound This compound This compound->KRAS G12C (Inactive-GDP) Covalent Binding Locks in Inactive State

Caption: KRAS G12C signaling pathway and the mechanism of action of this compound.

Biomarker_Workflow Biomarker Discovery and Validation Workflow Patient Sample Patient Sample Tumor Tissue Tumor Tissue Patient Sample->Tumor Tissue Blood (Plasma) Blood (Plasma) Patient Sample->Blood (Plasma) Genomic Analysis (NGS) Genomic Analysis (NGS) Tumor Tissue->Genomic Analysis (NGS) Proteomic Analysis (IHC) Proteomic Analysis (IHC) Tumor Tissue->Proteomic Analysis (IHC) ctDNA Analysis (ddPCR) ctDNA Analysis (ddPCR) Blood (Plasma)->ctDNA Analysis (ddPCR) Biomarker Identification Biomarker Identification Genomic Analysis (NGS)->Biomarker Identification Proteomic Analysis (IHC)->Biomarker Identification ctDNA Analysis (ddPCR)->Biomarker Identification Clinical Correlation Clinical Correlation Biomarker Identification->Clinical Correlation Response Data Predictive Model Predictive Model Clinical Correlation->Predictive Model

Caption: A generalized workflow for biomarker discovery and validation for targeted therapies.

Conclusion and Future Directions

The identification of predictive biomarkers is paramount to optimizing the clinical use of this compound and other KRAS G12C inhibitors. While the field has made significant strides by identifying key genomic, transcriptomic, and liquid biopsy markers for this class of drugs, further research is needed to validate these specifically for this compound. The ongoing clinical trials for this compound, which include comprehensive biomarker analyses, are expected to provide more definitive insights.[6][7][8] Understanding the molecular landscape of each patient's tumor will be essential for personalizing treatment strategies, including the rational design of combination therapies to overcome both intrinsic and acquired resistance.

References

Navigating the Landscape of KRAS G12C Resistance: A Comparative Analysis of Fulzerasib, Sotorasib, and Adagrasib

Author: BenchChem Technical Support Team. Date: December 2025

The advent of covalent inhibitors targeting the KRAS G12C mutation has marked a pivotal moment in the treatment of cancers harboring this specific genetic alteration. Fulzerasib, a novel KRAS G12C inhibitor, has recently entered the clinical arena, joining the ranks of sotorasib (B605408) and adagrasib. However, the emergence of drug resistance poses a significant challenge to the long-term efficacy of these targeted therapies. This guide provides a comprehensive comparison of the cross-resistance profiles of this compound, sotorasib, and adagrasib, supported by available preclinical data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Shared Strategy with Subtle Distinctions

This compound, like sotorasib and adagrasib, is an orally active, small-molecule inhibitor that specifically and irreversibly binds to the mutant cysteine residue of the KRAS G12C protein. This covalent modification locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT cascades, which are crucial for tumor cell proliferation and survival.[1] While all three inhibitors share this fundamental mechanism, potential structural differences in their design may influence their binding affinity and ability to overcome certain resistance mutations.[2]

The Inevitable Challenge: Mechanisms of Resistance to KRAS G12C Inhibitors

Clinical and preclinical studies have revealed a diverse array of mechanisms through which tumors can develop resistance to KRAS G12C inhibitors. These can be broadly categorized as "on-target" and "off-target" resistance.

On-target resistance involves secondary mutations in the KRAS gene itself. These mutations can either prevent the covalent binding of the inhibitor to the Cys12 residue or reactivate the KRAS protein, rendering the inhibitor ineffective.[3][4]

Off-target resistance mechanisms involve the activation of alternative signaling pathways that bypass the dependency on KRAS G12C for cell growth and survival. This can include the amplification or mutation of other oncogenes such as NRAS, BRAF, or receptor tyrosine kinases (RTKs) like EGFR and MET, or the activation of parallel signaling cascades.[3][5]

Cross-Resistance Profiles: A Head-to-Head Comparison

Direct preclinical studies comparing the cross-resistance profiles of this compound with sotorasib and adagrasib are still emerging. However, existing data on sotorasib and adagrasib provide valuable insights into potential patterns of cross-resistance and differential sensitivity.

Preclinical Efficacy of Sotorasib and Adagrasib in Sensitive and Resistant Models

The following tables summarize the half-maximal inhibitory concentration (IC50) values for sotorasib and adagrasib in various KRAS G12C mutant cancer cell lines, including those with acquired resistance.

Cell LineCancer TypeSotorasib IC50 (µM)Adagrasib IC50 (µM)Reference
NCI-H358NSCLC0.004 - 0.032Not explicitly stated[6]
H23NSCLC3.2Not explicitly stated[7]
SW1573NSCLC9.6Not explicitly stated[7]

Table 1: Comparative Efficacy of Sotorasib and Adagrasib in KRAS G12C-Mutant NSCLC Cell Lines.

Secondary KRAS MutationResistance to SotorasibSensitivity to AdagrasibResistance to AdagrasibSensitivity to SotorasibReference
G13DHighSensitive--[8]
R68MHighSensitive--[8]
A59SHighSensitive--[8]
A59THighSensitive--[8]
Q99L--ResistantSensitive[8]
Y96DResistant-Resistant-[8]
Y96SResistant-Resistant-[8]

Table 2: Differential Sensitivity of Sotorasib and Adagrasib to Secondary KRAS Mutations.

The data in Table 2 suggests that the development of certain secondary KRAS mutations can confer resistance to one inhibitor while maintaining sensitivity to another, highlighting the potential for sequential therapy. For instance, mutations like G13D and R68M, which cause high resistance to sotorasib, do not appear to affect sensitivity to adagrasib.[8] Conversely, a Q99L mutation leads to adagrasib resistance but sensitivity to sotorasib is retained.[8] Notably, mutations at the Y96 position appear to confer resistance to both inhibitors.[8]

While direct comparative data for this compound is not yet available in the public domain, its distinct chemical structure may result in a different spectrum of activity against these resistance mutations. Preclinical studies are warranted to evaluate the efficacy of this compound in cell lines harboring sotorasib- and adagrasib-resistant mutations.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Generation of KRAS G12C Inhibitor-Resistant Cell Lines

This protocol outlines a method for developing resistant cell lines through continuous exposure to escalating doses of a KRAS G12C inhibitor.[1]

Materials:

  • KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • KRAS G12C inhibitor (this compound, sotorasib, or adagrasib)

  • DMSO (vehicle control)

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Determine Initial Dosing: Perform a cell viability assay to determine the IC20 and IC50 of the KRAS G12C inhibitor for the parental cell line.

  • Initiate Treatment: Seed parental cells at a low density and begin treatment with the inhibitor at the IC20 concentration. Maintain a parallel culture with DMSO as a control.

  • Dose Escalation: Once cells recover and proliferate at a steady rate (typically 1-2 weeks), increase the inhibitor concentration approximately 2-fold.

  • Monitoring and Maintenance: Continuously monitor cells for toxicity and proliferation. Passage the cells and incrementally escalate the drug concentration as they adapt. This process may take several months.

  • Establishment of Resistant Clones: Once cells can proliferate in a high concentration of the inhibitor (e.g., >1 µM), isolate single-cell clones using methods like limiting dilution.

  • Characterization of Resistance: Expand the resistant clones and confirm the resistant phenotype by performing a cell viability assay to determine the new IC50 value. A significant shift in IC50 compared to the parental line indicates acquired resistance.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess cell viability and determine the IC50 of KRAS G12C inhibitors.[1]

Materials:

  • Parental and resistant cell lines

  • Complete cell culture medium

  • KRAS G12C inhibitor

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 3,000-5,000 cells/well) and incubate overnight.

  • Drug Treatment: Prepare serial dilutions of the KRAS G12C inhibitor. Add the drug dilutions to the wells, including vehicle-only controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the inhibitor concentration to determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the inhibition of KRAS downstream signaling pathways.

Materials:

  • Parental and resistant cell lines

  • KRAS G12C inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the KRAS G12C inhibitor at various concentrations and time points. Lyse the cells and quantify protein concentration.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Visualizing the Landscape of KRAS Signaling and Resistance

To better understand the complex interplay of signaling pathways and resistance mechanisms, the following diagrams have been generated using Graphviz.

KRAS_Signaling_Pathway cluster_upstream Upstream Signals cluster_ras_cycle RAS Activation Cycle cluster_downstream Downstream Effectors cluster_inhibitors KRAS G12C Inhibitors RTK RTK (e.g., EGFR) SOS SOS1 RTK->SOS KRAS_GDP KRAS G12C (Inactive-GDP) SOS->KRAS_GDP GTP loading KRAS_GTP KRAS G12C (Active-GTP) KRAS_GDP->KRAS_GTP KRAS_GTP->KRAS_GDP GTP hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation This compound This compound This compound->KRAS_GDP Covalent Binding Sotorasib Sotorasib Sotorasib->KRAS_GDP Covalent Binding Adagrasib Adagrasib Adagrasib->KRAS_GDP Covalent Binding

Caption: Simplified KRAS signaling pathway and the mechanism of action of covalent KRAS G12C inhibitors.

Resistance_Mechanisms cluster_inhibitor KRAS G12C Inhibitor cluster_resistance Resistance Mechanisms cluster_on_target_examples Examples cluster_off_target_examples Examples Inhibitor This compound / Sotorasib / Adagrasib OnTarget On-Target (Secondary KRAS Mutations) Inhibitor->OnTarget OffTarget Off-Target (Bypass Pathways) Inhibitor->OffTarget BindingSite Altered Drug Binding (e.g., Y96D/S) OnTarget->BindingSite Reactivation KRAS Reactivation (e.g., G13D, R68M) OnTarget->Reactivation RTK_amp RTK Amplification (e.g., MET, EGFR) OffTarget->RTK_amp Downstream_mut Downstream Mutations (e.g., NRAS, BRAF) OffTarget->Downstream_mut

Caption: Overview of on-target and off-target resistance mechanisms to KRAS G12C inhibitors.

Experimental_Workflow Start Start with KRAS G12C Parental Cell Line Generate Generate Resistant Cell Lines Start->Generate Characterize Characterize Phenotype (IC50 Shift) Generate->Characterize Investigate Investigate Mechanism (Genomic/Proteomic) Characterize->Investigate Cross_Resistance Test Cross-Resistance to other KRASi Investigate->Cross_Resistance End Identify Novel Treatment Strategies Cross_Resistance->End

Caption: Experimental workflow for studying cross-resistance profiles of KRAS inhibitors.

Future Directions and Conclusion

The landscape of KRAS G12C targeted therapy is rapidly evolving. While this compound shows promise as a potent new inhibitor, a thorough understanding of its cross-resistance profile with existing agents like sotorasib and adagrasib is critical for optimizing patient treatment strategies. Head-to-head preclinical studies are urgently needed to elucidate the differential activity of this compound against various on-target and off-target resistance mechanisms. Such data will be instrumental in guiding the rational design of sequential and combination therapies to overcome resistance and improve outcomes for patients with KRAS G12C-mutant cancers. The development of next-generation KRAS inhibitors that can overcome known resistance mutations remains a key area of research.

References

A Head-to-Head Meta-Analysis of KRAS G12C Inhibitors in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical trial data for sotorasib (B605408), adagrasib, and other emerging KRAS G12C inhibitors, providing researchers, scientists, and drug development professionals with a comparative guide to their efficacy, safety, and mechanisms of action.

The discovery and development of inhibitors targeting the KRAS G12C mutation, long considered an "undruggable" target, has marked a significant breakthrough in oncology. This guide provides a meta-analysis of clinical trial data for approved and emerging KRAS G12C inhibitors, with a focus on sotorasib and adagrasib, to offer an objective comparison of their performance.

Mechanism of Action and Signaling Pathway

The KRAS protein is a key signaling molecule that cycles between an active GTP-bound state and an inactive GDP-bound state, regulating cell growth, proliferation, and survival.[1] The G12C mutation results in a substitution of glycine (B1666218) with cysteine at codon 12, which impairs the GTPase activity of KRAS, locking it in a constitutively active state.[1] This leads to the persistent activation of downstream signaling pathways, primarily the MAPK (RAF/MEK/ERK) and PI3K/AKT pathways, driving tumorigenesis.[1][2]

KRAS G12C inhibitors are small molecules that covalently bind to the mutant cysteine residue, locking the protein in its inactive, GDP-bound conformation.[1] This prevents the exchange of GDP for GTP and subsequently blocks downstream signaling, leading to the inhibition of cancer cell proliferation.[1]

KRAS_Signaling_Pathway cluster_upstream Upstream Activation cluster_kras KRAS Cycle cluster_downstream Downstream Signaling cluster_inhibitor Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) SOS SOS1 (GEF) RTK->SOS Signal KRAS_GDP KRAS-GDP (Inactive) SOS->KRAS_GDP Promotes GDP/GTP Exchange KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation KRAS_G12C_Inhibitor KRAS G12C Inhibitor (e.g., Sotorasib, Adagrasib) KRAS_G12C_Inhibitor->KRAS_GTP Binds to G12C mutant, locks in inactive state

Caption: Simplified KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.

Comparative Efficacy of KRAS G12C Inhibitors

The following tables summarize the key efficacy data from pivotal clinical trials of sotorasib, adagrasib, divarasib (B10829276), and garsorasib (B12417717) in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC) and other solid tumors.

Non-Small Cell Lung Cancer (NSCLC)
Inhibitor Trial (Phase) Number of Patients Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Median Overall Survival (OS) Median Duration of Response (DOR)
Sotorasib CodeBreaK 100 (Phase 2)12637.1%[3]6.8 months[4]12.5 months[4]10.0 months[4]
CodeBreaK 200 (Phase 3)17128.1%5.6 months[5]10.6 months8.6 months
Adagrasib KRYSTAL-1 (Phase 2)11642.9%6.5 months12.6 months8.5 months
KRYSTAL-12 (Phase 3)30332.0%5.5 months[5]Not ReportedNot Reported
Divarasib Phase 16053.4%[6]13.1 months[6]Not Reported14.0 months[7]
Garsorasib Phase 212352.0%[8]9.1 months[1]14.1 months[1]12.5 months[1]
Colorectal Cancer (CRC)
Inhibitor Trial (Phase) Number of Patients Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Median Duration of Response (DOR)
Sotorasib CodeBreaK 100 (Phase 1/2)629.7%4.0 months7.0 months
Adagrasib KRYSTAL-1 (Phase 1/2)4419%5.6 months4.3 months
Divarasib Phase 15529.1%[6]5.6 months[6]7.1 months[7]

Comparative Safety and Tolerability

The safety profiles of KRAS G12C inhibitors are generally manageable, with the most common treatment-related adverse events (TRAEs) being gastrointestinal in nature.

Inhibitor Trial Any Grade TRAEs Grade ≥3 TRAEs Most Common TRAEs (Any Grade)
Sotorasib CodeBreaK 10069.8%[9]19.8%Diarrhea, nausea, increased ALT/AST[9]
Adagrasib KRYSTAL-197.5%45.5%Diarrhea, nausea, vomiting, fatigue[10]
Divarasib Phase 193.0%[6]11.0%[6]Nausea, diarrhea, vomiting[7]
Garsorasib Phase 2Not specified47.2%Anemia, increased ALT/AST, nausea

A matching-adjusted indirect comparison of sotorasib and adagrasib suggested that sotorasib may have a more favorable safety profile, with lower odds of TRAEs leading to dose reduction or interruption.[11][12] Adagrasib has been associated with a higher incidence of gastrointestinal side effects, while sotorasib has been linked to a greater risk of hepatotoxicity.[13]

Experimental Protocols of Pivotal Trials

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for the key registration trials of sotorasib and adagrasib.

CodeBreaK 100 (Sotorasib)
  • Study Design: A Phase 1/2, open-label, multicenter study.[14]

  • Patient Population: Patients with solid tumors harboring the KRAS G12C mutation who had progressed on prior therapy.[15] Key exclusion criteria included active brain metastases.[14]

  • Dosage and Administration: Sotorasib was administered orally once daily, with the recommended Phase 2 dose being 960 mg.[3][16]

  • Endpoints: The primary endpoint for the Phase 2 portion was objective response rate (ORR) as assessed by blinded independent central review (BICR) according to RECIST v1.1.[3] Secondary endpoints included duration of response (DOR), progression-free survival (PFS), overall survival (OS), and safety.[4]

  • Tumor Assessment: Radiographic scans were performed every 6 weeks for the first 48 weeks and every 12 weeks thereafter.[3]

KRYSTAL-1 (Adagrasib)
  • Study Design: A Phase 1/2, multicohort, open-label study.[17]

  • Patient Population: Patients with advanced solid tumors harboring a KRAS G12C mutation who had received prior standard therapy.[7]

  • Dosage and Administration: Adagrasib was administered orally, with the recommended Phase 2 dose being 600 mg twice daily.[10][18]

  • Endpoints: The primary objective of the Phase 1 portion was to assess safety and determine the recommended Phase 2 dose.[18] In the Phase 2 portion, the primary endpoint was ORR assessed by BICR.[17] Other objectives included clinical activity (DCR, DOR, PFS, OS) and safety.[17]

  • Statistical Analysis: Efficacy and safety were evaluated in all patients who received at least one dose of adagrasib.[18]

Experimental_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_evaluation Efficacy & Safety Evaluation Patient_Pool Patients with Advanced Solid Tumors KRAS_Testing KRAS G12C Mutation Testing Patient_Pool->KRAS_Testing Eligibility Inclusion/Exclusion Criteria Assessment KRAS_Testing->Eligibility Randomization Randomization (for controlled trials) Eligibility->Randomization Treatment_Admin Oral Administration of KRAS G12C Inhibitor Randomization->Treatment_Admin Monitoring Adverse Event Monitoring Treatment_Admin->Monitoring Tumor_Assessment Tumor Assessment (RECIST v1.1) Treatment_Admin->Tumor_Assessment Safety_Reporting Safety Profile Reporting Monitoring->Safety_Reporting Data_Analysis Analysis of Endpoints (ORR, PFS, OS, etc.) Tumor_Assessment->Data_Analysis

Caption: A generalized experimental workflow for KRAS G12C inhibitor clinical trials.

Conclusion

KRAS G12C inhibitors have demonstrated significant clinical activity in patients with KRAS G12C-mutated solid tumors, particularly NSCLC. While sotorasib and adagrasib have shown comparable efficacy, there may be subtle differences in their safety profiles that could inform clinical decision-making.[11][19] Emerging inhibitors like divarasib and garsorasib have shown promising early results and may offer further improvements in efficacy and tolerability.[6][8] Continued research and head-to-head clinical trials will be crucial to further delineate the optimal use of these agents in the treatment of KRAS G12C-mutated cancers.

References

Assessing the Synergistic Effects of Fulzerasib with Immunotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of targeted therapies has revolutionized the treatment landscape for cancers harboring specific genetic mutations. Fulzerasib (GFH925), a potent and selective covalent inhibitor of KRAS G12C, has demonstrated significant antitumor activity.[1][2][3][4] This guide provides a comparative assessment of the synergistic effects of combining this compound with immunotherapy, drawing upon preclinical rationale and clinical data from the broader class of KRAS G12C inhibitors to inform future research and development. While direct clinical data for this compound in combination with immunotherapy is emerging, the foundational mechanism of action and preclinical evidence from analogous molecules provide a strong basis for exploration.

Mechanism of Action: this compound and the Rationale for Immuno-Synergy

This compound irreversibly binds to the mutant cysteine-12 residue of the KRAS G12C protein, locking it in an inactive, GDP-bound state.[2][3] This action effectively halts the downstream signaling cascades, primarily the RAF-MEK-ERK and PI3K-AKT pathways, which are critical for tumor cell proliferation, survival, and differentiation.[2][3]

The rationale for combining this compound with immunotherapy, such as PD-1/PD-L1 inhibitors, is multifactorial. KRAS G12C mutations are associated with an inflamed but immunosuppressive tumor microenvironment.[5][6] Inhibition of the KRAS G12C oncoprotein can remodel this microenvironment, potentially sensitizing tumors to immune checkpoint blockade.[7][8]

Key synergistic mechanisms include:

  • Increased Antigen Presentation: Inhibition of KRAS G12C has been shown to upregulate MHC class I expression on tumor cells, enhancing their recognition by cytotoxic T lymphocytes.[7]

  • Modulation of Immune Cells: KRAS G12C inhibition can decrease the population of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and increase the infiltration and activation of CD8+ T cells.[7]

  • Pro-inflammatory Cytokine Production: Treatment with KRAS G12C inhibitors can lead to the production of pro-inflammatory cytokines, further stimulating an anti-tumor immune response.

Comparative Performance: Preclinical and Clinical Insights

While specific data for this compound combined with immunotherapy is limited, preclinical studies with other KRAS G12C inhibitors like adagrasib (MRTX849) and sotorasib (B605408) (AMG510) have demonstrated significant synergy with immune checkpoint inhibitors.[7][9]

Preclinical Synergy of KRAS G12C Inhibitors with Anti-PD-1 Therapy
ModelTreatment GroupTumor Growth Inhibition (TGI)Key FindingsReference
CT26 KrasG12C Syngeneic Mouse ModelMRTX849SignificantIncreased infiltration of CD8+ T cells, M1 macrophages; Decreased MDSCs[7]
Anti-PD-1Moderate-[7]
MRTX849 + Anti-PD-1Durable, complete responses Development of adaptive anti-tumor immunity[7]
Humanized NSCLC Mouse Models (CD34+)AMG510ModerateUpregulation of antigen presentation and immune activation genes[9]
Nivolumab (Anti-PD-1)Minimal-[9]
AMG510 + NivolumabSignificant (TGI=56%) Enhanced MHC-related antigen presentation and immune cell activation[9]
Clinical Efficacy of this compound in Combination Therapy

The most robust clinical data for this compound currently comes from the KROCUS study, which evaluates its combination with the EGFR inhibitor cetuximab in first-line KRAS G12C-mutated NSCLC. While not an immunotherapy combination, these results establish the clinical activity and safety profile of this compound.

StudyTreatmentObjective Response Rate (ORR)Disease Control Rate (DCR)Median Progression-Free Survival (mPFS)Reference
KROCUS Phase IIThis compound + Cetuximab80%100%12.5 months[10][11][12]
Registrational Phase II (Monotherapy)This compound46.6%90.5%8.3 months[13]

These data suggest that combination strategies can significantly enhance the efficacy of this compound. The high response rates seen with cetuximab provide a strong rationale for exploring other combinations, including with immunotherapy, to further improve patient outcomes.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research. Below are representative protocols based on published studies with KRAS G12C inhibitors.

In Vivo Tumor Growth Inhibition and Immune Profiling
  • Cell Lines and Animal Models:

    • Syngeneic mouse models with engineered KRAS G12C mutations (e.g., CT26-KrasG12C) are implanted into immunocompetent mice (e.g., BALB/c).

    • Human NSCLC cell lines with KRAS G12C mutations are used to create xenografts in humanized mice (immunodeficient mice engrafted with human immune cells).[9]

  • Treatment Regimen:

    • Mice with established tumors are randomized into treatment groups: Vehicle, this compound (or other KRAS G12C inhibitor), anti-PD-1/PD-L1 antibody, and the combination.

    • This compound is typically administered orally, daily.

    • The immunotherapy agent is administered intraperitoneally at specified intervals.

  • Efficacy Assessment:

    • Tumor volumes are measured regularly (e.g., twice weekly) using calipers.

    • Tumor growth inhibition (TGI) is calculated at the end of the study.

    • Overall survival is also monitored.

  • Immunophenotyping:

    • At the end of the study, tumors and spleens are harvested.

    • Tissues are dissociated into single-cell suspensions.

    • Flow cytometry is used to quantify various immune cell populations (e.g., CD4+ T cells, CD8+ T cells, regulatory T cells, MDSCs, macrophages).

Gene Expression Analysis
  • RNA Extraction:

    • RNA is isolated from tumor tissue samples using standard commercial kits.

  • RNA Sequencing:

    • RNA-seq is performed to analyze changes in gene expression profiles between treatment groups.

    • Analysis focuses on genes related to antigen presentation, immune activation, and cytokine signaling.[9]

Visualizing the Path to Synergy

Signaling Pathway of KRAS G12C and Immunotherapy Intervention

KRAS_Pathway_Immunotherapy KRAS G12C Signaling and Immunotherapy Synergy cluster_TumorCell Tumor Cell cluster_TME Tumor Microenvironment RTK Receptor Tyrosine Kinase (e.g., EGFR) KRAS_G12C KRAS G12C (Active, GTP-bound) RTK->KRAS_G12C Activates RAF RAF KRAS_G12C->RAF PI3K PI3K KRAS_G12C->PI3K This compound This compound This compound->KRAS_G12C Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PDL1_exp PD-L1 Expression ERK->PDL1_exp Upregulates AKT AKT PI3K->AKT AKT->Proliferation PDL1 PD-L1 MHC1 MHC Class I Tumor_Antigen Tumor Antigen TCR TCR MHC1->TCR Antigen Presentation T_Cell Cytotoxic T Cell PD1 PD-1 PDL1->PD1 Inhibitory Signal Anti_PD1 Anti-PD-1/PD-L1 Antibody Anti_PD1->PD1 Blocks Anti_PD1->PDL1 Blocks TCR->T_Cell Activates

Caption: KRAS G12C inhibition by this compound and PD-1/PD-L1 blockade.

Experimental Workflow for Assessing Synergy

Experimental_Workflow Workflow for Preclinical Synergy Assessment cluster_InVivo In Vivo Model cluster_Treatment Treatment Groups cluster_Analysis Analysis Model Establish Tumors in Syngeneic/Humanized Mice Vehicle Vehicle Control Model->Vehicle Randomize This compound This compound Model->this compound Randomize AntiPD1 Anti-PD-1 Model->AntiPD1 Randomize Combination This compound + Anti-PD-1 Model->Combination Randomize TumorGrowth Tumor Growth Measurement (TGI) Vehicle->TumorGrowth Monitor This compound->TumorGrowth Monitor AntiPD1->TumorGrowth Monitor Combination->TumorGrowth Monitor ImmuneProfiling Immune Cell Profiling (Flow Cytometry) TumorGrowth->ImmuneProfiling Endpoint Analysis GeneExpression Gene Expression (RNA-seq) ImmuneProfiling->GeneExpression Further Analysis

Caption: Preclinical workflow for evaluating this compound and immunotherapy.

Conclusion and Future Directions

The preclinical evidence for synergistic anti-tumor activity between KRAS G12C inhibitors and immunotherapy is compelling. By reversing the immunosuppressive tumor microenvironment, these targeted agents can potentially enhance the efficacy of immune checkpoint blockade. While clinical data for this compound in this specific combination is still forthcoming, the strong performance of this compound in combination with cetuximab underscores its potential as a backbone for various combination therapies.

Future research should focus on:

  • Clinical Trials: Designing and executing well-controlled clinical trials to evaluate the safety and efficacy of this compound combined with PD-1/PD-L1 inhibitors in patients with KRAS G12C-mutated cancers.

  • Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy.

  • Optimizing Combinations: Exploring triplet combinations, potentially including chemotherapy or other targeted agents, to overcome resistance and further improve outcomes.

The continued investigation into these synergistic combinations holds the promise of delivering more durable and effective treatment options for patients with KRAS G12C-mutated malignancies.

References

The Cutting Edge of Cancer Care: A Comparative Guide to Liquid Biopsy for Monitoring Treatment Response to Fulzerasib

Author: BenchChem Technical Support Team. Date: December 2025

The advent of targeted therapies has revolutionized the landscape of oncology, offering new hope for patients with specific genetic mutations. Fulzerasib (also known as IBI351 or GFH925) is a potent, irreversible inhibitor of the KRAS G12C mutation, a historically challenging therapeutic target implicated in various cancers, most notably non-small cell lung cancer (NSCLC).[1][2][3] As precision medicine evolves, so too must the methods for monitoring treatment efficacy. This guide provides a comprehensive comparison of liquid biopsy with traditional methods for monitoring treatment response to this compound and other KRAS G12C inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound: A Targeted Approach to a "Undruggable" Mutation

This compound is an orally active small molecule that specifically and covalently binds to the cysteine residue of the mutated KRAS G12C protein.[2][4] This irreversible binding locks the protein in an inactive, GDP-bound state, thereby inhibiting the downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT cascades, that drive tumor cell proliferation, survival, and growth.[1][5] Clinical studies have demonstrated promising antitumor activity for this compound in patients with KRAS G12C-mutated solid tumors.[4][6][7] A pivotal phase II study in patients with NSCLC showed a confirmed objective response rate (ORR) of 49.1% and a disease control rate (DCR) of 90.5%.[6]

Monitoring Treatment Response: Beyond Traditional Methods

Traditionally, treatment response in solid tumors is monitored through radiographic imaging (e.g., CT scans) and, less frequently, through invasive tissue biopsies. While valuable, these methods have limitations. Imaging may not detect microscopic disease or early signs of resistance, and tissue biopsies provide only a snapshot of a single tumor site, failing to capture the full picture of tumor heterogeneity.[8]

Liquid biopsy, a minimally invasive technique that analyzes circulating tumor DNA (ctDNA) from a simple blood draw, has emerged as a powerful tool to overcome these challenges.[9][10] It allows for real-time, longitudinal monitoring of tumor dynamics, offering the potential for earlier response assessment and detection of resistance mechanisms.[8][11]

Table 1: Comparison of Monitoring Modalities
FeatureLiquid Biopsy (ctDNA Analysis)Radiographic Imaging (e.g., RECIST)Tissue Biopsy
Invasiveness Minimally invasive (blood draw)Non-invasiveHighly invasive (surgical procedure)
Frequency High (can be performed frequently)Moderate (typically every 6-12 weeks)Low (limited by patient safety and cost)
Sensitivity High for detecting molecular changes; can detect residual disease earlier than imagingLower for microscopic disease; relies on anatomical changesHigh for molecular analysis of the sampled region
Tumor Heterogeneity High (captures ctDNA shed from multiple tumor sites)Moderate (can visualize multiple lesions but not their genetic diversity)Low (only represents the biopsied site)
Early Response Can show changes in ctDNA levels within weeks of starting treatment[9]Slower to show changes in tumor sizeNot suitable for frequent response assessment
Resistance Can detect the emergence of resistance mutations before clinical progression[12]Detects progression only after significant tumor growthCan identify resistance mechanisms, but repeat biopsies are challenging

Liquid Biopsy Performance with KRAS G12C Inhibitors

While specific, published data on liquid biopsy for monitoring this compound is emerging, extensive research on other KRAS G12C inhibitors like Sotorasib (B605408) and Adagrasib provides a strong evidence base for its clinical utility. Studies consistently demonstrate that changes in KRAS G12C ctDNA levels correlate with treatment response and patient outcomes.

A prospective study on patients treated with Adagrasib showed that complete clearance of ctDNA was associated with improved objective response rates and overall survival.[13] Similarly, for patients on Sotorasib, early clearance of KRAS G12C ctDNA was a strong predictor of clinical benefit, including significant improvements in ORR, progression-free survival (PFS), and overall survival (OS).[12][14] This dynamic monitoring can also anticipate resistance, with a rise in KRAS G12C VAF (variant allele fraction) often preceding radiographic progression.[12]

Table 2: Performance of ctDNA Monitoring in Patients Treated with KRAS G12C Inhibitors
KRAS G12C InhibitorFindingClinical Outcome CorrelationCitation
Sotorasib Patients achieving ctDNA clearance vs. those who did not.ORR: 80% vs. 8% Median PFS: 7.9 vs. 2.8 months Median OS: 16.8 vs. 6.4 months[14]
Sotorasib A dynamic increase in KRAS G12C VAF was detected a median of 32 days before radiographic evidence of progression.Anticipated disease progression in 67% of evaluable patients.[12]
Adagrasib Patients with detectable baseline KRAS G12C ctDNA.A decline in ctDNA levels was observed as early as cycle 1, day 15. A decline in ctDNA was associated with response and improved PFS.[9]
Adagrasib Complete clearance of ctDNA at cycle 2.Associated with improved Objective Response Rate (ORR) and Overall Survival (OS).[13]

These findings strongly suggest that liquid biopsy is a highly effective modality for monitoring patients treated with KRAS G12C inhibitors, a principle that is directly applicable to this compound.

Visualizing the Science

To better understand the underlying biology and workflows, the following diagrams illustrate the key concepts.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK KRAS_GDP Inactive KRAS (GDP-bound) RTK->KRAS_GDP Activates SOS KRAS_GTP Active KRAS (GTP-bound) KRAS_GTP->KRAS_GDP GTP Hydrolysis RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K KRAS_GDP->KRAS_GTP GDP/GTP Exchange This compound This compound This compound->KRAS_GTP Covalently Binds & Inactivates KRAS G12C MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: KRAS signaling pathway and the mechanism of action of this compound.

Liquid_Biopsy_Workflow cluster_patient Patient Journey cluster_monitoring Monitoring Cycle cluster_decision Clinical Decision Patient Patient with KRAS G12C+ Cancer Treatment This compound Treatment Patient->Treatment Blood_Draw Serial Blood Draws (Baseline, On-treatment) Treatment->Blood_Draw Monitoring starts Plasma Plasma Isolation (Centrifugation) Blood_Draw->Plasma ctDNA ctDNA Extraction Plasma->ctDNA Analysis Molecular Analysis (dPCR / NGS) ctDNA->Analysis Data Quantify KRAS G12C Variant Allele Frequency (VAF) Analysis->Data Response Response Assessment Data->Response Continue Continue Treatment Response->Continue ctDNA Decrease/ Clearance Modify Modify Treatment Plan Response->Modify ctDNA Increase/ New Mutations

Caption: Experimental workflow for liquid biopsy-based treatment monitoring.

Comparison_Logic cluster_traditional Traditional Monitoring cluster_liquid_biopsy Liquid Biopsy Monitoring Imaging Radiographic Imaging (e.g., CT Scan) Tumor_Size Anatomical Change (Tumor Shrinkage/Growth) Imaging->Tumor_Size Late_Response Late Indicator of Response/Progression Tumor_Size->Late_Response Clinical_Action Informed Clinical Decision-Making Late_Response->Clinical_Action Reactive Decisions Blood_Test Serial ctDNA Analysis Molecular_Change Molecular Change (ctDNA VAF Fluctuation) Blood_Test->Molecular_Change Early_Response Early Indicator of Response/Progression Molecular_Change->Early_Response Early_Response->Clinical_Action Allows for Proactive Decisions Start Start Treatment Start->Imaging Start->Blood_Test

Caption: Logical comparison of liquid biopsy versus traditional monitoring.

Experimental Protocols

Protocol: ctDNA Analysis for Monitoring Treatment Response

This protocol outlines the key steps for analyzing ctDNA from patient plasma samples.

1. Sample Collection and Processing:

  • Collection: Collect 8-10 mL of whole blood in specialized cell-free DNA collection tubes (e.g., Streck Cell-Free DNA BCT®). These tubes contain preservatives to stabilize white blood cells and prevent the release of genomic DNA, which would dilute the ctDNA signal.

  • Processing: Process blood samples within 4-6 hours of collection. Perform a two-step centrifugation process to isolate plasma.

    • First spin: 1,600 x g for 10 minutes at 4°C to separate plasma from blood cells.

    • Second spin: Carefully transfer the supernatant to a new tube and spin at 16,000 x g for 10 minutes at 4°C to remove any remaining cells and debris.

  • Storage: Store the resulting cell-free plasma at -80°C until extraction.

2. ctDNA Extraction:

  • Use a commercially available kit specifically designed for circulating nucleic acid extraction from plasma (e.g., QIAamp Circulating Nucleic Acid Kit, QIAGEN).

  • Follow the manufacturer's protocol. Typically, this involves lysis of the plasma sample, binding of the nucleic acids to a silica (B1680970) membrane, washing steps, and finally, elution of the purified ctDNA in a small volume (e.g., 50-100 µL) of elution buffer.

  • Quantify the extracted ctDNA using a fluorometric method (e.g., Qubit dsDNA HS Assay Kit, Thermo Fisher Scientific).

3. ctDNA Analysis for KRAS G12C Mutation:

  • Method Selection: Choose a highly sensitive detection method.

    • Droplet Digital PCR (ddPCR): Ideal for tracking a known mutation like KRAS G12C. It offers high sensitivity and absolute quantification of mutant and wild-type alleles.

    • Next-Generation Sequencing (NGS): Use a targeted NGS panel if you need to simultaneously monitor for KRAS G12C and other potential resistance mutations (e.g., in other RAS pathway genes). This provides a more comprehensive view of the tumor's genomic evolution.

  • ddPCR Workflow:

    • Prepare the PCR reaction mix containing the extracted ctDNA, ddPCR supermix, and specific primer/probe assays for KRAS G12C and the corresponding wild-type sequence.

    • Generate droplets using a droplet generator.

    • Perform thermal cycling.

    • Read the droplets on a droplet reader to count positive (mutant or wild-type) and negative droplets.

  • NGS Workflow:

    • Perform library preparation using the extracted ctDNA. This involves end-repair, A-tailing, and adapter ligation.

    • Use a targeted gene panel that includes the KRAS gene for hybrid capture.

    • Perform sequencing on an NGS platform (e.g., Illumina NovaSeq).

    • Analyze the sequencing data using a bioinformatics pipeline to identify and quantify the KRAS G12C mutation.

4. Data Interpretation:

  • Calculate the variant allele frequency (VAF) of the KRAS G12C mutation at each time point (baseline and on-treatment).

  • Monitor the change in VAF over time. A significant decrease or clearance of the KRAS G12C VAF is indicative of a positive treatment response. Conversely, a stable or rising VAF may suggest a lack of response or the development of resistance.

Conclusion

Liquid biopsy represents a paradigm shift in the monitoring of targeted cancer therapies. For patients receiving this compound, the ability to track ctDNA dynamics provides a real-time, minimally invasive, and highly sensitive measure of treatment response. The strong correlation between ctDNA clearance and improved clinical outcomes observed with other KRAS G12C inhibitors provides a compelling rationale for the integration of liquid biopsy into the clinical management and developmental studies of this compound. This approach not only has the potential to optimize individual patient care by enabling earlier and more informed treatment decisions but also to accelerate the development of next-generation targeted therapies.

References

Safety Operating Guide

Navigating the Safe Disposal of Fulzerasib: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling Fulzerasib, a critical aspect of laboratory safety and operational integrity lies in its proper disposal. Adherence to established guidelines is paramount to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step logistical information for the appropriate management of this compound waste.

Core Disposal Principle: Regulatory Compliance

The primary directive for this compound disposal is to adhere to all relevant waste management regulations. According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, this does not preclude the need for responsible disposal practices. All waste materials, including the substance itself and any contaminated packaging, must be disposed of in accordance with prevailing country, federal, state, and local regulations.[1]

Handling and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures to minimize exposure risks.

Recommended Personal Protective Equipment:

  • Eye/Face Protection: Use safety glasses with side-shields conforming to appropriate standards.

  • Skin Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.

  • Body Protection: Wear impervious clothing, such as a lab coat. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

  • Respiratory Protection: Respiratory protection is not required. Where protection from nuisance levels of dusts are desired, use type N95 (US) or type P1 (EN 143) dust masks. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Step-by-Step Disposal and Decontamination Protocol

In the event of spills or for the routine disposal of this compound-contaminated materials, the following procedural steps should be followed.

1. Containment and Cleanup of Spills:

  • Absorb any liquid solutions containing this compound with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Ensure adequate ventilation in the cleanup area.[1]

2. Surface Decontamination:

  • Decontaminate affected surfaces and equipment by scrubbing with alcohol.[1]

3. Waste Segregation and Collection:

  • Collect all contaminated materials, including the absorbent material from spills, used personal protective equipment (e.g., gloves), and empty containers.

  • Place these materials into a designated and properly labeled waste container.

4. Final Disposal:

  • Dispose of the collected contaminated material as chemical waste, adhering strictly to the guidelines outlined in Section 13 of the Safety Data Sheet, which emphasizes compliance with local, state, and federal regulations.[1]

  • For contaminated packaging, recycling or disposal should also be conducted in accordance with prevailing regulations.[1]

It is important to note that specific chemical deactivation methods for this compound are not detailed in the available safety information. Therefore, adherence to the prescribed physical absorption, decontamination, and regulated disposal procedures is critical.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

FulzerasibDisposalWorkflow This compound Disposal Workflow cluster_handling Handling and Preparation cluster_procedure Disposal Procedure cluster_final Final Disposition start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe spill_check Spill or Contamination Occurs ppe->spill_check absorb Absorb with Inert Material spill_check->absorb Yes collect Collect Contaminated Materials spill_check->collect No (Routine Disposal) decontaminate Decontaminate Surfaces with Alcohol absorb->decontaminate decontaminate->collect dispose Dispose as Chemical Waste collect->dispose regulations Follow Local, State, & Federal Regulations dispose->regulations

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Fulzerasib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent investigational compounds like Fulzerasib. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a targeted inhibitor of the KRAS G12C mutation. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and foster a secure research environment.

Immediate Safety and Handling Precautions

This compound is a potent pharmaceutical ingredient that requires careful handling to prevent exposure.[1] While there is some discrepancy among suppliers regarding its formal hazard classification, with some labeling it as "Toxic" and a "moderate to severe irritant to the skin and eyes," it is prudent to handle it as a hazardous compound at all times.[1] All personnel must be trained in the handling of potent compounds before working with this compound.

Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment is the most critical barrier between the researcher and potential exposure. The following PPE is mandatory when handling this compound in solid or solution form:

PPE CategorySpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves compliant with ASTM D6978-05 is required.Provides a robust barrier against skin contact. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove.
Eye Protection Safety glasses with side shields are the minimum requirement. A full-face shield is recommended when there is a risk of splashing.Protects the eyes from contact with solid particles or liquid splashes.
Lab Coat/Gown A disposable, low-permeability gown with long sleeves and tight-fitting cuffs that fastens in the back.Prevents contamination of personal clothing and skin.
Respiratory Protection When handling the solid compound outside of a certified containment system, a respirator appropriate for potent pharmaceutical compounds should be used.Minimizes the risk of inhaling airborne particles.
Engineering Controls

To further minimize exposure risk, all handling of this compound, especially in its solid form, must be conducted within specific engineering controls:

  • Ventilation: All weighing and initial solubilization of solid this compound must be performed in a certified chemical fume hood or a Class II biological safety cabinet.[2]

  • Safety Stations: A safety shower and eyewash station must be readily accessible in the laboratory.

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the steps for safely preparing a stock solution of this compound. This procedure should be performed in a designated area for potent compounds.

  • Preparation of the Work Area:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Cover the work surface with a disposable, absorbent, plastic-backed liner.

    • Gather all necessary materials: this compound vial, appropriate solvent (e.g., DMSO), calibrated pipettes, sterile microcentrifuge tubes, and a vortex mixer.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above, ensuring gloves are properly fitted.

  • Weighing the Compound (if applicable):

    • If starting from a solid, carefully weigh the desired amount of this compound on an analytical balance inside the chemical fume hood. Use anti-static weigh paper to minimize dust generation.

  • Solubilization:

    • Slowly add the calculated volume of solvent to the vial containing the solid this compound.

    • Cap the vial securely and vortex until the solid is completely dissolved. Gentle warming or sonication may be used if necessary, following compound-specific guidelines.

  • Aliquoting and Storage:

    • Dispense the stock solution into clearly labeled, single-use aliquots in microcentrifuge tubes.

    • Store the aliquots at the recommended temperature, typically -20°C or -80°C, to maintain stability.

  • Decontamination and Waste Disposal:

    • Wipe down the work surface and any equipment used with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite (B82951) followed by a rinse with 70% ethanol).

    • Dispose of all contaminated materials, including gloves, weigh paper, pipette tips, and empty vials, as hazardous chemical waste according to your institution's guidelines.

This compound Safety and Storage Data

While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it is crucial to handle it with the highest level of precaution.

ParameterValueSource
Occupational Exposure Limit (OEL) Not established. Handle as a potent compound.[3]
Storage Temperature (Solid) -20°C for up to 3 years.[3]
Storage Temperature (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month.[3]

This compound Mechanism of Action and Signaling Pathway

This compound is an irreversible inhibitor of the KRAS G12C mutant protein. It covalently binds to the cysteine residue of the G12C mutant, locking KRAS in an inactive, GDP-bound state. This action blocks downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for tumor cell proliferation and survival.

Fulzerasib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor KRAS G12C (Inactive GDP-bound) KRAS G12C (Inactive GDP-bound) Growth Factor Receptor->KRAS G12C (Inactive GDP-bound) Activates KRAS G12C (Active GTP-bound) KRAS G12C (Active GTP-bound) RAF RAF KRAS G12C (Active GTP-bound)->RAF PI3K PI3K KRAS G12C (Active GTP-bound)->PI3K KRAS G12C (Inactive GDP-bound)->KRAS G12C (Active GTP-bound) GDP/GTP Exchange This compound This compound This compound->KRAS G12C (Active GTP-bound) Inhibits MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival AKT AKT PI3K->AKT AKT->Proliferation & Survival

Caption: this compound inhibits the KRAS G12C signaling pathway.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, gowns, pipette tips, vials, and absorbent materials. Segregate this waste into clearly labeled, leak-proof hazardous waste containers.

  • Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and properly labeled hazardous waste container.

  • Disposal: Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not dispose of any this compound-contaminated materials in the regular trash or down the drain.

By implementing these safety and handling procedures, you contribute to a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research can proceed without compromising well-being.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.